(1R,3S)-RSL3
Description
Properties
Molecular Formula |
C23H21ClN2O5 |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
methyl (1R,3S)-2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C23H21ClN2O5/c1-30-22(28)14-9-7-13(8-10-14)21-20-16(15-5-3-4-6-17(15)25-20)11-18(23(29)31-2)26(21)19(27)12-24/h3-10,18,21,25H,11-12H2,1-2H3/t18-,21+/m0/s1 |
InChI Key |
TXJZRSRTYPUYRW-GHTZIAJQSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=C([C@H](N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of (1R,3S)-RSL3 in Ferroptosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of (1R,3S)-RSL3, a potent and widely used small molecule inducer of ferroptosis. It details the molecular target, downstream signaling cascades, and key experimental methodologies for studying its effects.
Core Mechanism: Direct Inhibition of Glutathione (B108866) Peroxidase 4 (GPX4)
This compound, with its active enantiomer being (1S,3R)-RSL3, is a class II ferroptosis inducer that directly and selectively inhibits the selenoenzyme Glutathione Peroxidase 4 (GPX4).[1][2][3] The chloroacetamide moiety of RSL3 is crucial for its activity, suggesting it covalently binds to a nucleophilic site in its target protein, which in the case of GPX4 is the active site selenocysteine.[4] Unlike class I ferroptosis inducers such as erastin, RSL3 does not deplete glutathione (GSH) levels.[4][5]
GPX4 is the primary enzyme responsible for reducing lipid peroxides, particularly phospholipid hydroperoxides, within cellular membranes. By converting these toxic species into non-toxic lipid alcohols, GPX4 is the central guardian against ferroptosis.[4][5] The inhibition of GPX4 by RSL3 leads to an uncontrolled accumulation of lipid reactive oxygen species (ROS), which is the hallmark of ferroptosis.[1][6][7] This process is iron-dependent, as ferrous iron (Fe2+) is thought to participate in the generation of lipid radicals that propagate the peroxidation chain reaction.[6][8]
Overexpression of GPX4 confers resistance to RSL3-induced cell death, while its knockdown sensitizes cells to the compound, confirming that GPX4 is a primary and critical target of RSL3.[4][5][6]
Downstream Signaling and Cellular Effects
The inhibition of GPX4 by RSL3 initiates a cascade of events culminating in ferroptotic cell death.
Lipid Peroxidation
The immediate and most critical consequence of GPX4 inhibition is the massive accumulation of lipid peroxides in cellular membranes.[6][7] This is particularly prevalent in membranes enriched with polyunsaturated fatty acids (PUFAs), which are highly susceptible to oxidation. The enzymes acyl-CoA synthetase long-chain family member 4 (ACSL4) and lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3) play a crucial role in this process by incorporating PUFAs into phospholipids, thereby shaping the cellular lipid composition to be more susceptible to peroxidation.[5][9][10][11][12] The expression levels of ACSL4 and LPCAT3 are key determinants of cellular sensitivity to RSL3-induced ferroptosis.[9][12]
Broader Effects on the Selenoproteome
Recent evidence suggests that the potent pro-ferroptotic effect of RSL3 may not be solely attributable to GPX4 inhibition. RSL3 has been shown to target other antioxidant selenoproteins, notably thioredoxin reductase 1 (TrxR1).[13][14][15] This broader targeting of the selenoproteome likely contributes to a more comprehensive suppression of the cell's antioxidant capacity, leading to overwhelming oxidative stress and lipid peroxidation.[14]
Involvement of Parallel Signaling Pathways
Several other signaling pathways have been implicated in modulating RSL3-induced ferroptosis:
-
Protein Disulfide Isomerase (PDI) and Nitric Oxide Synthase (NOS): In neuronal cells, RSL3-mediated inhibition of TrxR1 can lead to the activation of PDI. Activated PDI, in turn, promotes the dimerization and activation of NOS, resulting in the accumulation of nitric oxide (NO) and subsequent generation of ROS and lipid ROS.[13][15]
-
NF-κB Pathway: In glioblastoma cells, RSL3 has been shown to activate the NF-κB pathway. Inhibition of this pathway can alleviate RSL3-induced ferroptosis, suggesting a pro-ferroptotic role for NF-κB in this context.[16][17]
-
mTOR Pathway: RSL3 treatment can lead to the suppression of the mTOR signaling pathway in thyroid cancer cells.[18]
-
PARP1 Activation: RSL3 can promote the pro-apoptotic functions of PARP1 through two distinct mechanisms: activation of caspase-3, which cleaves PARP1 into its pro-apoptotic fragments, and disruption of the m6A modification of PARP1 mRNA, which reduces its stability and translation.[12][19]
Quantitative Data on this compound Activity
The potency of RSL3 varies across different cell lines, often correlating with the expression levels of key ferroptosis regulators like GPX4 and ACSL4. The following tables summarize reported IC50 values for RSL3 and the quantitative effects on key ferroptotic markers.
| Cell Line | Cancer Type | RSL3 IC50 (µM) | Incubation Time (h) | Reference(s) |
| HT-1080 | Fibrosarcoma | 1.55 | 48 | [8] |
| HCT116 | Colorectal Cancer | 4.084 | 24 | [6] |
| LoVo | Colorectal Cancer | 2.75 | 24 | [6] |
| HT-29 | Colorectal Cancer | 12.38 | 24 | [6] |
| U87 | Glioblastoma | More sensitive than U251 | 24 | [17] |
| U251 | Glioblastoma | Less sensitive than U87 | 24 | [17] |
| HN3 | Head and Neck Cancer | 0.48 | 72 | [8] |
| HN3-rslR | Head and Neck Cancer (RSL3-resistant) | 5.8 | 72 | [8] |
| A549 | Non-small Cell Lung Cancer | 0.5 | 24 | [8] |
| H1975 | Non-small Cell Lung Cancer | 0.15 | 24 | [8] |
| MDA-MB-231 | Breast Cancer | 0.71 | 96 | [8] |
| HCC1937 | Breast Cancer | 0.85 | 96 | [8] |
| MCF7 | Breast Cancer | > 2 | Not specified | [11] |
| ZR75-1 | Breast Cancer | > 2 | Not specified | [11] |
| HT22 | Mouse Neuronal | 0.004 ((1S,3R)-RSL3) | 16 | [20] |
| HT22 | Mouse Neuronal | 5.2 (this compound) | 16 | [20] |
| Parameter | Cell Line | Treatment | Quantitative Change | Reference(s) |
| Lipid ROS | Glioblastoma (U87, U251) | RSL3 | Dose-dependent increase | [17] |
| Colorectal Cancer | RSL3 | Significant increase in DCF intensity | [3][6] | |
| Neuronal (HT22) | 100 nM RSL3 | Time-dependent increase in C11-BODIPY fluorescence | [7] | |
| GPX4 Protein | Glioblastoma (U87, U251) | RSL3 | Dose-dependent decrease | [17] |
| Head and Neck Cancer (HN3-rslR) | 0-8 µM RSL3, 24h | Dose-dependent decrease | [8] | |
| K562 Myeloid Leukemia | 1S,3R-RSL3 | Dramatic reduction | [9] | |
| GPX4 mRNA | K562 Myeloid Leukemia | 1S,3R-RSL3 | Dramatic reduction | [9] |
| Labile Iron Pool | Colorectal Cancer | RSL3 | Increase | [3][6] |
Visualizing the Mechanism of Action
The following diagrams illustrate the core signaling pathway of RSL3-induced ferroptosis and a general workflow for its experimental investigation.
Caption: Core signaling pathway of RSL3-induced ferroptosis.
Caption: General experimental workflow for studying RSL3-induced ferroptosis.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of RSL3-induced ferroptosis.
Cell Viability Assay (CCK-8 Method)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2][15][21]
-
Treatment: Prepare serial dilutions of RSL3 in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of RSL3. Include a vehicle control (DMSO) at the same concentration as the highest RSL3 dose.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[15]
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well. Be careful to avoid introducing bubbles.[2][21][22][23]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.[2][21][23]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[2][21]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot a dose-response curve to determine the IC50 value.
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This protocol quantifies the accumulation of lipid ROS using the fluorescent probe C11-BODIPY 581/591, which shifts its fluorescence from red to green upon oxidation.
Materials:
-
Treated and control cells (in 6-well plates or on coverslips)
-
C11-BODIPY 581/591 stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with RSL3 and controls for the desired time (e.g., 6-24 hours).[15]
-
Probe Incubation: At the end of the treatment period, remove the medium and incubate the cells with 1-2.5 µM C11-BODIPY 581/591 in serum-free medium or HBSS for 30 minutes at 37°C, protected from light.[15][24]
-
Washing: Gently wash the cells two to three times with PBS or HBSS to remove excess probe.[1][24]
-
Analysis:
-
For Flow Cytometry: Detach adherent cells using a gentle dissociation reagent (e.g., Accutase). Resuspend cells in PBS and analyze immediately on a flow cytometer. The oxidized probe is detected in the green channel (e.g., FITC channel, ~510-520 nm emission), and the reduced probe is detected in the red channel (~590-595 nm emission). The ratio of green to red fluorescence indicates the level of lipid peroxidation.[6][15]
-
For Fluorescence Microscopy: Add fresh PBS or HBSS to the cells and immediately visualize under a fluorescence microscope using appropriate filter sets for red and green fluorescence.[1][24]
-
Labile Iron Pool (LIP) Measurement (Calcein-AM Method)
This assay measures the chelatable, redox-active iron pool within the cell using the fluorescent probe Calcein-AM.
Materials:
-
Treated and control cells
-
Calcein-AM stock solution (in DMSO)
-
Deferiprone (DFO) or another cell-permeable iron chelator
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with RSL3 as required for your experiment.
-
Probe Loading: Harvest the cells and wash with PBS. Incubate the cells with 0.05 µM Calcein-AM for 15-30 minutes at 37°C.[13][25] Calcein fluorescence is quenched by binding to intracellular iron.
-
Chelation: Wash the cells with PBS to remove excess Calcein-AM. Split the cell suspension into two tubes. To one tube, add an iron chelator like DFO (e.g., 100 µM) and incubate for up to 1 hour at 37°C. Leave the other tube untreated (no chelator).[13]
-
Analysis: Analyze both samples by flow cytometry, measuring the fluorescence in the green channel (e.g., FITC). The LIP is proportional to the increase in fluorescence observed in the DFO-treated sample compared to the untreated sample (fluorescence dequenching).[13][25]
Western Blotting for Ferroptosis-Related Proteins
This protocol allows for the semi-quantitative analysis of key protein expression levels.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-ACSL4)[26][27][28][29]
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-GPX4) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different conditions.[28]
References
- 1. abpbio.com [abpbio.com]
- 2. apexbt.com [apexbt.com]
- 3. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A tangible method to assess native ferroptosis suppressor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 7. Quantitative reactive cysteinome profiling reveals a functional link between ferroptosis and proteasome-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RSL3 promotes PARP1 apoptotic functions by distinct mechanisms during ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.11. Measurement of the labile iron pool (LIP) [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]
- 17. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ptglab.com [ptglab.com]
- 21. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 24. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. GPX4 Antibody | Cell Signaling Technology [cellsignal.com]
A Technical Guide to the Discovery of (1S,3R)-RSL3 as a Covalent GPX4 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the discovery, mechanism of action, and experimental validation of (1S,3R)-RSL3, a potent and specific covalent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4). It serves as a comprehensive resource, detailing the quantitative data, key experimental protocols, and the critical signaling pathways involved.
Introduction: The Emergence of Ferroptosis and the Role of GPX4
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1] Unlike apoptosis, it does not involve classic features like chromatin condensation.[1] Central to the defense against ferroptosis is the selenoenzyme Glutathione Peroxidase 4 (GPX4), which utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH).[2][3] The inactivation or inhibition of GPX4 is a critical step that triggers the cascade of events leading to ferroptotic cell death.[2] This has made GPX4 a compelling therapeutic target, particularly in cancers that are resistant to traditional forms of cell death. The small molecule (1S,3R)-RSL3 (hereafter referred to as RSL3) was a landmark discovery in this field, identified as a direct and potent inhibitor of GPX4.[1][4]
The Discovery of RSL3 as a Ferroptosis Inducer
RSL3 (RAS-selective lethal 3) was initially identified through a screening for compounds that exhibited selective lethality in cancer cells expressing oncogenic RAS.[1][4] Further investigation into its mechanism revealed that, unlike other ferroptosis inducers such as erastin (B1684096) which depletes the GPX4 cofactor GSH, RSL3 acts through a distinct mechanism.[3] Mechanistic studies demonstrated that RSL3 does not deplete cellular GSH levels but still leads to the hallmark accumulation of lipid ROS, suggesting a more direct mode of action on a downstream component of the ferroptosis pathway.[3]
Using an unbiased affinity-based chemoproteomic approach, GPX4 was identified as the primary protein target of RSL3.[3] This was a pivotal finding that solidified GPX4 as a central regulator of ferroptosis and established RSL3 as a "Class 2" ferroptosis inducer, which directly inactivates the GPX4 enzyme.[5]
Mechanism of Action: Covalent Inhibition of GPX4
RSL3 contains a chloroacetamide moiety, an electrophilic group essential for its activity.[3] It functions as a covalent inhibitor, forming a direct bond with the nucleophilic selenocysteine (B57510) residue within the active site of GPX4.[2] This irreversible binding leads to the complete inactivation of GPX4's enzymatic function.[4][6]
With GPX4 inactivated, the cell loses its primary defense against lipid peroxidation. The subsequent accumulation of lipid ROS damages cellular membranes, leading to increased membrane permeability and eventual cell death via ferroptosis.[1] This direct inhibition is highly specific to the (1S,3R) stereoisomer of RSL3; other diastereomers, such as (1R,3R)-RSL3 and (1R,3S)-RSL3, are significantly less active or considered inactive, highlighting a precise structural interaction with the GPX4 active site.[3][7][8]
Recent studies have suggested that the effects of RSL3 may extend beyond GPX4, potentially targeting other selenoproteins like thioredoxin reductase 1 (TXNRD1).[9][10] This suggests that while GPX4 inhibition is a primary driver of ferroptosis, RSL3's potent effects in some contexts could be due to the inhibition of a broader set of antioxidant proteins.[9]
Quantitative Data: Potency and Cellular Activity
The potency of RSL3 has been quantified across various assays and cell lines. The data underscores its effectiveness as a GPX4 inhibitor and ferroptosis inducer.
| Parameter | Compound | Value | Cell Line / System | Citation |
| IC50 | (1S,3R)-RSL3 | 4.084 µM | HCT116 (colorectal cancer) | [6][11] |
| (1S,3R)-RSL3 | 2.75 µM | LoVo (colorectal cancer) | [6][11] | |
| (1S,3R)-RSL3 | 12.38 µM | HT29 (colorectal cancer) | [6][11] | |
| EC50 | (1S,3R)-RSL3 | 0.004 µM (4 nM) | HT22 (neuronal) | [8] |
| This compound | 5.2 µM | HT22 (neuronal) | [8] | |
| Binding Affinity (Kd) | (1S,3R)-RSL3 | 111 nM | Purified His-GPX4(U46C) | [7] |
Key Experimental Protocols
The validation of RSL3 as a GPX4 inhibitor involved several key experimental procedures.
Cell Viability Assay
-
Objective: To determine the cytotoxic effect of RSL3 on cancer cell lines.
-
Method:
-
Seed cells (e.g., HCT116, LoVo, HT29) in 96-well plates.[12]
-
Treat cells with various concentrations of RSL3 or DMSO (vehicle control) for a specified time (e.g., 24 hours).[6][11]
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate according to the manufacturer's instructions.[12]
-
Measure the absorbance at the appropriate wavelength to determine cell viability relative to the vehicle control.[12]
-
Measurement of Cellular Reactive Oxygen Species (ROS)
-
Objective: To quantify the accumulation of lipid ROS following RSL3 treatment.
-
Method:
-
Treat cells with RSL3 for the desired time course.[6]
-
Wash the cells and incubate them with an oxidation-sensitive fluorescent probe, such as DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate), at 37°C.[6][12]
-
After incubation, wash the cells to remove excess probe.[6]
-
Analyze the fluorescence intensity of the oxidized product (DCF) using a flow cytometer at an excitation/emission of ~488/535 nm.[6] An increase in fluorescence indicates an accumulation of ROS.
-
Western Blot for GPX4 Expression
-
Objective: To assess the impact of RSL3 on GPX4 protein levels. While RSL3 is an inhibitor, some studies show it can also lead to a decrease in GPX4 protein abundance.[4][13]
-
Method:
-
Harvest cells after treatment with RSL3 and lyse them in a suitable lysis buffer containing protease inhibitors.[6]
-
Determine the protein concentration of the lysates using a BCA Protein Assay Kit.[6]
-
Separate equal amounts of protein (e.g., 40 µg) by SDS-PAGE and transfer to a nitrocellulose membrane.[6]
-
Block the membrane with 5% skim milk and then incubate with a primary antibody specific for GPX4. A loading control antibody (e.g., GAPDH) should also be used.[6][13]
-
Incubate with a horseradish peroxidase-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) system.[6]
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the direct binding of RSL3 to GPX4 in a cellular context. Ligand binding typically stabilizes the target protein against thermal denaturation.
-
Method:
-
Treat intact cells with RSL3 or a vehicle control for a set period (e.g., 1 hour at 37°C).[14]
-
Harvest the cells, resuspend them in a buffer like PBS, and distribute the cell suspension into PCR tubes.[14]
-
Heat the tubes to a range of different temperatures for a short duration (e.g., 3 minutes), followed by cooling.[14]
-
Lyse the cells via freeze-thaw cycles.[14]
-
Centrifuge the lysates to separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein.
-
Analyze the soluble fraction by Western blot to detect the amount of GPX4 remaining at each temperature. A shift in the melting curve to a higher temperature in the RSL3-treated sample indicates direct target engagement.[10]
-
Mandatory Visualizations
Signaling Pathway of RSL3-Induced Ferroptosis
Caption: RSL3 covalently inhibits GPX4, preventing the reduction of lipid peroxides and causing ferroptosis.
Experimental Workflow for RSL3 Target Validation
Caption: Workflow from initial screening of RSL3 to specific target identification and validation of GPX4.
Logical Relationship of RSL3 Stereoisomers
Caption: Stereospecificity of RSL3 is critical for GPX4 inhibition and subsequent ferroptosis induction.
References
- 1. invivogen.com [invivogen.com]
- 2. Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe RSL3 | Chemical Probes Portal [chemicalprobes.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Recharacterization of RSL3 reveals that the selenoproteome is a druggable target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of (1R,3S)-RSL3
An In-depth Technical Guide to (1R,3S)-RSL3: A Potent Inducer of Ferroptosis
Abstract
This compound, also known as RAS-selective lethal 3, is a potent and specific small molecule inducer of ferroptosis, a form of iron-dependent, non-apoptotic cell death.[1][2] It functions primarily through the direct inhibition of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid peroxides.[1][3][4][5] This inactivation leads to the accumulation of lipid-based reactive oxygen species (ROS), culminating in oxidative cell death.[1] this compound has become an indispensable chemical probe for studying the mechanisms of ferroptosis and holds therapeutic potential, particularly for cancers harboring oncogenic RAS mutations, which exhibit heightened sensitivity to this compound.[1][6][7] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental applications of this compound for researchers in cell biology and drug development.
Chemical Structure and Physicochemical Properties
This compound is a beta-carboline derivative with the chemical name (1S,3R)-Methyl 2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1-[4-(methoxycarbonyl)phenyl]-1H-pyrido[3,4-b]indole-3-carboxylate.[1][3][5] Its biological activity is highly stereospecific, with the (1S,3R) enantiomer being the active form, while other diastereomers, such as (1R,3R)-RSL3, are considered inactive and can be used as negative controls.[3][8][9]
Table 1: Physicochemical Properties of (1S,3R)-RSL3
| Property | Value | Reference(s) |
| IUPAC Name | methyl (1S,3R)-2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,4a,9,9a-hexahydropyrido[3,4-b]indole-3-carboxylate | [10] |
| Synonyms | RSL3, (1S,3R)-RSL3, RAS-selective lethal compound 3 | [1][6][7] |
| CAS Number | 1219810-16-8 | [1][3][6] |
| Molecular Formula | C₂₃H₂₁ClN₂O₅ | [3][6][11] |
| Molecular Weight | 440.88 g/mol | [1][3][6] |
| Purity | ≥98% | [3][5][11] |
| Appearance | Crystalline solid | [11] |
| Solubility | DMSO: ~30-100 mM (e.g., 30 mg/mL, 88 mg/mL) Ethanol: ~25 mg/mL Water: Insoluble | [3][6][11] |
| Storage and Stability | Store as a solid at -20°C for ≥4 years.[11] In solvent, store at -80°C for up to 1 year or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[6] |
Mechanism of Action
This compound is classified as a Class 2 ferroptosis inducer (FIN), meaning it acts by directly inhibiting the core ferroptosis-suppressing enzyme, GPX4, without depleting cellular glutathione (GSH) levels.[4]
Primary Target: Glutathione Peroxidase 4 (GPX4)
The canonical mechanism of RSL3 involves the covalent binding and inactivation of GPX4.[4][6] GPX4 is a unique selenoprotein that utilizes GSH to reduce toxic lipid hydroperoxides (L-OOH) into non-toxic lipid alcohols (L-OH), thereby protecting cell membranes from oxidative damage.[1][4] The chloroacetamide moiety of RSL3 is electrophilic and is thought to react with the nucleophilic selenocysteine (B57510) residue at the active site of GPX4, leading to its irreversible inhibition.[12] The inactivation of GPX4 prevents the detoxification of lipid peroxides, leading to their rapid accumulation, subsequent membrane damage, and iron-dependent cell death known as ferroptosis.[1][4]
References
- 1. invivogen.com [invivogen.com]
- 2. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase: Role of PDI in RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1S,3R-RSL3 | Other Reductases | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. RSL3 | RSL3 1S | GPX4 inhibitor | ferroptosis activator | TargetMol [targetmol.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Probe RSL3 | Chemical Probes Portal [chemicalprobes.org]
- 10. Rsl3 | C23H23ClN2O5 | CID 89084603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - PMC [pmc.ncbi.nlm.nih.gov]
(1R,3S)-RSL3 and its Role in Regulated Cell Death: A Technical Guide
Executive Summary: This technical guide provides an in-depth analysis of the small molecule (1R,3S)-RSL3, a potent and specific inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. We will explore its mechanism of action, focusing on the direct inhibition of Glutathione (B108866) Peroxidase 4 (GPX4), present quantitative efficacy data, detail key experimental protocols for its study, and provide visual diagrams of the core signaling pathway and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the fields of cell death, cancer biology, and therapeutics.
Introduction to Ferroptosis and RSL3
Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels.[1][2] Unlike apoptosis or necroptosis, its morphological hallmarks include mitochondrial abnormalities such as condensation, increased membrane density, and the reduction or disappearance of cristae.[1][3] This pathway is implicated in various pathological conditions, including neurodegenerative diseases, tissue damage, and cancer, making it a compelling target for therapeutic intervention.[1]
Several classes of small molecules, known as ferroptosis-inducing compounds (FINs), have been identified. (1S,3R)-RSL3 (hereafter referred to as RSL3) is a prototypical "Class II" FIN.[4] It was identified in a screen for compounds selectively lethal to cancer cells expressing oncogenic RAS.[4][5] RSL3 induces ferroptosis by directly inhibiting the enzyme Glutathione Peroxidase 4 (GPX4) without depleting cellular glutathione (GSH), distinguishing it from Class I FINs like erastin, which inhibit the system Xc⁻ cystine/glutamate antiporter.[4][6]
Mechanism of Action
Direct Inhibition of Glutathione Peroxidase 4 (GPX4)
The primary molecular target of RSL3 is GPX4, a unique selenoprotein that is the only known enzyme capable of directly reducing lipid hydroperoxides within biological membranes and lipoproteins.[4][6] GPX4 plays a crucial role in protecting cells from membrane lipid peroxidation.[7] Chemoproteomic studies have confirmed that RSL3, through its chloroacetamide moiety, covalently binds to and inactivates GPX4.[8][9] This inhibition is highly specific; overexpression of GPX4 confers strong resistance to RSL3-induced cell death, while knockdown of GPX4 sensitizes cells to RSL3 or is sufficient to induce ferroptosis on its own.[4][8]
Induction of Lipid Peroxidation
By inactivating GPX4, RSL3 prevents the detoxification of lipid peroxides (L-OOH) into non-toxic lipid alcohols (L-OH).[4] This leads to a rapid and overwhelming accumulation of lipid-based reactive oxygen species (ROS), particularly on polyunsaturated fatty acids (PUFAs) within phospholipid membranes.[1] This unchecked peroxidation damages membrane integrity, leading to increased permeability and eventual cell rupture. The process is self-propagating and is a hallmark of ferroptotic cell death.[1][3]
Role of Iron
Ferroptosis is, by definition, an iron-dependent process.[1] Intracellular labile iron contributes to the generation of lipid ROS through Fenton chemistry, which catalyzes the conversion of lipid hydroperoxides into highly reactive lipid radicals, thus propagating the chain reaction of lipid peroxidation initiated by GPX4 inactivation.[5] Consequently, the cytotoxic effects of RSL3 can be blocked by iron chelators like deferoxamine (B1203445) (DFO) and lipophilic antioxidants such as Ferrostatin-1 (Fer-1).[5][10]
Stereospecificity of RSL3
The activity of RSL3 is highly stereospecific. Of the four possible diastereomers, only the (1S,3R)-RSL3 enantiomer is potent in inducing ferroptosis.[4] The this compound enantiomer is significantly less active, demonstrating that the biological effect is not merely due to the reactivity of the chloroacetamide group but requires a specific conformational fit with its target, GPX4.[4][11]
Quantitative Data: In Vitro Efficacy of RSL3 Stereoisomers
The efficacy of RSL3 varies across different cell lines. The table below summarizes the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values for the active (1S,3R)-RSL3 and its less active this compound enantiomer.
| Cell Line | Compound | Potency (IC50 / EC50) | Treatment Duration | Reference |
| HT22 (mouse hippocampal) | (1S,3R)-RSL3 | 0.004 µM (4 nM) | 16 hours | [11] |
| HT22 (mouse hippocampal) | This compound | 5.2 µM | 16 hours | [11] |
| HN3 (head and neck cancer) | (1S,3R)-RSL3 | 0.48 µM | 72 hours | [12] |
| HN3-rslR (RSL3-resistant) | (1S,3R)-RSL3 | 5.8 µM | 72 hours | [12] |
| HT-1080 (fibrosarcoma) | (1S,3R)-RSL3 | 1.55 µM | 48 hours | [12] |
| A549 (lung cancer) | (1S,3R)-RSL3 | 0.5 µM | 24 hours | [12] |
| H1975 (lung cancer) | (1S,3R)-RSL3 | 0.150 µM (150 nM) | 24 hours | [12] |
| MDA-MB-231 (breast cancer) | (1S,3R)-RSL3 | 0.71 µM | 96 hours | [12] |
| HCT116 (colorectal cancer) | (1S,3R)-RSL3 | 4.084 µM | 24 hours | [13] |
| LoVo (colorectal cancer) | (1S,3R)-RSL3 | 2.75 µM | 24 hours | [13] |
| HT29 (colorectal cancer) | (1S,3R)-RSL3 | 12.38 µM | 24 hours | [13] |
| MCF7 (breast cancer) | (1S,3R)-RSL3 | > 2 µM (Resistant) | Not Specified | [14] |
Crosstalk with Other Regulated Cell Death Pathways
While RSL3 is a canonical inducer of ferroptosis, emerging evidence suggests its activity can intersect with other cell death pathways.
-
Apoptosis: Some studies report that RSL3 can trigger apoptosis in parallel with ferroptosis, involving caspase-3 activation and PARP1 cleavage.[15][16] This crosstalk appears to be cell-type and context-dependent, potentially regulated by the level of ROS production.[15]
-
Pyroptosis: In certain cancer cell lines, RSL3 treatment has been shown to induce hallmarks of pyroptosis, including the cleavage of gasdermin D and E (GSDMD/E) and the secretion of pyroptosis-associated cytokines.[17] This effect was also preventable by the ferroptosis inhibitor Ferrostatin-1, suggesting a potential cascade where ferroptotic events trigger a pyroptotic response.[17]
These findings highlight that while GPX4 inhibition is the primary event, the downstream consequences can be complex and may activate multiple cell death execution machineries.
Key Experimental Protocols
General Protocol for Induction of Ferroptosis with RSL3
This protocol provides a general framework for treating adherent cancer cell lines with RSL3.[18]
-
Cell Seeding: Plate cells in multi-well plates (e.g., 96-well for viability, 6-well for protein/RNA analysis) at a density that ensures 70-80% confluency at the time of treatment. Incubate overnight (37°C, 5% CO2) to allow for attachment.
-
Reagent Preparation: Prepare a stock solution of RSL3 (e.g., 10 mM in DMSO). On the day of the experiment, prepare working solutions by diluting the stock in a complete cell culture medium. To validate ferroptosis, prepare parallel treatments including a ferroptosis inhibitor (e.g., Ferrostatin-1, 1-5 µM) and/or an iron chelator (e.g., Deferoxamine, 100 µM).
-
Treatment: Remove the existing medium from the cells. Add the medium containing the desired final concentration of RSL3. For control wells, add a medium containing an equivalent concentration of DMSO. For validation, pre-treat cells with inhibitors for 1-2 hours before adding RSL3.[19]
-
Incubation: Incubate the cells for the desired time period (e.g., 16, 24, or 48 hours), which should be optimized for each cell line.[11][12]
-
Downstream Analysis: Proceed with assays to measure cell viability, lipid peroxidation, or other markers of ferroptosis.
Cell Viability Assessment (MTT Assay)
The MTT assay measures cellular metabolic activity as an indicator of cell viability.[20]
-
Cell Treatment: Seed and treat cells with RSL3 in a 96-well plate as described in protocol 5.1.
-
MTT Addition: Following the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well.[20]
-
Incubation: Incubate the plate for 2.5-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Measurement: Measure the absorbance of the dissolved formazan at 560 nm using a microplate reader.[20] Cell viability is expressed as a percentage relative to the DMSO-treated control cells.
Detection of Lipid Peroxidation (C11-BODIPY 581/591 Staining)
C11-BODIPY 581/591 is a fluorescent lipid peroxidation sensor. In its reduced state, it fluoresces red; upon oxidation by lipid ROS, its fluorescence shifts to green.[14][21]
-
Cell Treatment: Seed cells on glass coverslips or in imaging-compatible plates and treat with RSL3 as described in 5.1. The timing is critical and should be set to a point before widespread cell death occurs.[21]
-
Probe Loading: Prepare a working solution of C11-BODIPY 581/591 (e.g., 1-5 µM) in a serum-free medium or PBS. Remove the treatment medium, wash cells once with PBS, and add the probe solution.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
Imaging: Wash the cells with PBS to remove excess probe. Acquire images immediately using a fluorescence microscope with appropriate filter sets for red (e.g., Texas Red) and green (e.g., GFP/FITC) channels.[21]
-
Analysis: Quantify the fluorescence intensity in both channels. An increase in the green/red fluorescence ratio indicates lipid peroxidation.[14][21] This can also be analyzed by flow cytometry.[20]
GPX4 Activity Assay (Coupled Enzyme Assay)
GPX4 activity can be measured indirectly in cell lysates using a coupled assay that monitors NADPH consumption.[22][23][24]
-
Lysate Preparation: Treat cells with RSL3 (or vehicle), harvest, and prepare cell lysates in a suitable buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate.[23]
-
Reaction Mixture: In a 96-well plate, prepare an assay buffer containing Tris-HCl, EDTA, NADPH, reduced glutathione (GSH), and glutathione reductase.[22]
-
Assay Procedure:
-
Measurement: Immediately measure the decrease in absorbance at 340 nm (or decrease in NADPH fluorescence) over time using a plate reader. The rate of NADPH consumption is proportional to the GPX4 activity in the sample.[22][24]
Visualizations: Pathways and Workflows
Caption: Signaling pathway of (1S,3R)-RSL3-induced ferroptosis.
Caption: General experimental workflow for studying RSL3 effects.
Caption: Diagram comparing the stereospecific activity of RSL3 enantiomers.
Conclusion
(1S,3R)-RSL3 is an invaluable chemical probe for the study of ferroptosis. Its specific mechanism of action—the direct covalent inhibition of GPX4—makes it a powerful tool for inducing and investigating this regulated cell death pathway. Understanding its stereospecificity, cellular effects, and the downstream cascade of lipid peroxidation is critical for its application in basic research and for exploring the therapeutic potential of targeting ferroptosis in diseases such as cancer. The methodologies and data presented in this guide provide a comprehensive resource for researchers aiming to leverage RSL3 in their experimental systems.
References
- 1. biocompare.com [biocompare.com]
- 2. The application of approaches in detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment [aginganddisease.org]
- 7. Glutathione Peroxidase 4 (GPX4) Activity Assay Kit - Elabscience® [elabscience.com]
- 8. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe RSL3 | Chemical Probes Portal [chemicalprobes.org]
- 10. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 14. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RSL3 promotes PARP1 apoptotic functions by distinct mechanisms during ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RSL3 promotes PARP1 apoptotic functions by distinct mechanisms during ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Potent ferroptosis agent RSL3 induces cleavage of Pyroptosis-Specific gasdermins in Cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. biorxiv.org [biorxiv.org]
- 21. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy [frontiersin.org]
- 23. youtube.com [youtube.com]
- 24. assaygenie.com [assaygenie.com]
An In-depth Technical Guide on the Interaction of (1R,3S)-RSL3 and Glutathione Peroxidase 4
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a significant area of interest in cancer biology and therapeutics. A key regulator of this process is Glutathione (B108866) Peroxidase 4 (GPX4), a selenoprotein that plays a crucial role in detoxifying lipid hydroperoxides. The small molecule (1S,3R)-RSL3 has been identified as a potent and selective inhibitor of GPX4, making it a valuable tool for studying ferroptosis and a potential starting point for the development of novel anti-cancer therapies. This technical guide provides a comprehensive overview of the interaction between (1R,3S)-RSL3's more active stereoisomer, (1S,3R)-RSL3, and GPX4, detailing the mechanism of action, quantitative data on its activity, experimental protocols for its study, and the associated signaling pathways.
Introduction to Glutathione Peroxidase 4 (GPX4)
Glutathione Peroxidase 4 (GPX4) is a unique, monomeric, selenium-containing enzyme that is essential for cellular protection against membrane lipid peroxidation.[1][2] Unlike other members of the glutathione peroxidase family, GPX4 can directly reduce complex lipid hydroperoxides embedded within biological membranes to their corresponding non-toxic alcohols, using reduced glutathione (GSH) as a cofactor.[2][3] This enzymatic activity is critical for maintaining cellular redox homeostasis and preventing the propagation of lipid peroxidation chain reactions that can lead to membrane damage and cell death.[2] GPX4 is a central negative regulator of ferroptosis, and its inactivation leads to the accumulation of lipid peroxides, ultimately triggering this form of cell death.[1][2]
(1S,3R)-RSL3: A Potent Inducer of Ferroptosis
RAS-selective lethal 3 (RSL3) is a small molecule that was identified for its ability to selectively kill cancer cells bearing oncogenic RAS mutations.[4] Subsequent research revealed that RSL3 induces cell death through ferroptosis by directly inhibiting the activity of GPX4.[4][5] It is important to note that of the possible diastereomers of RSL3, the (1S,3R) form is the highly active inducer of ferroptosis, while the (1R,3S) enantiomer is significantly less active.[6][7] RSL3 is classified as a "class 2" ferroptosis-inducing compound because it directly targets and inactivates GPX4 without depleting cellular glutathione (GSH) levels, distinguishing it from "class 1" inducers like erastin.[6] The chloroacetamide moiety of RSL3 is thought to covalently bind to a nucleophilic residue in the active site of GPX4, leading to its irreversible inactivation.[5]
The Molecular Interaction and Mechanism of Action
The primary mechanism by which (1S,3R)-RSL3 induces ferroptosis is through the direct and irreversible inactivation of GPX4.[4][5] This inhibition leads to the accumulation of toxic lipid reactive oxygen species (ROS), specifically lipid hydroperoxides, on cellular membranes.[5][8] The subsequent iron-dependent Fenton reaction can further propagate lipid peroxidation, leading to membrane damage, loss of integrity, and ultimately, cell death.[4]
While direct inhibition of GPX4 is the widely accepted primary mechanism, some studies suggest a more complex interaction. For instance, the adaptor protein 14-3-3ε has been reported as indispensable for the inactivation of GPX4 by RSL3.[9] Other research has indicated that RSL3 may also inhibit other selenoproteins, such as thioredoxin reductase 1 (TXNRD1), suggesting that its effects may not be exclusively limited to GPX4.[10][11]
Quantitative Data on (1S,3R)-RSL3 Activity
The potency of RSL3 in inducing ferroptosis varies across different cell lines. The following table summarizes key quantitative data from various studies.
| Compound | Cell Line | Assay Type | Value | Reference |
| (1S,3R)-RSL3 | HCT116 | Cell Viability (CCK-8) | IC50: 4.084 µM (24h) | [8] |
| (1S,3R)-RSL3 | LoVo | Cell Viability (CCK-8) | IC50: 2.75 µM (24h) | [8] |
| (1S,3R)-RSL3 | HT29 | Cell Viability (CCK-8) | IC50: 12.38 µM (24h) | [8] |
| (1S,3R)-RSL3 | HT22 | Cell Death | EC50: 0.004 µM | [7] |
| This compound | HT22 | Cell Death | EC50: 5.2 µM | [7] |
| (1S,3R)-RSL3 | His-tagged GPX4(U46C) | Microscale Thermophoresis (MST) | Kd: 111 nM | [12] |
Experimental Protocols for Studying the RSL3-GPX4 Interaction
A variety of experimental methods are employed to investigate the interaction between RSL3 and GPX4 and the subsequent induction of ferroptosis.
Cell Viability Assays
-
Principle: To quantify the cytotoxic effects of RSL3 on cultured cells.
-
Methodology (MTT/CCK-8 Assay):
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of RSL3 (and controls, such as vehicle and positive controls like staurosporine (B1682477) for apoptosis) for a specified duration (e.g., 24, 48 hours).
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the RSL3 concentration.[8]
-
Measurement of Reactive Oxygen Species (ROS)
-
Principle: To detect the accumulation of intracellular and lipid ROS, a hallmark of ferroptosis.
-
Methodology (DCFH-DA and C11-BODIPY Staining):
-
Treat cells with RSL3 as described for the viability assay.
-
For general ROS, incubate the cells with DCFH-DA.[13]
-
For lipid ROS, incubate the cells with the fluorescent probe C11-BODIPY 581/591.[14]
-
After incubation, wash the cells to remove excess probe.
-
Analyze the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an accumulation of ROS.[8][14]
-
GPX4 Activity Assay
-
Principle: To directly measure the enzymatic activity of GPX4 in the presence or absence of RSL3.
-
Methodology (Coupled Enzyme Assay):
-
This assay indirectly measures GPX4 activity by coupling it to the activity of glutathione reductase (GR).[15][16]
-
GPX4 reduces a substrate (e.g., cumene (B47948) hydroperoxide or phospholipid hydroperoxide), converting reduced glutathione (GSH) to oxidized glutathione (GSSG).[15]
-
Glutathione reductase then recycles GSSG back to GSH, a process that consumes NADPH.[15][16]
-
The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm.[16]
-
The assay can be performed using purified recombinant GPX4 or cell lysates. To test the effect of RSL3, the compound is pre-incubated with the enzyme before initiating the reaction. A decrease in the rate of NADPH consumption indicates inhibition of GPX4 activity.[15][16]
-
Western Blotting for GPX4 Expression
-
Principle: To determine the effect of RSL3 treatment on the protein levels of GPX4.
-
Methodology:
-
Treat cells with RSL3 for a specified time.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for GPX4, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., GAPDH or β-actin) should be used to normalize the results.[17]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate the key pathways and workflows.
Caption: Signaling pathway of (1S,3R)-RSL3-induced ferroptosis via GPX4 inhibition.
Caption: A typical experimental workflow for studying the effects of RSL3.
Conclusion and Future Directions
(1S,3R)-RSL3 is an invaluable chemical probe for elucidating the molecular mechanisms of ferroptosis and the central role of GPX4. Its ability to directly and potently inhibit GPX4 has made it a cornerstone in the study of this unique form of cell death. For drug development professionals, the selective lethality of RSL3 in certain cancer cell types highlights the therapeutic potential of targeting the GPX4-regulated ferroptosis pathway.[5]
Future research should continue to explore the precise molecular interactions between RSL3 and GPX4, including the potential involvement of other cellular factors. Further investigation into the selectivity profile of RSL3 against other selenoproteins is also warranted. A deeper understanding of the mechanisms that confer sensitivity or resistance to RSL3 in different cancer contexts will be crucial for the clinical translation of GPX4 inhibitors. The development of new analogs of RSL3 with improved potency, selectivity, and pharmacokinetic properties represents an exciting avenue for the discovery of novel cancer therapeutics that exploit the vulnerability of cancer cells to ferroptosis.
References
- 1. Glutathione peroxidase 4 - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 9. Inactivation of the glutathione peroxidase GPx4 by the ferroptosis-inducing molecule RSL3 requires the adaptor protein 14-3-3ε - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase: Role of PDI in RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probe RSL3 | Chemical Probes Portal [chemicalprobes.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. caymanchem.com [caymanchem.com]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Initial Effects of (1R,3S)-RSL3 in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
(1R,3S)-RSL3 is a small molecule compound recognized as a potent and selective inducer of ferroptosis, an iron-dependent form of regulated cell death.[1] This technical guide provides a comprehensive overview of the initial studies on the effects of RSL3 in cancer cells. It details the compound's mechanism of action, summarizes key quantitative data from various cancer cell line studies, provides detailed experimental protocols for assessing its effects, and visualizes the core signaling pathways involved. The primary mechanism of RSL3 involves the direct inhibition of glutathione (B108866) peroxidase 4 (GPX4), a crucial enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides.[1][2] By inactivating GPX4, RSL3 leads to the accumulation of lipid-based reactive oxygen species (ROS), culminating in oxidative cell death.[2][3] This guide serves as a foundational resource for researchers investigating ferroptosis as a therapeutic strategy in oncology.
Introduction to RSL3 and Ferroptosis
Ferroptosis is a unique form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides.[1][4] Unlike apoptosis, it does not involve caspase activation but is instead driven by a collapse of the cellular antioxidant defense system.[1] The discovery of small molecules that can induce ferroptosis has opened new avenues for cancer therapy, particularly for tumors resistant to traditional treatments.[2]
RSL3 (RAS-selective lethal 3) was identified as a potent inducer of ferroptosis.[2] It operates primarily by inhibiting glutathione peroxidase 4 (GPX4), a central regulator of ferroptotic cell death.[1][3] While the term "RSL3" is often used generically, it is important to note the stereochemistry. The potent, widely studied enantiomer is (1S,3R)-RSL3.[5][6] The this compound enantiomer is significantly less active.[7] For instance, in HT22 cells, the EC50 value for this compound was 5.2 µM, whereas for (1S,3R)-RSL3 it was 0.004 µM.[7] This guide focuses on the findings from studies using the potent form of RSL3, which is predominantly the (1S,3R) enantiomer, as this is the compound used in the majority of initial cancer cell studies.
Mechanism of Action and Signaling Pathways
RSL3's primary mode of action is the inactivation of GPX4.[1][2][8] GPX4 is a unique selenoprotein that reduces lipid hydroperoxides to their corresponding alcohols, thereby preventing the chain reaction of lipid peroxidation.[1] Inhibition of GPX4 by RSL3 leads to a cascade of events culminating in ferroptosis.
Core Signaling Pathway:
-
Direct GPX4 Inhibition: RSL3 binds to and inactivates GPX4.[2][8] Some studies suggest RSL3 may also inhibit thioredoxin reductase 1 (TXNRD1), indicating potential for additional targets.[6]
-
Lipid ROS Accumulation: With GPX4 inhibited, lipid hydroperoxides accumulate on cellular membranes.[3][4]
-
Iron-Dependent Oxidation: Ferrous iron (Fe2+) reacts with these lipid hydroperoxides via the Fenton reaction, generating highly reactive lipid radicals that propagate further damage.
-
Membrane Damage and Cell Death: Uncontrolled lipid peroxidation damages cell membranes, leading to increased permeability and eventual cell death, which is morphologically distinct from apoptosis.[1]
Crosstalk with Apoptosis and Other Pathways: Recent studies have revealed that RSL3's effects are not limited to ferroptosis. In some cancer cells, RSL3-induced ROS can trigger parallel apoptotic pathways.[9] This involves the cleavage of Poly(ADP-ribose) polymerase (PARP1), a key protein in DNA repair and cell death, leading to caspase-dependent apoptosis.[9] Furthermore, RSL3 has been shown to activate the NF-κB pathway in glioblastoma cells, which plays a role in mediating ferroptosis.[10][11] Some evidence also suggests RSL3 can induce hallmarks of pyroptosis, another form of programmed cell death, in certain cancer cell lines.[12][13]
Quantitative Data on RSL3's Effects in Cancer Cells
RSL3 has demonstrated potent anti-cancer effects across a variety of cell lines, though sensitivity varies.[1][3] The half-maximal inhibitory concentration (IC50) is a key metric for its cytotoxic efficacy.
Table 1: IC50 Values of RSL3 in Various Cancer Cell Lines
| Cell Line | Cancer Type | RSL3 IC50 (24h) | RSL3 IC50 (48h) | RSL3 IC50 (72h) | Reference(s) |
|---|---|---|---|---|---|
| HCT116 | Colorectal Cancer | 4.084 µM | - | - | [3][4] |
| LoVo | Colorectal Cancer | 2.75 µM | - | - | [3][4] |
| HT29 | Colorectal Cancer | 12.38 µM | - | - | [3][4] |
| Detroit562 | Hypopharyngeal Squamous Carcinoma | 7.5 µM | - | - | [14] |
| FaDu | Hypopharyngeal Squamous Carcinoma | 1.25 µM | - | - | [14] |
| A549 | Non-Small Cell Lung Cancer | ~0.5 µM | - | - | [6] |
| H1299 | Non-Small Cell Lung Cancer | - | < 1 µM | - | [15] |
| H23 | Non-Small Cell Lung Cancer | - | > 10 µM (Resistant) | - | [15] |
| MCF7 | Luminal Breast Cancer | - | - | > 2 µM (Resistant) | [16][17] |
| MDAMB415 | Luminal Breast Cancer | - | - | > 2 µM (Resistant) | [16][17] |
| ZR75-1 | Luminal Breast Cancer | - | - | > 2 µM (Resistant) | [16][17] |
| BT474 | Luminal Breast Cancer | - | - | ~0.06 µM | [17] |
| MDA-MB-231 | Triple-Negative Breast Cancer | - | 0.71 µM | - |[16] |
Note: IC50 values can vary based on experimental conditions, such as cell seeding density and assay duration.
Key Experimental Protocols
Reproducibility in research relies on detailed methodologies. The following are standard protocols used in the initial studies of RSL3.
Cell Viability Assay (CCK-8 Method)
This assay measures cell viability based on the metabolic activity of the cells.[3][14]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, McCoy's 5A)
-
96-well flat-bottom microtiter plates
-
RSL3 stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[3][14]
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[16]
-
Treatment: Prepare serial dilutions of RSL3 in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of RSL3. Include a vehicle control (DMSO) at the same concentration as the highest RSL3 dose.[16]
-
Treatment Incubation: Incubate the cells for the desired time periods (e.g., 6, 12, 24, or 48 hours).[3]
-
Reagent Addition: At the end of the treatment period, add 10 µL of CCK-8 solution to each well.[14][16]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color develops.[16]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[3]
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Intracellular ROS Detection (DCFH-DA Method)
This protocol measures the accumulation of intracellular ROS using the fluorescent probe DCFH-DA.[3]
Materials:
-
Cells cultured in 6-well plates or 6 cm dishes
-
RSL3 and inhibitors (e.g., Liproxstatin-1)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Phosphate-buffered saline (PBS) or D-Hank's solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Plate approximately 1 x 10^6 cells per 6 cm dish and allow them to attach overnight. Treat the cells with the desired concentration of RSL3 (e.g., 3 µM) for 24 hours.[3]
-
Probe Incubation: After treatment, wash the cells with PBS or D-Hank's solution. Incubate the cells with DCFH-DA probe (typically 5-10 µM) in serum-free medium at 37°C for 20-30 minutes.[3][5]
-
Harvesting: Wash the cells again with PBS to remove excess probe. Harvest the cells using trypsin.
-
Flow Cytometry: Resuspend the cells in PBS and analyze immediately using a flow cytometer.[3] Use an excitation wavelength of 488 nm and an emission wavelength of ~535 nm to detect the fluorescence of the oxidized DCF product.[3]
-
Analysis: Quantify the mean fluorescence intensity, which is proportional to the intracellular ROS level.
Western Blot for Protein Expression
This protocol is used to detect changes in the expression levels of key proteins like GPX4.[3]
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]
-
Electrophoresis: Load equal amounts of protein (e.g., 40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[3]
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-GPX4) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: After final washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[3]
-
Analysis: Quantify band density and normalize to a loading control like β-actin or GAPDH.
Conclusion and Future Directions
Initial studies have firmly established (1S,3R)-RSL3 as a potent and specific inducer of ferroptosis in a wide range of cancer cells through the direct inhibition of GPX4.[1][3] The quantitative data demonstrate its efficacy, although sensitivity varies significantly among different cancer subtypes, with some cell lines exhibiting strong intrinsic resistance.[17] The discovery of crosstalk between RSL3-induced ferroptosis and other cell death pathways like apoptosis and pyroptosis adds layers of complexity and suggests that its therapeutic effects may be broader than initially understood.[9][13]
Future research should focus on elucidating the mechanisms of RSL3 resistance, identifying predictive biomarkers for sensitivity, and exploring rational combination therapies. For example, combining RSL3 with irreversible HER2 inhibitors has shown promise in overcoming resistance in luminal breast cancer.[17] A deeper understanding of the off-target effects and the interplay with other cellular processes will be critical for the clinical translation of RSL3 and other ferroptosis-inducing agents in cancer therapy.
References
- 1. youtube.com [youtube.com]
- 2. invivogen.com [invivogen.com]
- 3. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 5. Ferroptosis inducers are a novel therapeutic approach for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RSL3 promotes PARP1 apoptotic functions by distinct mechanisms during ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Potent ferroptosis agent RSL3 induces cleavage of Pyroptosis-Specific gasdermins in Cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Low-Concentration PTX And RSL3 Inhibits Tumor Cell Growth Synergistically By Inducing Ferroptosis In Mutant p53 Hypopharyngeal Squamous Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GPX4 overexpressed non-small cell lung cancer cells are sensitive to RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Ferroptosis Inducer (1R,3S)-RSL3: A Technical Guide to its In Vitro Effects on Lipid Peroxidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro effects of (1R,3S)-RSL3, a potent and widely used small molecule for inducing a specific form of regulated cell death known as ferroptosis. This document details the mechanism of action of this compound, focusing on its role in promoting lipid peroxidation. It includes a compilation of quantitative data from various studies, detailed experimental protocols, and visual diagrams of the key signaling pathways and experimental workflows.
Core Mechanism of Action: GPX4 Inhibition and Lipid Peroxidation
(1S,3R)-RSL3 is a well-established inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme responsible for reducing lipid hydroperoxides and thus protecting cells from oxidative damage.[1][2][3] By directly binding to and inactivating GPX4, (1S,3R)-RSL3 leads to the accumulation of lipid-based reactive oxygen species (ROS), a critical step in the initiation and execution of ferroptosis.[2][4][5] The chloroacetamide moiety of RSL3 is crucial for its activity.[2] It is important to note that only the (1S, 3R) diastereomer of RSL3 exhibits potent ferroptosis-inducing activity, while the (1R, 3S) enantiomer is significantly less active.[5][6]
While GPX4 is considered the primary target of RSL3, some studies have suggested potential off-target effects. For instance, one report indicated that RSL3 and another ferroptosis inducer, ML162, did not directly inhibit recombinant GPX4 but were effective inhibitors of thioredoxin reductase 1 (TXNRD1).[7][8] However, the majority of the literature supports the role of RSL3 as a direct and potent GPX4 inhibitor. Further research may be necessary to fully elucidate the complete target profile of RSL3.
The inhibition of GPX4 by RSL3 triggers a cascade of events culminating in iron-dependent lipid peroxidation and cell death.[9] This process is distinct from other forms of programmed cell death like apoptosis and necroptosis.
Quantitative Data: In Vitro Efficacy of this compound
The following tables summarize the effective concentrations of this compound in various cell lines and experimental conditions.
Table 1: IC50 and EC50 Values of (1S,3R)-RSL3 in Various Cell Lines
| Cell Line | Assay Type | Concentration | Incubation Time | IC50/EC50 | Reference |
| HN3 | Cell Viability | 0-8 μM | 72 hours | 0.48 μM | [10] |
| HN3-rslR | Cell Viability | 0-8 μM | 72 hours | 5.8 μM | [10] |
| HT-1080 | Cell Viability | 0-10 μM | 48 hours | 1.55 μM | [10] |
| A549 | Cell Viability | 1 nM-100 μM | 24 hours | 0.5 μM | [10][11] |
| H1975 | Cell Viability | 1 nM-100 μM | 24 hours | 150 nM | [10][11] |
| MAD-MB-231 | Cell Viability | 0-10 μM | 96 hours | 0.71 μM | [10] |
| HCC1937 | Cell Viability | 0-10 μM | 96 hours | 0.85 μM | [10] |
| Primary hippocampal neurons | Cell Viability (MTT) | Various | 24 hours | 14.29 µM | [12] |
| Primary hippocampal cultures | Cell Viability (LIVE/DEAD) | 10, 15, 20 µM | 24 hours | 15 µM | [12] |
| HT22 wild-type | Cell Death | 0.1 nM-100 µM | 16 hours | 0.004 µM ((1S,3R)-RSL3) | [6] |
| HT22 wild-type | Cell Death | 0.1 nM-100 µM | 16 hours | 5.2 µM (this compound) | [6] |
| HCT116 | Cell Viability (CCK-8) | Various | 24 hours | 4.084 µM | |
| LoVo | Cell Viability (CCK-8) | Various | 24 hours | 2.75 µM | |
| HT29 | Cell Viability (CCK-8) | Various | 24 hours | 12.38 µM |
Table 2: Effective Concentrations of (1S,3R)-RSL3 for Inducing Specific Cellular Effects
| Cell Line | Effect | Concentration | Incubation Time | Reference |
| MEFs and HT1080 | Functional assay | 0.5 μM | 24 hours | [4] |
| Jurkat | Cell death, ROS production, lipid peroxidation | 0.1 μM | 24 or 48 hours | [4] |
| Molt-4 | Cell death, ROS production, lipid peroxidation | 0.075 μM | 24 or 48 hours | [4] |
| BJ-TERT/LT/ST/RASV12 | Cell death | 1 µg/ml | 16 hours | [4] |
| NSCLC cell lines | Concentration-dependent cytotoxicity | 0-2 µM | Not specified | [13] |
| HT-1080 | Increased lipid ROS (BODIPY-C11) | Not specified | Not specified | [2] |
| SH-SY5Y | Cell death (PI staining) | 5 µM | 3 hours | [14] |
| HN3-rslR | GPX4 inhibition, increased p62 and Nrf2 | 0-8 μM | 24 hours | [10] |
| HT-1080 | Inhibition of cellular GPX4 activity | EC50 = 10 μM | Not specified | [5] |
| A549 | Depletion of intracellular GSH | 10 μM | 8 hours | [15] |
| HT1080 | Increased 4-HNE levels | Not specified | 3-4 hours | [16] |
| PBMCs | Upregulation of ferritin expression | 10 μM | 24 hours | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the in vitro effects of this compound.
Cell Viability Assays
1. MTT Assay
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of RSL3 for the desired time periods.[14]
-
At the end of the treatment, add 20 µL of MTT solution (5 mg/mL) to each well.[17]
-
Incubate the plate for 1-4 hours at 37°C.[17]
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[17]
-
2. Cell Counting Kit-8 (CCK-8) Assay
-
Principle: A more sensitive colorimetric assay for the determination of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate and treat with RSL3 as described for the MTT assay.[18]
-
At the end of the treatment period, add 10 µL of CCK-8 solution to each well.[17]
-
Incubate the plate for 1-4 hours at 37°C.[17]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to the control group.[18]
-
Lipid Peroxidation Assays
1. BODIPY™ 581/591 C11 Staining
-
Principle: This fluorescent probe is incorporated into cellular membranes and shifts its fluorescence emission from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for the detection of lipid peroxidation.[17]
-
Procedure:
-
Treat cells with RSL3 for the desired duration.
-
Incubate the cells with BODIPY™ 581/591 C11 (typically 1-10 µM) for 30-60 minutes at 37°C.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Analyze the cells using a fluorescence microscope or a flow cytometer. For flow cytometry, use an excitation wavelength of 488 nm. The shift from red to green fluorescence indicates lipid peroxidation.[17]
-
2. Malondialdehyde (MDA) Assay (TBA Method)
-
Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a pink-colored adduct that can be measured spectrophotometrically.[19]
-
Procedure:
-
Prepare cell or tissue homogenates.[19]
-
Prepare a reaction mixture containing the sample, 0.8% TBA, 20% acetic acid (pH 3.5), and 8.1% sodium dodecyl sulfate.[19]
-
Incubate the mixture in a water bath at 100°C for 30 minutes.[19]
-
Cool the tubes and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.[19]
-
Quantify MDA levels using a standard curve prepared with known concentrations of MDA.[19]
-
Western Blotting for Protein Expression
-
Principle: To detect and quantify the expression levels of specific proteins, such as GPX4.
-
Procedure:
-
Lyse RSL3-treated and control cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[17]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[17]
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-GPX4) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
-
Quantify band intensities and normalize to a loading control like β-actin or GAPDH.[17]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway of RSL3-induced ferroptosis and a general experimental workflow for its study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Peroxidation of polyunsaturated fatty acids by lipoxygenases drives ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synergism of non-thermal plasma and low concentration RSL3 triggers ferroptosis via promoting xCT lysosomal degradation through ROS/AMPK/mTOR axis in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Non-enzymatic lipid peroxidation initiated by photodynamic therapy drives a distinct ferroptosis-like cell death pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipoxygenase‐mediated generation of lipid peroxides enhances ferroptosis induced by erastin and RSL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 19. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
(1R,3S)-RSL3 CAS number and molecular formula
An In-depth Technical Guide to (1R,3S)-RSL3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is one of the stereoisomers of the chemical probe RSL3, known for its role in inducing a regulated form of cell death called ferroptosis. While its counterpart, (1S,3R)-RSL3, is a potent and widely studied inducer of ferroptosis through the inhibition of Glutathione Peroxidase 4 (GPX4), this compound is recognized as a significantly less active enantiomer.[1] This guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action in the context of its more active isomer, relevant signaling pathways, and detailed experimental protocols for studying its effects.
Chemical and Physical Properties
This compound is a small molecule belonging to the RAS-selective lethal (RSL) class of compounds. Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1219810-13-5 | [1] |
| Molecular Formula | C₂₃H₂₁ClN₂O₅ | [2] |
| Molecular Weight | 440.9 g/mol | [2] |
| Synonyms | (1R,3S)-enantiomer of RSL3 | [1] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Store at -20°C or -80°C for long-term use | [1] |
Mechanism of Action and Signaling Pathway
The primary mechanism of action for the RSL3 class of compounds involves the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[3] The biological activity of RSL3 is highly stereospecific, with the (1S,3R) enantiomer being the potent inhibitor of Glutathione Peroxidase 4 (GPX4).[4]
GPX4 is a crucial enzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from oxidative damage. The inhibition of GPX4 by (1S,3R)-RSL3 leads to an unchecked accumulation of lipid reactive oxygen species (ROS), culminating in plasma membrane damage and cell death.[3][5]
This compound is considered the less active enantiomer.[1] For instance, in HT22 wild-type cells, the EC₅₀ value for inducing cell death was 5.2 µM for this compound, compared to 0.004 µM for the (1S,3R) isomer, highlighting a significant difference in potency.[1]
The signaling pathway for RSL3-induced ferroptosis is depicted below:
Caption: Signaling pathway of (1S,3R)-RSL3-induced ferroptosis via GPX4 inhibition.
Quantitative Data
The following tables summarize the quantitative data regarding the activity of RSL3 isomers in various cell lines.
Table 1: In Vitro Efficacy of RSL3 Isomers
| Compound | Cell Line | Assay Type | Endpoint | Value | Reference(s) |
| This compound | HT22 | Cell Death | EC₅₀ | 5.2 µM | [1] |
| (1S,3R)-RSL3 | HT22 | Cell Death | EC₅₀ | 0.004 µM | [1] |
| (1S,3R)-RSL3 | HCT116 | Cell Viability | IC₅₀ (24h) | 4.084 µM | [6] |
| (1S,3R)-RSL3 | LoVo | Cell Viability | IC₅₀ (24h) | 2.75 µM | [6] |
| (1S,3R)-RSL3 | HT29 | Cell Viability | IC₅₀ (24h) | 12.38 µM | [6] |
| (1S,3R)-RSL3 | BJeLR (H-RasV12) | Cytotoxicity | EC₅₀ | 0.01 µM | [2] |
| (1S,3R)-RSL3 | BJeH (wild-type Ras) | Cytotoxicity | EC₅₀ | 2 µM | [2] |
Table 2: In Vivo Efficacy of (1S,3R)-RSL3
| Model | Compound | Dosage | Route | Outcome | Reference(s) |
| BJeLR Xenograft | (1S,3R)-RSL3 | 100 mg/kg | Subcutaneous | Inhibited tumor formation and growth | [2] |
| U87 Xenograft | (1S,3R)-RSL3 | 100 mg/kg | Not specified | Strongly inhibited tumor growth | [7] |
| SKM-1 Xenograft | (1S,3R)-RSL3 | 20 mg/kg | Not specified | Inhibited tumor growth | [8] |
Experimental Protocols
Studying the effects of RSL3 involves a series of in vitro and in vivo assays to measure cell viability, ferroptosis markers, and protein expression.
Caption: General experimental workflow for studying the effects of RSL3.
Cell Viability Assay (CCK-8 Method)
This protocol assesses the impact of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells (e.g., HCT116, LoVo) in a 96-well plate at a density of approximately 5,000 cells per well.[6]
-
Incubation: Allow cells to adhere by incubating overnight at 37°C with 5% CO₂.
-
Treatment: Add varying concentrations of this compound (and controls like (1S,3R)-RSL3 and vehicle) to the wells.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).[9]
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[6] Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Lipid Peroxidation Assay (C11-BODIPY 581/591 Method)
This assay quantifies lipid ROS, a key hallmark of ferroptosis, using a fluorescent probe.
-
Cell Culture and Treatment: Culture cells in a suitable plate (e.g., 6-well or 12-well) and treat with this compound as described for the viability assay. A potent inducer like 10 µM (1S,3R)-RSL3 can be used as a positive control.[10]
-
Staining: After treatment, remove the medium and add pre-warmed medium containing 2 µM C11-BODIPY 581/591.[10]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[11]
-
Cell Harvesting: Wash the cells with PBS and harvest them using trypsin.
-
Flow Cytometry: Resuspend the cells in PBS and analyze them using a flow cytometer.[9] The probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
Western Blot Analysis for GPX4
This protocol is used to determine the levels of key proteins in the ferroptosis pathway, such as GPX4.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GPX4 (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[9] Quantify band intensities and normalize to the loading control.
Conclusion
This compound serves as an important chemical tool, primarily as a negative control, to study the stereospecific effects of its potent counterpart, (1S,3R)-RSL3, in the induction of ferroptosis. While not a potent ferroptosis inducer itself, its use in comparative studies is critical for validating that the observed cellular effects of (1S,3R)-RSL3 are due to specific interactions with targets like GPX4, rather than non-specific chemical reactivity. The protocols and data presented in this guide offer a framework for researchers to investigate the nuanced roles of RSL3 stereoisomers in the complex process of ferroptotic cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. invivogen.com [invivogen.com]
- 4. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 12. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
Methodological & Application
Application Notes: (1R,3S)-RSL3 Protocol for Inducing Ferroptosis in vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides, distinguishing it from other cell death modalities like apoptosis and necroptosis.[1][2] This process is implicated in various pathological conditions, including cancer and neurodegenerative diseases.[1] (1S,3R)-RSL3 ("RSL3") is a small molecule widely used as a potent and specific inducer of ferroptosis.[3][4] It functions primarily by covalently binding to and inactivating the selenoenzyme Glutathione (B108866) Peroxidase 4 (GPX4).[2][4]
The user has specified the (1R,3S)-RSL3 enantiomer. It is critical to note that the (1S,3R) stereoisomer is the highly active form, while the (1R,3S) enantiomer is significantly less potent.[5] For example, in HT22 neuronal cells, the EC50 value for inducing cell death is 0.004 µM for (1S,3R)-RSL3, but 5.2 µM for this compound, demonstrating a potency difference of over 1000-fold.[5] The protocols and data presented here are based on studies using the commonly available and potent (1S,3R)-RSL3, but are directly applicable to the (1R,3S) form with appropriate adjustments in concentration to account for its lower activity.
Mechanism of Action
RSL3 induces ferroptosis primarily through the direct inhibition of Glutathione Peroxidase 4 (GPX4).[3][6]
-
GPX4 Inhibition: GPX4 is a unique peroxidase that utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides (L-OOH) into non-toxic lipid alcohols (L-OH), protecting cell membranes from oxidative damage.[2][7] RSL3 covalently binds to the active site of GPX4, leading to its irreversible inactivation.[8]
-
Lipid Peroxidation: The inactivation of GPX4 results in the unchecked accumulation of lipid reactive oxygen species (ROS) and lipid hydroperoxides, particularly on polyunsaturated fatty acids (PUFAs) within cell membranes.[2][3] The endoplasmic reticulum (ER) has been identified as a key site for the initiation of lipid peroxidation.[9]
-
Iron-Dependent Cell Death: This accumulation of lipid peroxides leads to membrane damage, loss of integrity, and ultimately, an iron-dependent form of cell death known as ferroptosis.[3][10] The process can be blocked by iron chelators and lipophilic antioxidants.[2]
While GPX4 is the primary target, some evidence suggests RSL3 may also inhibit other selenoproteins, such as thioredoxin reductase 1 (TXNRD1), which could contribute to the overall cellular oxidative stress.[11][12][13]
Signaling Pathway and Workflow Visualization
The following diagrams illustrate the molecular pathway of RSL3 action and a typical experimental workflow for its study.
Caption: Signaling pathway of RSL3-induced ferroptosis.
Caption: Experimental workflow for studying RSL3-induced ferroptosis.
Quantitative Data Summary
The efficacy of RSL3 is highly dependent on the cell line. The following tables provide a summary of typical concentrations and key reagents.
Table 1: Effective Concentrations and IC50/EC50 Values of RSL3 in Various Cell Lines
| Cell Line | Cell Type | Treatment Time (h) | Effective Concentration / IC50 | Reference |
|---|---|---|---|---|
| HCT116 | Colorectal Cancer | 24 | IC50: 4.084 µM | [3][8] |
| LoVo | Colorectal Cancer | 24 | IC50: 2.75 µM | [3][8] |
| HT29 | Colorectal Cancer | 24 | IC50: 12.38 µM | [3][8] |
| U87MG | Glioblastoma | 24 | Dose-dependent death at 0.25 µM | [14] |
| U251 | Glioblastoma | 24 | Dose-dependent death at 0.5 µM | [14] |
| HT22 | Mouse Neuronal | 16-24 | 100 nM; EC50: 0.004 µM | [5][15] |
| H9c2 | Rat Cardiomyoblast | 24 | IC50: ~0.2 µM | [16] |
| Jurkat | T-cell Leukemia | 24-48 | 0.1 µM | [17] |
| Molt-4 | T-cell Leukemia | 24-48 | 0.075 µM | [17] |
| HN3 | Head and Neck Cancer | 72 | IC50: 0.48 µM | [18] |
| MDA-MB-231 | Breast Cancer | 24 | IC50: 2.668 µM | [19] |
| MDA-MB-468 | Breast Cancer | 24 | IC50: 0.5329 µM |[19] |
Table 2: Key Reagents for Studying RSL3-Induced Ferroptosis
| Reagent | Role | Typical Working Concentration | Reference |
|---|---|---|---|
| (1S,3R)-RSL3 | Ferroptosis Inducer | 0.1 µM - 10 µM | [20] |
| This compound | Less Active Inducer | 1 µM - 50 µM (empirically determined) | [5] |
| Ferrostatin-1 (Fer-1) | Ferroptosis Inhibitor (Lipid ROS Scavenger) | 0.5 µM - 10 µM | [1][20] |
| Liproxstatin-1 (Lip-1) | Ferroptosis Inhibitor (Radical-Trapping Antioxidant) | 0.1 µM - 1 µM | [1][3] |
| Deferoxamine (DFO) | Iron Chelator (Control) | 10 µM - 100 µM | [3] |
| Z-VAD-FMK | Pan-Caspase Inhibitor (Apoptosis Control) | 10 µM - 20 µM | [21] |
| Necrostatin-1 | RIPK1 Inhibitor (Necroptosis Control) | 1 µM - 5 µM |[21] |
Experimental Protocols
Protocol 1: General Induction of Ferroptosis with RSL3
-
Cell Preparation: Culture cells in appropriate media and conditions. Seed cells in multi-well plates (e.g., 96-well for viability, 6-well for western blot or flow cytometry) at a density that ensures they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment. Allow cells to adhere overnight.
-
Reagent Preparation: Prepare a stock solution of RSL3 (e.g., 10 mM in DMSO). Prepare stock solutions for inhibitors like Ferrostatin-1 (e.g., 10 mM in DMSO).
-
Treatment:
-
For RSL3-only treatment, dilute the RSL3 stock solution in fresh culture medium to the desired final concentration. Remove the old medium from the cells and add the RSL3-containing medium.
-
For inhibitor controls, pre-treat cells with the inhibitor (e.g., Ferrostatin-1) for 1-2 hours before adding RSL3.[20] Add RSL3 directly to the inhibitor-containing medium.
-
Include a vehicle control group treated with the same final concentration of DMSO.
-
-
Incubation: Incubate the cells for the desired period (e.g., 6 to 48 hours), depending on the cell line and the specific endpoint being measured.[8]
-
Analysis: Proceed to endpoint assays such as cell viability, lipid peroxidation, or protein analysis.
Protocol 2: Cell Viability Assay (CCK-8 Method)
This protocol is adapted from methodologies used in studies on colorectal cancer cells.[8]
-
Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.[8]
-
Treatment: Treat cells as described in Protocol 1 with a range of RSL3 concentrations for 6, 12, 24, or 48 hours.[8]
-
Assay:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[8]
-
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Lipid Peroxidation Assay (BODIPY™ 581/591 C11)
This assay detects lipid peroxidation in live cells.[22][23]
-
Cell Preparation: Seed cells in a 6-well plate or on coverslips and treat as described in Protocol 1 for an appropriate duration (e.g., 6-24 hours).
-
Staining:
-
At the end of the treatment period, add BODIPY 581/591 C11 probe to the culture medium at a final concentration of 1-10 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Analysis:
-
Flow Cytometry: Wash cells twice with PBS, trypsinize, and resuspend in PBS. Analyze immediately on a flow cytometer. The probe emits red fluorescence (~590 nm) in its reduced state and shifts to green fluorescence (~510 nm) upon oxidation. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Fluorescence Microscopy: Wash cells twice with PBS and mount coverslips. Image immediately using a fluorescence microscope with appropriate filters for red and green channels.
-
Protocol 4: Cellular Glutathione (GSH) Assay
This protocol provides a general method for measuring total cellular GSH.
-
Cell Preparation: Treat cells in a 6-well or 10-cm dish as described in Protocol 1.
-
Sample Collection:
-
Wash cells with cold PBS.
-
Scrape cells into a lysis buffer provided by a commercial GSH assay kit or a suitable buffer (e.g., PBS with 0.1% Triton X-100).
-
Homogenize or sonicate the sample on ice.[24]
-
Centrifuge at >10,000 x g for 15 minutes at 4°C to pellet cell debris.[24] Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a Bradford or BCA assay to normalize the results.
-
GSH Measurement: Follow the instructions of a commercial colorimetric or fluorometric GSH assay kit. Typically, this involves mixing the cell lysate with reagents that react with GSH to produce a measurable signal.
-
Analysis: Calculate the GSH concentration and normalize it to the protein content of each sample. RSL3 treatment is not expected to directly deplete GSH, unlike the ferroptosis inducer erastin.[25]
Protocol 5: GPX4 Activity Assay
This protocol is based on the principle of commercial kits that measure GPX4 activity via a coupled reaction.[26][27]
-
Sample Preparation: Prepare cell lysates as described in steps 1 and 2 of Protocol 4.
-
Assay Principle: The assay measures GPX4 activity indirectly. GPX4 reduces a substrate (e.g., cumene (B47948) hydroperoxide), converting reduced glutathione (GSH) to oxidized glutathione (GSSG). Glutathione reductase (GR) then recycles GSSG back to GSH, a process that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to GPX4 activity.[26]
-
Procedure:
-
Follow the specific instructions of the commercial GPX4 activity assay kit.
-
Typically, the cell lysate is added to a reaction mixture containing GSH, GR, and NADPH in a 96-well UV-transparent plate.
-
The reaction is initiated by adding the GPX4 substrate.
-
Immediately measure the absorbance at 340 nm kinetically over several minutes using a microplate reader.
-
-
Analysis: Calculate the rate of change in absorbance (ΔA340/min). Determine the specific activity of GPX4 and normalize to the protein concentration of the lysate. To measure GPX4-specific activity, some kits include a GPX4 inhibitor to run in parallel, allowing subtraction of non-specific activity.[27][28]
References
- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroptosis: death by lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of essential sites of lipid peroxidation in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination RSL3 Treatment Sensitizes Ferroptosis- and EGFR-Inhibition-Resistant HNSCCs to Cetuximab [mdpi.com]
- 11. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase: Role of PDI in RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. miR-612 Enhances RSL3-Induced Ferroptosis of Hepatocellular Carcinoma Cells via Mevalonate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ferroptosis Research Solutions | Thermo Fisher Scientific - BG [thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. Elucidating the contribution of mitochondrial glutathione to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. caymanchem.com [caymanchem.com]
- 27. assaygenie.com [assaygenie.com]
- 28. youtube.com [youtube.com]
Application Notes and Protocols for (1R,3S)-RSL3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
(1R,3S)-RSL3 , a potent and specific inducer of ferroptosis, serves as a critical tool in studying this unique form of regulated cell death. These application notes provide detailed protocols for utilizing this compound in cell culture experiments, enabling robust and reproducible investigation of ferroptosis and its role in various physiological and pathological processes.
Mechanism of Action
This compound induces ferroptosis by directly and covalently inhibiting the selenoenzyme Glutathione (B108866) Peroxidase 4 (GPX4).[1][2][3] GPX4 is the primary enzyme responsible for reducing lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cellular membranes from oxidative damage.[2] Inhibition of GPX4 by this compound leads to an accumulation of lipid-based reactive oxygen species (ROS), extensive lipid peroxidation, and ultimately, iron-dependent cell death known as ferroptosis.[1][4][5] Unlike Class I ferroptosis inducers like erastin, which deplete glutathione (GSH), this compound acts downstream by directly targeting GPX4, making it a valuable tool for dissecting the specifics of the ferroptotic pathway.[2][6]
Recent studies have also suggested that this compound may have off-target effects, including the inhibition of thioredoxin reductase 1 (TXNRD1), which could contribute to its cellular effects.[7] Additionally, this compound has been shown to influence other signaling pathways, including the NF-κB and mTOR pathways.[8][9]
Core Applications in Cell Culture
-
Induction of Ferroptosis: The primary application of this compound is to reliably induce ferroptosis in a wide range of cell lines.
-
Screening for Ferroptosis Inhibitors: this compound can be used in high-throughput screening assays to identify novel compounds that inhibit ferroptosis.
-
Investigating Ferroptosis Signaling Pathways: Researchers can use this compound to elucidate the molecular mechanisms and signaling cascades involved in ferroptosis.
-
Cancer Biology Research: Given the sensitivity of certain cancer cells to ferroptosis, this compound is a valuable tool for exploring novel therapeutic strategies.[5][10]
Data Presentation: Efficacy of this compound Across Various Cell Lines
The following table summarizes the effective concentrations and incubation times of this compound used to induce cell death in different cell lines as reported in the literature.
| Cell Line | Assay Type | Concentration Range | Incubation Time | Outcome | Reference |
| HT-1080 | Cell Viability | 0-10 µM | 48 h | IC50 ~1.55 µM | [11] |
| Jurkat | Cell Death Assay | 0.1 µM | 24 h or 48 h | Induced cell death | [3] |
| Molt-4 | Cell Death Assay | 0.075 µM | 24 h or 48 h | Induced cell death | [3] |
| HCT116 | Cell Viability (CCK-8) | Not specified | 24 h | IC50 = 4.084 µM | [12] |
| LoVo | Cell Viability (CCK-8) | Not specified | 24 h | IC50 = 2.75 µM | [12] |
| HT29 | Cell Viability (CCK-8) | Not specified | 24 h | IC50 = 12.38 µM | [12] |
| HN3 | Cell Viability | 0-8 µM | 72 h | IC50 = 0.48 µM | [11] |
| HN3-rslR | Cell Viability | 0-8 µM | 72 h | IC50 = 5.8 µM | [11] |
| HT22 | Cell Viability | 0.1 nM-100 µM | 16 h | EC50 = 5.2 µM | [13] |
| Prostate Cancer Cell Lines (DU145, PC3, C4-2) | 7AAD and Trypan Blue Assays | 0.125, 0.25, 0.5 µM | 72 h | Dose-dependent cell death | [10] |
| H9c2 Cardiomyocytes | LDH Assay | 0.5 µM | 1, 2, and 3 h | Time-dependent increase in cell death | [14] |
| SH-SY5Y | Not specified | 10 µM or 20 µM | Time-course | Increased ROS production | [15] |
Experimental Protocols
Protocol 1: Induction of Ferroptosis and Cell Viability Assessment
This protocol describes the induction of ferroptosis using this compound and the subsequent measurement of cell viability using a colorimetric assay such as CCK-8 or MTT.
Materials:
-
This compound (stock solution in DMSO, store at -20°C or -80°C)[10]
-
Complete cell culture medium appropriate for the cell line
-
96-well cell culture plates
-
Cell line of interest
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.[10]
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A common starting range is 0.1 µM to 10 µM.[10][11] Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[10][12]
-
Cell Viability Measurement (CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
To confirm that cell death is due to ferroptosis, include control wells treated with a ferroptosis inhibitor, such as Ferrostatin-1 (typically 1-5 µM), in combination with this compound. [10]
Protocol 2: Measurement of Lipid Peroxidation
This protocol details the detection of lipid peroxidation, a key hallmark of ferroptosis, using the fluorescent probe BODIPY™ 581/591 C11.
Materials:
-
This compound
-
Cell line of interest seeded on glass-bottom dishes or in 6-well plates
-
BODIPY™ 581/591 C11 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 1. A typical treatment duration for observing lipid peroxidation is 6-24 hours.[16][17]
-
Probe Loading:
-
Prepare a working solution of BODIPY™ 581/591 C11 in serum-free medium (e.g., 10 µM).
-
Remove the treatment medium and wash the cells once with PBS.
-
Incubate the cells with the BODIPY™ 581/591 C11 working solution for 30 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Imaging or Flow Cytometry:
-
Fluorescence Microscopy: Add fresh PBS or medium to the cells and immediately image using a fluorescence microscope. The probe emits green fluorescence upon oxidation (lipid peroxidation) and red fluorescence in its reduced state. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.[17]
-
Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS. Analyze the cells on a flow cytometer, measuring the shift in fluorescence from red to green.[16]
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the measurement of general intracellular ROS levels using the fluorescent probe DCFH-DA.
Materials:
-
This compound
-
Cell line of interest seeded in 12-well plates or other suitable culture vessels
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) (stock solution in DMSO)
-
PBS or serum-free medium
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Seed 1x10^5 cells per well in a 12-well plate and allow to attach overnight. Treat the cells with this compound for a duration of 6 hours.[10]
-
Probe Loading:
-
Add DCFH-DA to a final concentration of 1 µM to each well.
-
Incubate for 20 minutes at 37°C.[10]
-
-
Harvesting and Washing:
-
Wash the cells with PBS.
-
Harvest the cells using trypsin/EDTA.
-
Wash the harvested cells twice with PBS.[10]
-
-
Flow Cytometry: Resuspend the cells in PBS and analyze them using a flow cytometer to measure the fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of DCFH-DA.[10]
Visualizations
Caption: Mechanism of this compound-induced ferroptosis.
Caption: General experimental workflow for studying this compound effects.
References
- 1. invivogen.com [invivogen.com]
- 2. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase: Role of PDI in RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ferroptosis inducers are a novel therapeutic approach for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. oncotarget.com [oncotarget.com]
- 17. researchgate.net [researchgate.net]
(1R,3S)-RSL3 solubility and stock solution preparation in DMSO
Application Notes and Protocols: (1R,3S)-RSL3
Topic: this compound Solubility and Stock Solution Preparation in DMSO Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a stereoisomer of the potent ferroptosis inducer, (1S,3R)-RSL3. Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation. The primary and most studied enantiomer, (1S,3R)-RSL3 (commonly referred to as RSL3), acts as a class II ferroptosis inducer by directly and covalently binding to and inhibiting the selenoenzyme Glutathione Peroxidase 4 (GPX4).[1][2][3] This inactivation of GPX4, an essential enzyme for detoxifying lipid peroxides, leads to their accumulation, culminating in oxidative membrane damage and cell death.[1]
While (1S,3R)-RSL3 is highly active, the this compound enantiomer is reported to be significantly less active. For instance, in HT22 wild-type cells, the EC50 value for inducing cell death was 5.2 µM for this compound, compared to 0.004 µM for the (1S,3R) form.[4] Despite this difference in potency, this compound can serve as a crucial negative control in experiments to validate that the observed cellular effects are specific to the potent inhibition of GPX4 by its (1S,3R) counterpart.
These application notes provide detailed information on the solubility of RSL3 (with data primarily available for the active (1S,3R) form) and a comprehensive protocol for preparing stock solutions in Dimethyl Sulfoxide (DMSO).
Physicochemical Properties and Solubility
Properly dissolving RSL3 is the first critical step for reproducible in vitro and in vivo experiments. The compound is practically insoluble in water but shows good solubility in organic solvents like DMSO.[1][2]
Table 1: Physicochemical Properties of RSL3
| Property | Value |
| Chemical Name | (1S,3R)-methyl 2-(2-chloroacetyl)-1-(4-(methoxycarbonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
| Synonyms | (1S,3R)-RSL3, RAS-selective lethal 3 |
| Molecular Formula | C₂₃H₂₁ClN₂O₅ |
| Molecular Weight | 440.88 g/mol [1] |
| CAS Number | 1219810-16-8[1] |
| Appearance | Crystalline solid / Dried powder[1] |
Table 2: Reported Solubility of RSL3 in Various Solvents
Note: Most supplier data does not distinguish between enantiomers and typically refers to the active (1S,3R)-RSL3 form.
| Solvent | Reported Solubility | Source |
| DMSO | ≥125.4 mg/mL | APExBIO[5] |
| 100 mg/mL (226.82 mM) | MedChemExpress[6] | |
| 88 mg/mL (199.6 mM) | Selleck Chemicals[2] | |
| 40 mg/mL | InvivoGen[1] | |
| ~30 mg/mL | Cayman Chemical | |
| 240 mg/mL (544.37 mM) | TargetMol[7] | |
| Ethanol | ~25 mg/mL | Cayman Chemical |
| 28 mg/mL | Selleck Chemicals[2] | |
| Water | Insoluble | Selleck Chemicals, APExBIO[2][5] |
| Aqueous Buffers | Sparingly soluble | Cayman Chemical |
Protocol: Preparation of this compound Stock Solution in DMSO
This protocol details the steps to prepare a concentrated stock solution of this compound in DMSO, which can then be diluted in culture medium for cellular assays.
Materials and Equipment:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated precision balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator bath (optional, but recommended)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Pre-analysis Calculation: Determine the required volume of DMSO to achieve the desired stock concentration. For a 10 mM stock solution:
-
Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Concentration (mol/L)
-
Example: To prepare a 10 mM stock from 1 mg of RSL3 (MW = 440.88):
-
Volume (L) = [0.001 g / 440.88 g/mol ] / 0.01 mol/L = 0.0002268 L
-
Volume = 226.8 µL of DMSO.
-
-
-
Aliquot RSL3 Powder: In a sterile environment, accurately weigh the desired amount of this compound powder and transfer it to a sterile tube. Perform this step quickly to minimize moisture absorption by the compound and DMSO.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the RSL3 powder.
-
Dissolution:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
If the solid does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm it at 37°C for 10 minutes to aid dissolution.[5] Visually inspect the solution to ensure no solid particles remain.
-
-
Storage:
-
For short-term storage (up to 1 month), store the stock solution at -20°C.[2]
-
For long-term storage (up to 1 year), aliquot the stock solution into single-use volumes in sterile tubes and store at -80°C.[2][4]
-
Crucially, avoid repeated freeze-thaw cycles , as this can lead to compound degradation and precipitation.[2]
-
Mechanism of Action and Signaling Pathways
RSL3 induces ferroptosis primarily by inhibiting GPX4. This action prevents the reduction of lipid peroxides into non-toxic lipid alcohols, leading to a lethal accumulation of lipid ROS.
Beyond its canonical role, RSL3 has been shown to engage other signaling pathways. In glioblastoma, RSL3 activates the NF-κB pathway, which contributes to ferroptosis.[8] Additionally, RSL3 can induce parallel apoptotic pathways by increasing ROS, which promotes PARP1 cleavage and suppresses PARP1 translation via the METTL3-YTHDF1 axis.[9]
Experimental Protocols and Workflows
General Workflow for In Vitro Ferroptosis Induction
A typical experiment involves cell seeding, treatment with RSL3, and subsequent analysis using various assays to confirm the induction and mechanism of ferroptosis.
Protocol 1: Induction of Ferroptosis in Cancer Cell Lines
This protocol provides a general guideline for treating cultured cells with RSL3.[10]
-
Cell Seeding: Plate cells in a multi-well plate at a density that ensures 70-80% confluency at the time of treatment. Incubate overnight (37°C, 5% CO₂).
-
Preparation of Treatment Media:
-
Thaw the RSL3 DMSO stock solution.
-
Prepare serial dilutions of RSL3 in complete cell culture medium to achieve the desired final concentrations. It is highly recommended to perform a dose-response curve (e.g., 0.01 µM to 10 µM) to determine the optimal concentration for your specific cell line.[11]
-
Prepare control media:
-
Vehicle Control: Medium with DMSO at the same final concentration as the highest RSL3 dose.
-
Inhibitor Control: Medium containing RSL3 and a ferroptosis inhibitor like Ferrostatin-1 (1-2 µM) to confirm the specific cell death pathway.
-
-
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the prepared treatment and control media.
-
Incubation: Return the plate to the incubator for the desired time period (e.g., 24, 48, or 72 hours).
-
Analysis: Proceed with downstream assays to measure cell viability, lipid peroxidation, or protein expression.
Protocol 2: Measurement of Lipid Peroxidation with C11-BODIPY 581/591
This assay quantifies lipid peroxidation, a key hallmark of ferroptosis.
-
Cell Treatment: Treat cells with RSL3 as described in Protocol 1.
-
Staining:
-
At the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Cell Harvest and Washing:
-
Wash the cells twice with PBS to remove excess dye.
-
Harvest the cells (e.g., by trypsinization).
-
-
Analysis:
-
Resuspend the cell pellet in PBS.
-
Analyze immediately via flow cytometry. The oxidized probe fluoresces in the green channel (~520 nm), while the reduced form fluoresces in the red channel (~590 nm). An increase in the green/red fluorescence intensity ratio indicates lipid peroxidation.
-
Protocol 3: Western Blot Analysis of GPX4
This protocol verifies that RSL3 treatment leads to the degradation or modification of its target protein, GPX4.[11]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.
-
Incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin or GAPDH) to compare GPX4 levels across different treatment conditions.
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. RSL3 | RSL3 1S | GPX4 inhibitor | ferroptosis activator | TargetMol [targetmol.com]
- 8. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RSL3 promotes PARP1 apoptotic functions by distinct mechanisms during ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
Optimal Treatment Duration for (1R,3S)-RSL3 to Induce Cell Death: Application Notes and Protocols
(1R,3S)-RSL3 is a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme involved in the detoxification of lipid peroxides. Inhibition of GPX4 by this compound leads to the accumulation of lipid-based reactive oxygen species (ROS), ultimately inducing a form of iron-dependent regulated cell death known as ferroptosis.[1][2][3] The determination of the optimal treatment duration with this compound is critical for achieving consistent and reproducible results in studies of ferroptosis. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively utilize this compound in cell-based assays.
The optimal treatment duration for this compound is highly dependent on the cell type, the concentration of the compound used, and the specific endpoint being measured. Generally, the effects of this compound can be observed over a time course ranging from a few hours for early markers of ferroptosis to 24-72 hours for commitment to and execution of cell death.[4][5]
Data Presentation: Time-Dependent Effects of RSL3
The following tables summarize quantitative data from various studies on the time-dependent effects of RSL3 treatment on different cell lines.
Table 1: Time-Dependent Induction of Cell Death by RSL3
| Cell Line | RSL3 Concentration | Treatment Duration | Assay | Result | Reference |
| HT22 (mouse neuronal) | 100 nM | 24 h | MTT Assay | Time-dependent decrease in cell viability | [1][3] |
| HCT116, LoVo, HT29 (colorectal cancer) | Various | 24 h | CCK-8 Assay | Dose- and time-dependent cell death. IC50 at 24h: HCT116 (4.084 µM), LoVo (2.75 µM), HT29 (12.38 µM) | [5] |
| U87, U251 (glioblastoma) | Various | 24 h | Cell Viability Assay | Dose-dependent cell death | [6] |
| H9c2 (cardiomyoblasts) | 0.5 µM | 1, 2, 3 h | LDH Assay | Time-dependent increase in LDH release | [7] |
| INS-1 (rat insulinoma) | 10 µM | 24 h | MTT Assay | Decreased cell viability | [8] |
Table 2: Time-Dependent Induction of Ferroptotic Markers by RSL3
| Cell Line | RSL3 Concentration | Treatment Duration | Marker | Assay | Result | Reference |
| HT22 | 100 nM | 6 h | NO, ROS, Lipid ROS | Fluorescence Microscopy, Flow Cytometry | Time-dependent accumulation of NO, ROS, and lipid ROS | [1][3] |
| HT22 | 100 nM | Time-dependent | Malondialdehyde (MDA) | MDA Assay | Time-dependent increase in MDA levels | [3] |
| INS-1 | 10 µM | 1, 3, 6 h | Mitochondrial & Cytoplasmic Free Iron | Fluorescence Probe | Significant increase in free iron | [8] |
| INS-1 | 10 µM | 3, 6 h | ROS | Fluorescence Probe | Significant increase in ROS levels | [8] |
| Colorectal Cancer Cells | Various | 24 h | ROS, Labile Iron Pool | --- | Increased ROS levels and cellular labile iron pool | [5][9] |
Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal treatment duration of this compound.
Protocol 1: Determining the Optimal RSL3 Concentration and Treatment Duration for Cell Death Induction
This protocol describes a general method to establish the dose-response and time-course of this compound-induced cell death in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8), MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase and reach 70-80% confluency at the time of analysis. Allow cells to attach overnight.[4]
-
Treatment Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A common starting range is 0.01 µM to 10 µM. Include a DMSO vehicle control.
-
Cell Treatment: Remove the culture medium and add the medium containing the different concentrations of this compound or DMSO control to the respective wells.
-
Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Cell Viability Assessment: At each time point, add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability. Plot cell viability against RSL3 concentration for each time point to determine the IC50 value and plot cell viability against time for a specific RSL3 concentration to observe the time-course of cell death.
Protocol 2: Measurement of Lipid Peroxidation
This protocol outlines the detection of lipid ROS, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY(581/591).
Materials:
-
Cells treated with this compound as described in Protocol 1
-
C11-BODIPY(581/591) fluorescent probe
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for various early time points (e.g., 1, 3, 6, 12 hours). Include a vehicle control.
-
Probe Loading: Towards the end of the treatment period, add C11-BODIPY(581/591) to the culture medium at a final concentration of 1-10 µM. Incubate for 10-30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS or HBSS to remove excess probe.[3]
-
Imaging/Flow Cytometry:
-
Microscopy: Immediately visualize the cells under a fluorescence microscope. Oxidized C11-BODIPY shifts its fluorescence emission from red to green.
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer to quantify the green fluorescence, which is indicative of lipid peroxidation.
-
-
Data Analysis: Quantify the fluorescence intensity or the percentage of green-fluorescent cells to assess the level of lipid peroxidation at different time points.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Ferroptosis
Caption: Signaling pathway of this compound-induced ferroptosis.
General Experimental Workflow for Studying RSL3 Treatment Duration
Caption: General experimental workflow for determining optimal RSL3 treatment duration.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase: Role of PDI in RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 6. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ferroptosis Inducer RSL3 Inhibits Cell Death by Camptothecin-Induced Apoptosis [scirp.org]
- 9. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of (1R,3S)-RSL3 in Colorectal Cancer Animal Models: Notes and Protocols
(1R,3S)-RSL3 , a potent inducer of ferroptosis, has emerged as a promising agent in preclinical studies for the treatment of colorectal cancer (CRC). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in CRC animal models, based on recent findings. The primary mechanism of this compound involves the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1][2]
Mechanism of Action
Initially characterized as a specific inhibitor of Glutathione Peroxidase 4 (GPX4), (1S,3R)-RSL3 prevents the detoxification of lipid peroxides, leading to overwhelming oxidative stress and cell death.[1][2][3][4] However, recent evidence suggests a broader mechanism, positing that (1S,3R)-RSL3 acts as a pan-inhibitor of the selenoproteome, targeting multiple selenoproteins beyond GPX4, including Thioredoxin Reductase 1 (TxnRD1).[1][3] This broader inhibition of cellular antioxidant systems contributes to its potent anti-tumor activity in CRC.[1][3] In the context of CRC, which is characterized by high levels of intracellular iron and reactive oxygen species (ROS), cells are particularly susceptible to ferroptosis induction.[3][5]
Preclinical Efficacy in Colorectal Cancer Animal Models
In vivo studies have demonstrated the efficacy of this compound in reducing tumor growth in CRC animal models. Notably, it has shown effectiveness both as a standalone agent and in combination with immunotherapy.
Table 1: Summary of In Vivo Efficacy of this compound in a Syngeneic CRC Model
| Animal Model | Treatment Groups | Key Findings | Reference |
| C57BL/6 mice with MC-38 subcutaneous tumors | 1. PBS (Control) | RSL3 treatment significantly reduced tumor growth rate and weight. | [6] |
| 2. Anti-PD-1 | The combination of RSL3 and anti-PD-1 showed the most significant tumor growth inhibition. | [6] | |
| 3. (1S, 3R)‐RSL3 | |||
| 4. (1S, 3R)‐RSL3 + Anti-PD-1 |
Table 2: Immunomodulatory Effects of this compound in Combination with Anti-PD-1 Therapy
| Animal Model | Treatment Group | Immune Cell Population Changes in Tumor Microenvironment | Reference |
| C57BL/6 mice with MC-38 subcutaneous tumors | (1S, 3R)‐RSL3 + Anti-PD-1 | - Increased infiltration of immune cells. | [6] |
| - Significantly upregulated frequency of proliferating (Ki67+) and cytotoxic (GZMB+) CD8+ T cells. | [6] | ||
| - Significant increase in the frequency of tumor neoantigen-specific IFN-γ+ CD8+ T cells. | [6] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound-Induced Ferroptosis
Caption: this compound induces ferroptosis by inhibiting GPX4 and other selenoproteins.
Experimental Workflow for In Vivo Studies
Caption: Workflow for evaluating this compound efficacy in a syngeneic mouse model.
Detailed Experimental Protocols
Protocol 1: Evaluation of this compound in a Syngeneic Colorectal Cancer Mouse Model
This protocol is based on the methodology used to evaluate the combination of this compound and anti-PD-1 therapy.[6]
1. Cell Culture:
-
Cell Line: MC-38 murine colon adenocarcinoma cells.
-
Culture Medium: Standard medium suitable for MC-38 cells (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Model:
-
Species: 7-week-old male C57BL/6 mice.
-
Acclimatization: Allow mice to acclimate for at least one week before the experiment.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 MC-38 cells in 100 µL of sterile Phosphate Buffered Saline (PBS) into the right flank of each mouse.
3. Treatment Protocol:
-
Tumor Growth: Monitor tumor growth using calipers. Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomly divide mice into four treatment groups (n=5-8 per group):
-
Group 1: PBS (Control)
-
Group 2: Anti-PD-1 antibody
-
Group 3: (1S, 3R)‐RSL3
-
Group 4: (1S, 3R)‐RSL3 + Anti-PD-1 antibody
-
-
Drug Administration:
-
(1S, 3R)‐RSL3: Administer intraperitoneally (i.p.) at a dose of 100 mg/kg.
-
Anti-PD-1 Antibody: Administer i.p. at a dose of 200 µ g/mouse .
-
Frequency: Inject every 2 days for the duration of the study.
-
4. Efficacy Assessment:
-
Tumor Measurement: Measure tumor volume every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Body Weight: Monitor body weight as an indicator of toxicity.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period. Harvest tumors for further analysis.
5. Ex Vivo Analysis:
-
Tumor Weight: Weigh the excised tumors.
-
Immunohistochemistry (IHC): Perform H&E staining to observe immune cell infiltration.
-
Flow Cytometry: Prepare single-cell suspensions from tumors to analyze immune cell populations (e.g., CD8+ T cells, Ki67+, GZMB+ cells) using specific antibodies.
-
Gene Expression Analysis: Use real-time PCR to measure the expression of ferroptosis-related genes (e.g., GPX4, PTGS2, SLC7A11).
-
Prussian Blue Staining: Stain tumor sections to detect iron accumulation (Fe2+).
Protocol 2: Investigation of (1R,3R)-RSL3 Stereoisomer and Selenoproteome Inhibition
Recent studies have utilized the (1R,3R)-RSL3 stereoisomer, which does not bind GPX4, as a negative control to investigate the broader effects of RSL3 on the selenoproteome.[1][3]
1. Cell Lines and Animal Model:
-
Cell Line: CT26 murine colorectal adenocarcinoma cell line.
-
Animal Model: Fully immunocompetent Balb/c mice.
2. In Vitro Assays:
-
Cell Viability: Treat CRC cell lines (e.g., DLD1, HCT116, RKO, SW480) with both (1S,3R)-RSL3 and (1R,3R)-RSL3 to compare their EC50 values. Recent findings show nearly equipotent sensitivity in some CRC lines, suggesting GPX4-independent effects.[3]
-
Cellular Thermal Shift Assay (CETSA): Use CETSA in cell lysates treated with RSL3 stereoisomers to assess target engagement with GPX4 and other proteins.
3. In Vivo Studies:
-
Follow a similar protocol as described for the MC-38 model, using the CT26 cell line in Balb/c mice.
-
Include treatment arms with both (1S,3R)-RSL3 and (1R,3R)-RSL3 to dissect the GPX4-dependent and -independent anti-tumor effects in vivo.
4. Proteomic Analysis:
-
Affinity Pull-down Mass Spectrometry: Utilize biotinylated (S)-RSL3 probes to identify binding partners in CRC cell lysates, which can confirm the pan-inhibition of the selenoproteome.[5]
Conclusion
This compound is a powerful tool for inducing ferroptosis in colorectal cancer models. Its application in animal studies has demonstrated significant anti-tumor efficacy, particularly in combination with immunotherapy. The recent recharacterization of its mechanism to include broad selenoproteome inhibition opens new avenues for therapeutic strategies in CRC.[1][3] The protocols outlined here provide a framework for researchers to further investigate the therapeutic potential of this compound and the broader role of ferroptosis in colorectal cancer treatment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Recharacterization of RSL3 reveals that the selenoproteome is a druggable target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. RAS-Selective Lethal 3-Induced Ferroptosis Promotes the Antitumor Efficiency of Anti-Programmed Cell Death Protein 1 Treatment in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lipid Reactive Oxygen Species with RSL3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation.[1][2] This process is characterized by the accumulation of lipid-based reactive oxygen species (ROS) to lethal levels, leading to oxidative destruction of cell membranes.[2] Unlike other forms of programmed cell death like apoptosis, ferroptosis is morphologically and biochemically distinct.[3]
Small molecules that can modulate this pathway are invaluable tools for research and potential therapeutic development. Among these, RAS-selective lethal 3 (RSL3) is a potent and widely used inducer of ferroptosis.[1] It is crucial to distinguish between the stereoisomers of RSL3: (1S,3R)-RSL3 is the highly active enantiomer responsible for inducing ferroptosis, while (1R,3S)-RSL3 is its significantly less active counterpart, making it an ideal negative control for experiments.[3][4] For instance, the EC50 for inducing cell death in HT22 cells is 0.004 µM for (1S,3R)-RSL3, compared to 5.2 µM for this compound.[4]
These application notes will focus on the use of the active (1S,3R)-RSL3 to induce and study lipid ROS, with protocols referencing the use of This compound as a negative control to ensure the observed effects are specific.
Mechanism of Action: (1S,3R)-RSL3
(1S,3R)-RSL3 is a class II ferroptosis-inducing compound, meaning it acts without depleting cellular glutathione (B108866) (GSH).[3][5] Its primary mechanism is the direct and irreversible inhibition of the selenoenzyme Glutathione Peroxidase 4 (GPX4).[1][5][6]
The key functions of GPX4 are:
-
It is a crucial enzyme that detoxifies lipid hydroperoxides (L-OOH) by reducing them to non-toxic lipid alcohols (L-OH), using GSH as a cofactor.[1][3]
-
This activity protects cellular membranes from oxidative damage and prevents the chain reaction of lipid peroxidation.[1]
By inhibiting GPX4, (1S,3R)-RSL3 causes the rapid accumulation of lipid hydroperoxides.[1] In the presence of intracellular labile iron, these lipid hydroperoxides are converted into highly reactive lipid ROS through Fenton-like reactions, leading to widespread membrane damage and ultimately, ferroptotic cell death.[2][7]
Data Presentation
Table 1: Potency of RSL3 Stereoisomers in Different Cell Lines
| Cell Line | Compound | Parameter | Value (µM) | Reference |
| HT-22 (murine hippocampal) | (1S,3R)-RSL3 | EC50 | 0.004 | [4] |
| HT-22 (murine hippocampal) | This compound | EC50 | 5.2 | [4] |
| Primary Hippocampal Neurons | (1S,3R)-RSL3 | IC50 (24h) | 14.29 | [8] |
| N2A (neuroblastoma) | RSL3 | Effective Conc. | 0.75 - 1.0 | [9] |
| Prostate Cancer Cell Lines | (1S,3R)-RSL3 | Effective Conc. | 0.125 - 4.0 | [10] |
| Colorectal Cancer Cell Lines | RSL3 | Effective Conc. | Dose-dependent | [6] |
Table 2: Recommended Working Concentrations for (1S,3R)-RSL3
| Assay Type | Cell Type | Concentration (µM) | Incubation Time | Reference |
| Cell Viability (WST-1) | HEK293T | 0.1 - 10 | 24 hours | [11] |
| Cell Viability (MTT) | INS-1 | 10 | 24 hours | |
| Colony Formation | Prostate Cancer | 0.5 | 9 days | [10] |
| General ROS Measurement | Prostate Cancer | 1.0 | 6 hours | [10] |
| Lipid ROS (C11-BODIPY) | Various Cancer | 10 | 2 hours | [12] |
| Lipid ROS (C11-BODIPY) | N/A | 2 µM probe | 20 minutes |
Experimental Protocols
Protocol 1: Induction of Ferroptosis with (1S,3R)-RSL3
This protocol provides a general guideline for treating cells. Optimal concentrations and incubation times should be determined empirically for each cell line and experimental setup.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
(1S,3R)-RSL3 (Active Inducer)
-
This compound (Negative Control)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Multi-well plates (e.g., 96-well for viability, 6-well for imaging/blotting)
Procedure:
-
Stock Solutions: Prepare 10 mM stock solutions of (1S,3R)-RSL3 and this compound in DMSO. Store in small aliquots at -20°C or -80°C.[4][10]
-
Cell Seeding: Seed cells in a multi-well plate at a density that will achieve 70-80% confluency at the time of treatment. Allow cells to attach overnight in a 37°C, 5% CO₂ incubator.[13]
-
Treatment Preparation: On the day of the experiment, prepare working solutions by diluting the stock solutions in complete cell culture medium to the desired final concentrations (e.g., 0.1 µM to 10 µM). Prepare a vehicle control using the same final concentration of DMSO.
-
Treatment: Carefully remove the old medium from the wells. Add the medium containing the appropriate RSL3 isomer or vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 4, 6, 24, or 48 hours) depending on the downstream assay.[11][13]
Protocol 2: Assessment of Cell Viability (CCK-8/WST-1 Assay)
This protocol measures cell viability based on metabolic activity.
Materials:
-
Treated cells in a 96-well plate
-
Cell Counting Kit-8 (CCK-8) or WST-1 reagent
-
Microplate reader
Procedure:
-
At the end of the RSL3 treatment period, add 10 µL of CCK-8 or WST-1 solution to each well of the 96-well plate.[11][13]
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.[11]
-
Calculate cell viability relative to the vehicle-treated control cells.
Protocol 3: Measurement of Lipid ROS using C11-BODIPY 581/591
This probe is a ratiometric fluorescent indicator for lipid peroxidation. In its reduced state, it fluoresces red (~591 nm). Upon oxidation by lipid ROS, its fluorescence shifts to green (~510 nm).[12][14] The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.
Materials:
-
Treated cells (in appropriate plates or dishes)
-
C11-BODIPY 581/591 probe (e.g., from Thermo Fisher Scientific)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Probe Preparation: Prepare a working solution of C11-BODIPY 581/591 at 2 µM in pre-warmed complete culture medium.
-
Staining: At the end of the RSL3 treatment period, remove the treatment medium. Add the C11-BODIPY staining solution to the cells.
-
Incubation: Incubate the cells for 20-30 minutes at 37°C, protected from light.[14]
-
Washing: Gently remove the staining solution and wash the cells twice with PBS to remove any residual probe.
-
Analysis (Flow Cytometry):
-
Harvest the cells using trypsin.
-
Resuspend cells in PBS for analysis.
-
Analyze the cells on a flow cytometer, measuring fluorescence in both the green (e.g., FITC channel) and red (e.g., PE channel) detectors.
-
The increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
-
Analysis (Fluorescence Microscopy):
-
Add fresh PBS or imaging buffer to the cells.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for green and red fluorescence.
-
Capture images and quantify the fluorescence intensity in both channels.
-
Protocol 4: Western Blot for GPX4 Protein Levels
This protocol can be used to assess if a treatment affects the expression level of GPX4, the direct target of RSL3.
Materials:
-
Treated cells
-
RIPA or other suitable lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-GPX4)
-
Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Antibody Incubation: Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C. Subsequently, wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[13]
-
Analysis: Strip the membrane and re-probe with a loading control antibody. Quantify band intensities and normalize GPX4 levels to the loading control.
References
- 1. invivogen.com [invivogen.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Ferroptosis inducers are a novel therapeutic approach for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Development of a cell-based model system for the investigation of ferroptosis [frontiersin.org]
- 12. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. From CellROX® ROS sensors to Image-iT® and Click-iT® lipid peroxidation detection kits | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Co-treatment of (1R,3S)-RSL3 and Anti-PD-1 Therapy
These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals interested in the combination therapy of (1R,3S)-RSL3, a ferroptosis inducer, and anti-Programmed Cell Death Protein 1 (anti-PD-1) immunotherapy. This combination has shown synergistic anti-tumor effects in preclinical models by linking two distinct but interconnected anti-cancer mechanisms: the induction of immunogenic tumor cell death through ferroptosis and the enhancement of T-cell-mediated anti-tumor immunity.
Introduction
Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS).[1][2] this compound is a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[3][4] By inhibiting GPX4, RSL3 induces ferroptosis in cancer cells. Emerging evidence suggests that ferroptotic cancer cells can release damage-associated molecular patterns (DAMPs), which can act as an adjuvant to stimulate an anti-tumor immune response.[2][5]
Anti-PD-1 therapy is a cornerstone of cancer immunotherapy that works by blocking the interaction between the PD-1 receptor on T cells and its ligand, PD-L1, which is often expressed on tumor cells. This blockade reinvigorates exhausted T cells within the tumor microenvironment, enabling them to effectively recognize and eliminate cancer cells.[6][7]
The combination of RSL3 and anti-PD-1 therapy is based on the rationale that RSL3-induced ferroptosis can increase the immunogenicity of the tumor, thereby sensitizing it to the effects of immune checkpoint blockade.[3][5] Studies have shown that immunotherapy-activated CD8+ T cells can, in turn, enhance ferroptosis in tumor cells by releasing interferon-gamma (IFNγ), which downregulates the expression of cystine-glutamate antiporter system components (SLC7A11 and SLC3A2), leading to reduced cystine uptake and increased lipid peroxidation.[1][8] This creates a positive feedback loop that amplifies the anti-tumor response.
Data Presentation
Table 1: In Vivo Efficacy of this compound and Anti-PD-1/PD-L1 Co-treatment in Murine Tumor Models
| Mouse Model | Cancer Type | Treatment Groups | RSL3 Dose | Anti-PD-1/PD-L1 Dose | Key Findings | Reference |
| 4T1 Tumor-bearing BALB/c mice | Breast Cancer | PBS, RSL3, Blank@RSL3 NPs, PD-1 NVs, aPD-L1 + RSL3 NPs, PD-1@RSL3 NPs | 5 mg/kg | 2.0 mg/kg (aPD-L1) | Combination therapy significantly suppressed tumor growth and improved survival. | [9] |
| MC-38 Syngeneic C57BL/6 mice | Colorectal Cancer | PBS, anti-PD-1, RSL3, RSL3 + anti-PD-1 | Not specified in abstract | Not specified in abstract | RSL3 enhanced the anti-tumor effect of anti-PD-1 treatment. The combination increased the frequency of proliferating and cytotoxic CD8+ T cells. | [3] |
| DLD-1 Xenograft (nude mice) | Colorectal Cancer | Vehicle, Aspirin, RSL3, Aspirin + RSL3 | 5 mg/kg | N/A | While not an immunotherapy study, it provides an in vivo RSL3 dosage that significantly suppressed tumor growth in combination with another agent. | [10] |
Table 2: In Vitro Concentrations of this compound for Inducing Ferroptosis
| Cell Line | Cancer Type | RSL3 Concentration | Key Findings | Reference |
| Various HNSCC cell lines | Head and Neck Squamous Cell Carcinoma | 0.2 µM - 10 µM | Sensitivity to RSL3 varied among different HNSCC cell lines. | [11] |
| Hep3B and PLC cells | Hepatocellular Carcinoma | ≤ 1 µM | RSL3 alone at ≤ 1 µM did not significantly reduce cell viability, but in combination with Triptolide (B1683669), it promoted apoptosis and ferroptosis. | [12] |
| Calu-1 and H1299 cells | Lung Cancer | Low concentration (not specified) | Synergistic effect with non-thermal plasma to induce ferroptosis. | [13] |
| Detroit562 and FaDu cells | Hypopharyngeal Squamous Carcinoma | 0.2 µM | A low concentration of RSL3 was used in combination with Paclitaxel to synergistically induce ferroptosis. | [14] |
Experimental Protocols
Protocol 1: In Vivo Co-treatment of this compound and Anti-PD-1 in a Syngeneic Mouse Model
This protocol is a synthesis based on published preclinical studies.[3][9][10]
1. Materials:
-
Mouse Strain: C57BL/6 mice (for MC-38 tumors) or BALB/c mice (for CT26 or 4T1 tumors).
-
Tumor Cell Line: MC-38 (colorectal cancer), CT26 (colorectal cancer), or 4T1 (breast cancer).
-
This compound: Prepare a stock solution in DMSO and dilute in a suitable vehicle (e.g., PBS with 10% Tween 80 and 5% dextrose) for injection.
-
Anti-mouse PD-1 antibody (or isotype control): Clone RMP1-14 or 29F.1A12 are commonly used.
-
Reagents for tumor measurement, cell isolation, and analysis.
2. Experimental Procedure:
-
Tumor Cell Inoculation: Subcutaneously inject 1 x 10^6 MC-38 cells in 100 µL of sterile PBS into the flank of each C57BL/6 mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 50-100 mm³, randomize mice into four treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle control (intraperitoneal, i.p.) + Isotype control antibody (i.p.)
-
Group 2: this compound (i.p.) + Isotype control antibody (i.p.)
-
Group 3: Vehicle control (i.p.) + Anti-PD-1 antibody (i.p.)
-
Group 4: this compound (i.p.) + Anti-PD-1 antibody (i.p.)
-
-
Dosing and Schedule:
-
Endpoint Analysis:
-
Continue monitoring tumor growth and body weight throughout the experiment.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors.
-
A portion of the tumor can be fixed in formalin for immunohistochemistry (e.g., Prussian blue staining for iron accumulation, a marker of ferroptosis) and H&E staining.
-
The remaining tumor tissue can be dissociated into a single-cell suspension for flow cytometric analysis of tumor-infiltrating lymphocytes (TILs).
-
Protocol 2: In Vitro Analysis of Ferroptosis and Immune Cell Interaction
This protocol outlines a co-culture experiment to assess the impact of RSL3-induced ferroptosis on T-cell activation.
1. Materials:
-
Cancer Cell Line: e.g., MC-38 or other murine cancer cell lines.
-
Primary T cells: Isolated from the spleen of a syngeneic mouse.
-
This compound: Stock solution in DMSO.
-
Reagents for cell viability assays, ROS detection, and T-cell activation markers.
2. Experimental Procedure:
-
Induction of Ferroptosis:
-
Plate cancer cells in a 96-well plate.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 5 µM) for 24 hours.
-
Assess cell viability using a standard assay (e.g., CCK-8 or CellTiter-Glo).
-
Measure lipid ROS production using C11-BODIPY 581/591 staining and flow cytometry.
-
-
Co-culture with T cells:
-
Plate cancer cells and allow them to adhere overnight.
-
Treat the cancer cells with a sub-lethal concentration of RSL3 (determined from the viability assay) for 12-24 hours to induce ferroptosis without causing widespread cell death.
-
Isolate primary T cells from a mouse spleen and add them to the cancer cell culture at a suitable effector-to-target ratio (e.g., 5:1).
-
Co-culture for 24-48 hours.
-
-
Analysis of T-cell Activation:
-
Harvest the non-adherent T cells.
-
Stain for T-cell activation markers such as CD69, CD25, and intracellular IFNγ and Granzyme B using flow cytometry.
-
Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
1. Tumor Dissociation:
-
Mince the excised tumor tissue into small pieces.
-
Digest the tissue in a solution containing collagenase and DNase I at 37°C for 30-60 minutes with intermittent agitation.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash and resuspend the cells in flow cytometry staining buffer.
2. Staining:
-
Incubate the cells with a viability dye to exclude dead cells from the analysis.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain for surface markers using a cocktail of fluorescently conjugated antibodies. A typical panel for T-cell analysis could include:
-
CD45 (to identify immune cells)
-
CD3 (to identify T cells)
-
CD4 (to identify helper T cells)
-
CD8 (to identify cytotoxic T cells)
-
PD-1 (to assess T-cell exhaustion)
-
Ki-67 (for proliferation)
-
-
For intracellular staining (e.g., for Granzyme B or FoxP3 for regulatory T cells), fix and permeabilize the cells after surface staining, and then incubate with the intracellular antibodies.
3. Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on live, singlet, CD45+ cells, then on CD3+ T cells, and subsequently on CD4+ and CD8+ populations to analyze their activation and exhaustion status.
Mandatory Visualizations
Signaling Pathway of this compound and Anti-PD-1 Co-treatment
Caption: Signaling pathway of RSL3 and anti-PD-1 co-treatment.
Experimental Workflow for In Vivo Co-treatment Study
Caption: Workflow for in vivo co-treatment of RSL3 and anti-PD-1.
Logical Relationship of Synergistic Anti-Tumor Effect
Caption: Logical flow of the synergistic anti-tumor effect.
References
- 1. CD8+ T cells regulate tumour ferroptosis during cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ferroptosis and tumor immunotherapy: A promising combination therapy for tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RAS-Selective Lethal 3-Induced Ferroptosis Promotes the Antitumor Efficiency of Anti-Programmed Cell Death Protein 1 Treatment in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation mechanism of ferroptosis and its research progress in tumor immunotherapy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. PD-1 and LAG-3 dual blockade: emerging mechanisms and potential therapeutic prospects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thno.org [thno.org]
- 8. Frontiers | Ferroptosis and tumor immunotherapy: A promising combination therapy for tumors [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Aspirin promotes RSL3-induced ferroptosis by suppressing mTOR/SREBP-1/SCD1-mediated lipogenesis in PIK3CA-mutatnt colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Co-treatment with triptolide and RSL3 induces hepatocellular carcinoma cell apoptosis and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergism of non-thermal plasma and low concentration RSL3 triggers ferroptosis via promoting xCT lysosomal degradation through ROS/AMPK/mTOR axis in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Low-Concentration PTX And RSL3 Inhibits Tumor Cell Growth Synergistically By Inducing Ferroptosis In Mutant p53 Hypopharyngeal Squamous Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (1R,3S)-RSL3 in Neuroblastoma Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1R,3S)-RSL3 is a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme involved in the detoxification of lipid peroxides.[1][2] By inactivating GPX4, this compound induces a form of iron-dependent regulated cell death known as ferroptosis.[3][4] This process is characterized by the overwhelming accumulation of lipid-based reactive oxygen species (ROS).[5] Given the metabolic vulnerabilities of many cancer types, inducing ferroptosis has emerged as a promising anti-cancer strategy. These notes provide a detailed overview of the application of this compound in neuroblastoma cell lines, summarizing key findings and providing standardized protocols for research.
Mechanism of Action in Neuroblastoma
The primary mechanism of this compound is the direct inhibition of GPX4.[2] In neuroblastoma cells, this initiates a cascade of events leading to ferroptotic cell death.
In the SH-SY5Y human neuroblastoma cell line, the pathway has been further elucidated. Inhibition of GPX4 by RSL3 leads to the activation of IP3R (Inositol 1,4,5-trisphosphate receptor) channels on the endoplasmic reticulum (ER).[4][5] This triggers the release of calcium (Ca2+) from the ER into the cytoplasm. The elevated cytoplasmic Ca2+ is subsequently taken up by mitochondria, leading to a significant increase in mitochondrial Ca2+ levels.[5] This overload stimulates the production of ROS, which in turn promotes massive lipid peroxidation and culminates in cell death.[5][6] This creates a noxious positive feedback cycle, amplifying the ferroptotic effect.[4][5]
Furthermore, studies on the mouse neuroblastoma cell line N2A suggest that sensitivity to RSL3-induced ferroptosis can be influenced by the expression levels of ferritin heavy chain 1 (Fth). N2A cells, which have lower Fth expression compared to normal neural stem cells, are hypersensitive to ferroptosis inducers like RSL3.[7]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferroptosis Inducers Kill Mesenchymal Stem Cells Affected by Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IP3R-Mediated Calcium Release Promotes Ferroptotic Death in SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IP3R-Mediated Calcium Release Promotes Ferroptotic Death in SH-SY5Y Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Detecting Ferroptosis Induced by (1R,3S)-RSL3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to detecting ferroptosis induced by (1R,3S)-RSL3, a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4). The following protocols and data are intended to assist researchers in accurately identifying and quantifying this unique form of regulated cell death.
Introduction to this compound-Induced Ferroptosis
This compound is a small molecule that belongs to the RAS-selective lethal (RSL) compounds and is a well-established inducer of ferroptosis.[1][2] It functions by covalently and irreversibly inactivating GPX4, a crucial enzyme that detoxifies lipid peroxides.[1][3][4] The inhibition of GPX4 leads to an accumulation of lipid-based reactive oxygen species (ROS), ultimately resulting in iron-dependent oxidative cell death known as ferroptosis.[1][5] This process is morphologically and biochemically distinct from other cell death modalities like apoptosis and necroptosis.[2]
Key Hallmarks of RSL3-Induced Ferroptosis
The primary indicators of ferroptosis initiated by RSL3 include:
-
GPX4 Inactivation: Direct inhibition of GPX4 activity is the initiating event.[1][3][4]
-
Lipid Peroxidation: Accumulation of lipid hydroperoxides is a central feature.[3][6]
-
Iron-Dependence: The cell death process is contingent on the presence of intracellular labile iron.[1][5]
-
Reactive Oxygen Species (ROS) Production: Increased levels of lipid ROS are a direct consequence of GPX4 inhibition.[1][5]
-
Characteristic Morphology: Cells undergoing ferroptosis may exhibit mitochondrial shrinkage and increased mitochondrial membrane density.
Data Presentation: Quantitative Analysis of RSL3-Induced Ferroptosis
The following tables summarize quantitative data from various studies on RSL3-induced ferroptosis in different cell lines.
Table 1: Cell Viability Assays
| Cell Line | Assay | RSL3 Concentration (µM) | Treatment Time (h) | IC50 (µM) | Reference |
| HCT116 | CCK-8 | Various | 24 | 4.084 | [1] |
| LoVo | CCK-8 | Various | 24 | 2.75 | [1] |
| HT29 | CCK-8 | Various | 24 | 12.38 | [1] |
| U87 | CCK-8 | Various | 24 | ~0.25 | |
| U251 | CCK-8 | Various | 24 | ~0.5 | |
| HepG2 | MTT | Various | Not Specified | 0.07 | [7] |
| HA22T/VGH | MTT | Various | Not Specified | 0.3 | [7] |
Table 2: Lipid Peroxidation and ROS Measurement
| Cell Line | Assay | RSL3 Concentration (µM) | Treatment Time (h) | Observation | Reference |
| U87 | C11-BODIPY | 0.25 | 24 | Increased lipid peroxidation | |
| U251 | C11-BODIPY | 0.5 | 24 | Increased lipid peroxidation | |
| HCT116, LoVo, HT29 | DCFH-DA | Not Specified | 24 | Increased intracellular ROS | [5] |
| Human Macrophages | C11-BODIPY | 10 | 6 | 2-fold increase in lipid ROS | [8] |
| BJeLR | C11-BODIPY | 2 | Not Specified | Increased lipid ROS | [3] |
Table 3: Protein Expression Changes
| Cell Line | Protein | RSL3 Treatment | Observation | Reference |
| U87, U251 | GPX4 | 0.25 µM, 0.5 µM for 24h | Decreased expression | |
| HCT116, LoVo, HT29 | GPX4 | Not Specified | Decreased expression | [5] |
| HCT116, LoVo, HT29 | Transferrin | Not Specified | Increased expression | [5] |
| CAL33, AMC-HN-8, CNE-2 | GPX4 | 5 µM | Decreased expression | [9] |
| CAL33, AMC-HN-8, CNE-2 | HO-1 | 5 µM | Increased expression | [9] |
Experimental Protocols
Here are detailed methodologies for key experiments to detect RSL3-induced ferroptosis.
Cell Viability Assay (CCK-8/MTT)
This protocol determines the cytotoxic effects of RSL3.
-
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of RSL3 for the desired time (e.g., 24-48 hours). Include a vehicle-only control (DMSO).
-
For CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
For MTT assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[10]
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 490 nm for MTT) using a microplate reader.[10]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
-
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay quantifies the accumulation of lipid ROS, a hallmark of ferroptosis.[6][11][12]
-
Materials:
-
C11-BODIPY 581/591 probe (e.g., from Thermo Fisher Scientific)
-
Cell culture plates suitable for fluorescence microscopy or flow cytometry
-
PBS
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Seed cells in a suitable format.
-
Treat cells with RSL3 at the desired concentration and for the appropriate time (e.g., 6-24 hours).
-
Incubate the cells with 2.5 µM C11-BODIPY 581/591 probe for 30 minutes at 37°C.[10]
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy. The oxidized probe fluoresces green (emission ~520 nm), while the reduced probe fluoresces red (emission ~595 nm).[10]
-
Quantify the shift from red to green fluorescence as an indicator of lipid peroxidation.
-
Western Blot Analysis for Key Ferroptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins such as GPX4 and ACSL4.
-
Materials:
-
Lysis buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Harvest cells and lyse them in lysis buffer.
-
Determine the protein concentration of each sample using a BCA assay.[1][13]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]
-
Block the membrane with 5% skim milk or BSA for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-GPX4, anti-ACSL4) overnight at 4°C.[13]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[13]
-
Use a loading control like β-actin to normalize the data.
-
Labile Iron Pool (LIP) Measurement
This assay measures the levels of intracellular chelatable iron, which is essential for ferroptosis.
-
Materials:
-
Calcein-AM
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Treat cells with RSL3 as required.
-
Incubate cells with Calcein-AM. Calcein fluorescence is quenched by labile iron.
-
Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. A decrease in fluorescence indicates an increase in the LIP.
-
Glutathione (GSH) and GPX4 Activity Assays
These assays measure the levels of GSH and the enzymatic activity of GPX4.
-
Materials:
-
Commercial GSH/GSSG ratio detection assay kit
-
Commercial GPX4 activity assay kit
-
-
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
For the GSH assay, follow the manufacturer's protocol, which typically involves a colorimetric or fluorometric measurement of total and oxidized glutathione.
-
For the GPX4 activity assay, use a commercial kit that often employs a coupled enzyme system where the rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.[10]
-
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A tangible method to assess native ferroptosis suppressor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 6. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. H-ferritin suppression and pronounced mitochondrial respiration make Hepatocellular Carcinoma cells sensitive to RSL3-induced ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (1R,3S)-RSL3-Induced Ferroptosis
Welcome to the technical support center for researchers utilizing (1R,3S)-RSL3 to induce ferroptosis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Understanding the Mechanism of this compound
This compound is a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides.[1][2][3] By inhibiting GPX4, this compound leads to the accumulation of lipid reactive oxygen species (ROS), ultimately triggering a form of iron-dependent regulated cell death known as ferroptosis.[4][5][6][7]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My cells are not dying after treatment with this compound. What are the possible reasons?
Several factors can contribute to the lack of cell death. Here's a systematic guide to troubleshoot this issue:
Troubleshooting Workflow
1. This compound Compound Integrity and Usage:
-
Storage: this compound should be stored as a powder at 4°C for short-term and -20°C for long-term storage.[8] Stock solutions in DMSO should be stored at -20°C for up to one month or -80°C for up to six months.[9] Avoid repeated freeze-thaw cycles.
-
Purity and Isomer: Ensure you are using the active (1S,3R)-RSL3 enantiomer, as the this compound form is significantly less active.[9]
-
Concentration: The effective concentration of RSL3 is highly cell-line dependent, typically ranging from 0.01 µM to 10 µM.[10][11] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.
| Cell Line Example | Effective RSL3 Concentration (IC50) | Reference |
| HT-1080 | ~0.1 µM | [12] |
| HCT116 | ~1-3 µM | [3] |
| A549 | ~0.5 µM | [13] |
| HT22 | 0.004 µM ((1S,3R)-RSL3) | [9] |
2. Experimental Conditions:
-
Treatment Duration: The time required to observe ferroptosis can vary. A typical starting point is 24 hours, but it may be necessary to extend the treatment period to 48 or 72 hours.[14]
-
Cell Density: Seed cells at a density that ensures they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment.[14] High cell density can sometimes confer resistance.
-
Serum Components: Components in fetal bovine serum (FBS) can sometimes interfere with ferroptosis induction. Consider reducing the serum concentration or using a serum-free medium during treatment.
3. Cell Line-Specific Resistance Mechanisms:
-
GPX4 Expression Levels: Cell lines with high endogenous expression of GPX4 may be more resistant to RSL3-induced ferroptosis.[3] Overexpression of GPX4 has been shown to rescue cells from RSL3-induced death.[3]
-
Ferroptosis Suppressor Protein 1 (FSP1) Pathway: Some cancer cell lines exhibit resistance to GPX4 inhibition due to the activity of FSP1.[15][16] FSP1 is an oxidoreductase that can reduce coenzyme Q10 (CoQ10), which then acts as a potent radical-trapping antioxidant to inhibit lipid peroxidation independently of the GPX4 pathway.[17][18]
Q2: How can I confirm that the cell death I am observing is indeed ferroptosis?
It is essential to use a combination of assays to confirm ferroptosis and distinguish it from other forms of cell death like apoptosis and necrosis.[19]
Key Hallmarks and Assays for Ferroptosis:
| Hallmark | Recommended Assay | Principle |
| Lipid Peroxidation | C11-BODIPY 581/591 Staining | A fluorescent probe that shifts its emission spectrum upon oxidation of lipids.[4][20] |
| Malondialdehyde (MDA) Assay | Measures a stable end-product of lipid peroxidation.[19] | |
| Iron Accumulation | Phen Green SK or FerroOrange | Fluorescent probes that are quenched by or react with intracellular ferrous iron (Fe2+).[21] |
| Prussian Blue Staining | A histological stain to visualize ferric iron (Fe3+) deposits.[22] | |
| GPX4 Inhibition | Western Blot | Assess the protein levels of GPX4. RSL3 may lead to its degradation in some cell types.[20] |
| Cell Viability | MTT or CCK-8 Assay | Measures metabolic activity as an indicator of cell viability.[4][22] |
| Rescue Experiments | Co-treatment with Inhibitors | Use ferroptosis inhibitors like Ferrostatin-1 or Liproxstatin-1 to see if they rescue cell death.[19] Iron chelators like Deferoxamine (DFO) should also prevent cell death. |
Detailed Experimental Protocols
Protocol 1: Induction of Ferroptosis with this compound
-
Cell Seeding: Plate cells in a multi-well plate at a density that will achieve 70-80% confluency at the time of treatment.[14]
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired final concentration of this compound. For the vehicle control, add an equivalent volume of DMSO.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[14]
-
Analysis: Proceed with downstream assays to assess ferroptosis.
Protocol 2: Measurement of Lipid Peroxidation using C11-BODIPY 581/591
-
Cell Treatment: Induce ferroptosis using the protocol described above.
-
Staining: Approximately 30-60 minutes before the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubation: Incubate the cells at 37°C in the dark.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Analysis: Analyze the cells immediately using a fluorescence microscope or flow cytometer. The oxidized probe will emit green fluorescence, while the reduced probe will emit red fluorescence. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
Protocol 3: Western Blot for GPX4 Expression
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14] Normalize the band intensities to a loading control such as β-actin or GAPDH.
References
- 1. Role of GPX4 in ferroptosis and its pharmacological implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 4. Ferroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. The Gut Microbiota–Ferroptosis Axis: Emerging Perspectives in Gastrointestinal Tumorigenesis and Progression | MDPI [mdpi.com]
- 7. Frontiers | ROS induced lipid peroxidation and their role in ferroptosis [frontiersin.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. invivogen.com [invivogen.com]
- 11. Synergism of non-thermal plasma and low concentration RSL3 triggers ferroptosis via promoting xCT lysosomal degradation through ROS/AMPK/mTOR axis in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The anti-ferroptotic role of FSP1: current molecular mechanism and therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting of FSP1 regulates iron homeostasis in drug-tolerant persister head and neck cancer cells via lipid-metabolism-driven ferroptosis | Aging [aging-us.com]
- 17. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Characteristics and Biomarkers of Ferroptosis [frontiersin.org]
- 21. Ferroptosis Research Solutions | Thermo Fisher Scientific - DE [thermofisher.com]
- 22. biocompare.com [biocompare.com]
Optimizing (1R,3S)-RSL3 Concentration for Different Cancer Cell Lines: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of (1R,3S)-RSL3 for various cancer cell lines. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate effective experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cell death?
A1: this compound (often referred to as RSL3) is a small molecule that acts as a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4).[1][2] GPX4 is a key enzyme that detoxifies lipid peroxides.[1] By inhibiting GPX4, RSL3 leads to an accumulation of lipid-based reactive oxygen species (ROS), which ultimately triggers a form of iron-dependent programmed cell death called ferroptosis.[3][4][5] While GPX4 is considered its primary target, recent studies suggest RSL3 can also inhibit other antioxidant proteins, including multiple members of the peroxidase and selenoprotein families, leading to a broader impact on cellular redox homeostasis.[6]
Q2: Why do different cancer cell lines exhibit varying sensitivity to RSL3?
A2: The sensitivity of cancer cell lines to RSL3 is heterogeneous and can be influenced by several factors.[7] Some cell lines may have intrinsically lower expression of GPX4, making them more susceptible to its inhibition.[8] Conversely, resistance to RSL3 has been observed in some cell lines despite GPX4 inhibition, suggesting the involvement of compensatory antioxidant pathways or other resistance mechanisms.[8][9] For example, some luminal breast cancer cell lines that are resistant to RSL3 show activation of the HER2 pathway upon treatment.[9] The metabolic state of the cells, particularly pathways involving NADPH, may also play a role in determining sensitivity to ferroptosis inducers.[10]
Q3: What is a typical effective concentration range for RSL3?
A3: The effective concentration of RSL3 can vary significantly across different cell lines, ranging from nanomolar to micromolar concentrations. For instance, the 24-hour IC50 (the concentration that inhibits 50% of cell viability) has been reported to be as low as 0.004 µM in HT22 cells and as high as 12.38 µM in HT29 colorectal cancer cells.[3][5][11] It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration.
Q4: How can I confirm that RSL3 is inducing ferroptosis and not another form of cell death like apoptosis?
A4: To confirm ferroptosis, you can perform several experiments. Co-treatment with a specific ferroptosis inhibitor, such as ferrostatin-1 (Fer-1) or liproxstatin-1 (B1674854) (Lip-1), should rescue the cells from RSL3-induced death.[3][8] You can also measure markers of lipid peroxidation, such as an increase in cellular lipid ROS, using fluorescent probes like C11-BODIPY.[12][13] Unlike apoptosis, RSL3-induced ferroptosis is typically not associated with the activation of caspases, so you can check for the absence of cleaved caspase-3.[8] However, some studies have reported that RSL3 can induce apoptosis at later time points, downstream of ferroptotic events.[14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant cell death observed even at high RSL3 concentrations. | The cell line may be intrinsically resistant to RSL3-induced ferroptosis. | - Confirm GPX4 expression in your cell line.[8]- Test for activation of alternative survival pathways, such as the HER2 pathway in breast cancer cells.[9]- Consider co-treatment with other agents that may sensitize cells to ferroptosis. For example, combining RSL3 with EGFR inhibitors has shown efficacy in some resistant head and neck cancer cells.[8] |
| Inconsistent results between experiments. | - RSL3 stock solution degradation.- Variability in cell density at the time of treatment.- Inconsistent incubation times. | - Prepare fresh RSL3 stock solutions in DMSO and store them properly (e.g., at -80°C for long-term storage).[15]- Ensure consistent cell seeding density to achieve 70-80% confluency at the time of treatment.[15]- Standardize incubation times for all experiments. |
| High background cell death in control (DMSO-treated) wells. | - DMSO concentration is too high.- Cells are unhealthy or stressed before treatment. | - Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and is consistent across all wells.- Use healthy, low-passage number cells for your experiments. |
| Unsure if the observed cell death is ferroptosis. | The observed cell death could be due to off-target effects or another cell death mechanism. | - Perform rescue experiments with ferroptosis inhibitors like ferrostatin-1 or liproxstatin-1.[3][8]- Measure lipid ROS levels to confirm oxidative stress.[12]- Check for markers of other cell death pathways, such as cleaved caspases for apoptosis.[8] |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of RSL3 in various cancer cell lines as reported in the literature. These values should serve as a starting point for determining the optimal concentration for your specific experimental conditions.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |
| HCT116 | Colorectal Cancer | 24 hours | 4.084[3][5] |
| LoVo | Colorectal Cancer | 24 hours | 2.75[3][5] |
| HT29 | Colorectal Cancer | 24 hours | 12.38[3][5] |
| HN3 | Head and Neck Cancer | 72 hours | 0.48[2] |
| HN3-rslR (RSL3-resistant) | Head and Neck Cancer | 72 hours | 5.8[2] |
| A549 | Lung Cancer | 24 hours | 0.5[2] |
| H1975 | Lung Cancer | 24 hours | 0.15[2] |
| MAD-MB-231 | Breast Cancer | 96 hours | 0.71[2] |
| HCC1937 | Breast Cancer | 96 hours | 0.85[2] |
| MCF7 | Breast Cancer | > 3 days | > 2[9] |
| MDAMB415 | Breast Cancer | > 3 days | > 2[9] |
| ZR75-1 | Breast Cancer | > 3 days | > 2[9] |
| HT-1080 | Fibrosarcoma | 48 hours | 1.55[2] |
Experimental Protocols
General Protocol for Inducing Ferroptosis with RSL3
This protocol provides a general guideline for treating cancer cell lines with RSL3.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ferrostatin-1 (Fer-1) (optional, for validation)
-
Multi-well plates (e.g., 96-well for viability assays)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cancer cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.[15]
-
RSL3 Preparation: Prepare a stock solution of RSL3 in DMSO. For example, a 10 mM stock solution. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of RSL3. Include a vehicle control (DMSO-treated) and, if desired, a co-treatment group with RSL3 and a ferroptosis inhibitor like Fer-1.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assessment of Cell Viability: Determine cell viability using a suitable method, such as the Cell Counting Kit-8 (CCK-8) assay.[3][4]
Western Blot Analysis for GPX4 Expression
Procedure:
-
Cell Lysis: After RSL3 treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA Protein Assay Kit.[3]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[15]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).[15]
Visualizations
Caption: Simplified signaling pathway of RSL3-induced ferroptosis.
Caption: General experimental workflow for RSL3 treatment.
References
- 1. biorxiv.org [biorxiv.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The efficacy of ferroptosis-inducing compounds IKE and RSL3 correlates with the expression of ferroptotic pathway regulators CD71 and SLC7A11 in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-line selectivity improves the predictive power of pharmacogenomic analyses and helps identify NADPH as biomarker for ferroptosis sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RSL3 promotes PARP1 apoptotic functions by distinct mechanisms during ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Potential off-target effects of (1R,3S)-RSL3 at high concentrations
This technical support resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of (1R,3S)-RSL3, with a specific focus on potential off-target effects observed at high concentrations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant cytotoxicity with RSL3 in my normal/control cell line at concentrations that are supposed to be selective for cancer cells. Why is this happening?
A1: While this compound is a potent inducer of ferroptosis, it can exhibit concentration-dependent cytotoxicity in normal cells.[1] Studies have shown that at concentrations above 1 μM, a decrease in the viability of normal lung cells can be observed.[1] It is crucial to determine the optimal concentration for your specific cell line through a dose-response experiment.
Troubleshooting:
-
Perform a dose-response curve: Test a wide range of RSL3 concentrations on both your target cancer cells and relevant normal cell lines to identify a therapeutic window.
-
Reduce RSL3 concentration: Consider using lower concentrations of RSL3 in combination with other agents to potentially achieve a synergistic effect without harming normal cells.[1]
-
Confirm ferroptosis induction: Use ferroptosis inhibitors like Ferrostatin-1 (Fer-1) to confirm that the observed cell death is indeed due to ferroptosis and not a general cytotoxic effect.[2]
Q2: My results with RSL3 are not being rescued by Ferrostatin-1, especially at higher concentrations. Does this indicate an off-target effect?
A2: Yes, this is a strong indicator of off-target or non-canonical effects. At concentrations greater than 10 micromolar, the cytotoxic effects of RSL3 may not be rescued by ferroptosis inhibitors, suggesting a shift in the mechanism of cell death.[3] High concentrations of RSL3 can trigger other cell death pathways or interact with other cellular targets.
Troubleshooting:
-
Lower the RSL3 concentration: Re-evaluate your experimental concentration to ensure you are within the range where ferroptosis is the primary mechanism of cell death.
-
Investigate alternative cell death pathways: Consider the involvement of apoptosis or pyroptosis. You can test for markers of these pathways, such as caspase activation or gasdermin cleavage.[4][5]
-
Use additional controls: Include inhibitors of other cell death pathways, such as the pan-caspase inhibitor zVAD-fmk (for apoptosis) or necrostatin-1 (B1678002) (for necroptosis), to dissect the mechanism of cell death.[5][6]
Q3: I've read that RSL3's primary target is GPX4. Are there any other known direct or indirect targets that could explain my unexpected results?
A3: While GPX4 is the most well-established target of RSL3, recent evidence suggests that RSL3's mechanism may be more complex and involve other proteins. Some studies have questioned the direct inhibition of purified GPX4 by RSL3.[7] Off-target effects can arise from interactions with other cellular components, especially at higher concentrations.
Potential Off-Targets and Interacting Pathways:
-
Thioredoxin Reductase 1 (TXNRD1): Some studies suggest that RSL3 may not directly inhibit GPX4 but instead acts as an efficient inhibitor of the selenoprotein TXNRD1.[8][9]
-
Protein Disulfide Isomerase (PDI): RSL3 may inhibit TrxR1, leading to the activation of PDI, which in turn can contribute to ferroptosis through nitric oxide synthase (NOS) dimerization and nitric oxide (NO) accumulation.[10]
-
NF-κB Pathway: RSL3 has been shown to activate the NF-κB pathway in glioblastoma cells, and inhibition of this pathway can alleviate RSL3-induced ferroptosis.[11]
-
Pyroptosis Pathway: RSL3 can induce cleavage of gasdermins, key executioner proteins in the pyroptosis pathway, in some cancer cell lines.[5]
-
Apoptotic Pathways: RSL3 can trigger ROS-mediated apoptosis in parallel to ferroptosis by promoting PARP1 cleavage and inhibiting PARP1 translation.[4]
-
USP11: RSL3 has been identified to directly bind to and inhibit the activity of USP11, leading to NRF2 protein ubiquitination and degradation.[12]
-
Transglutaminase 2 (TGM2): RSL3 can trigger oxidative stress, leading to the S-glutathionylation and subsequent proteasomal degradation of TGM2, which can suppress DNA damage repair.[13]
-
Sphingosine-1-Phosphate Receptor 1 (S1PR1): At non-lethal doses, RSL3 can induce the degradation and internalization of S1PR1, impairing endothelial barrier function independently of ferroptosis.[14]
Troubleshooting:
-
Validate target engagement: If your results are inconsistent with GPX4 inhibition being the sole mechanism, consider investigating the activity or expression levels of the potential off-targets listed above in your experimental system.
-
Use structurally different ferroptosis inducers: Compare the effects of RSL3 with other ferroptosis inducers that have different mechanisms of action, such as erastin (B1684096) (a system Xc- inhibitor).[15] This can help determine if the observed phenotype is specific to RSL3.
Quantitative Data Summary
Table 1: Concentration-Dependent Effects of this compound on Cell Viability
| Cell Line | RSL3 Concentration | Effect on Cell Viability | Reference |
| NSCLC cell lines (PC9, A549, H1299, Calu-1, H1975, HCC827) | 0 - 2 μM | Concentration-dependent decrease in viability. | [1] |
| Normal lung cells | > 1 μM | Decreased viability observed. | [1] |
| Glioblastoma cells (U87, U251) | 0.25 μM (U87), 0.5 μM (U251) | Dose-dependent cell death. | [11] |
| HT22 cells | 100 nM | Time- and dose-dependent cell death. | [2] |
| HNSCC cells (CAL33, AMC-HN-8) | 1 - 10 μM | Significantly compromised cell viability. | [15] |
| HNSCC cells (CNE-2, S18) | 4 - 5 μM | No effect on cell viability. | [15] |
| HNSCC cells (CNE-2, S18) | 10 μM | Responded to this high concentration. | [15] |
| Colorectal cancer cells (HCT116) | 4.084 μM (IC50) | Dose- and time-dependent cell death. | [16] |
| Colorectal cancer cells (LoVo) | 2.75 μM (IC50) | Dose- and time-dependent cell death. | [16] |
| Colorectal cancer cells (HT29) | 12.38 μM (IC50) | Dose- and time-dependent cell death. | [16] |
| A549 cells | ~0.5 μM (IC50) | Less potent compared to more susceptible cell lines. | [8] |
| H1975 cells | 150 nM (IC50) | More susceptible to RSL3. | [8] |
| HT22 wild-type cells | 5.2 µM (EC50) | Induces cell death. | [17] |
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of RSL3 on cultured cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000 cells/well and allow them to adhere for 24 hours.[18]
-
Treat the cells with various concentrations of RSL3 for the desired duration (e.g., 24 or 48 hours).
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2.5 hours at 37°C.[18]
-
Remove the MTT-containing medium and add 100 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.[18]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Lipid Peroxidation Assay (BODIPY 581/591 C11 Staining)
-
Objective: To detect and quantify lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
-
Procedure:
-
Treat cells with RSL3, with or without a ferroptosis inhibitor (e.g., Ferrostatin-1), for the desired time.
-
Stain the cells with BODIPY 581/591 C11 dye.
-
Analyze the fluorescence by flow cytometry or fluorescence microscopy.[6] In the presence of lipid peroxidation, the dye's fluorescence shifts from red to green.
-
Quantify the green fluorescence intensity to determine the level of lipid peroxidation.
-
3. Western Blot Analysis
-
Objective: To determine the expression levels of key proteins involved in ferroptosis and potential off-target pathways.
-
Procedure:
-
Treat cells with RSL3 for 24 hours and lyse them in an appropriate buffer (e.g., NP-40 lysis buffer).[19]
-
Determine the protein concentration of the lysates using a Bradford assay.[19]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Incubate the membrane with primary antibodies against target proteins (e.g., GPX4, ATF4, xCT, p65, cleaved GSDMD/E) and a loading control (e.g., GAPDH).[5][11]
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Visualizations
Caption: Potential canonical and off-target pathways of this compound at high concentrations.
Caption: A troubleshooting workflow for unexpected results with this compound.
References
- 1. Synergism of non-thermal plasma and low concentration RSL3 triggers ferroptosis via promoting xCT lysosomal degradation through ROS/AMPK/mTOR axis in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase: Role of PDI in RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probe RSL3 | Chemical Probes Portal [chemicalprobes.org]
- 4. RSL3 promotes PARP1 apoptotic functions by distinct mechanisms during ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent ferroptosis agent RSL3 induces cleavage of Pyroptosis-Specific gasdermins in Cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The RSL3 Induction of KLK Lung Adenocarcinoma Cell Ferroptosis by Inhibition of USP11 Activity and the NRF2-GSH Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RSL3 sensitizes glioma cells to ionizing radiation by suppressing TGM2-dependent DNA damage repair and epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Non-Lethal Doses of RSL3 Impair Microvascular Endothelial Barrier through Degradation of Sphingosie-1-Phosphate Receptor 1 and Cytoskeletal Arrangement in A Ferroptosis-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combination RSL3 Treatment Sensitizes Ferroptosis- and EGFR-Inhibition-Resistant HNSCCs to Cetuximab | MDPI [mdpi.com]
- 16. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Iron supplementation enhances RSL3-induced ferroptosis to treat naïve and prevent castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting insolubility of (1R,3S)-RSL3 in aqueous media
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This guide provides troubleshooting and frequently asked questions regarding the use of (1R,3S)-RSL3, with a focus on addressing its limited solubility in aqueous media for experimental research.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer or cell culture medium. Why is this happening?
A1: this compound is a hydrophobic molecule and is sparingly soluble or insoluble in aqueous solutions, including water, PBS, and cell culture media.[1][2] Direct addition of the solid compound to aqueous media will likely result in precipitation or failure to dissolve. Proper solubilization requires the use of an organic solvent to create a high-concentration stock solution first.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[2][3][4] It is also soluble in other organic solvents like ethanol (B145695) and dimethylformamide (DMF). For most in vitro cell culture experiments, preparing a concentrated stock solution in high-quality, anhydrous DMSO is the standard and recommended practice.[2]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the solid this compound in 100% DMSO.[2][5] For example, to create a 10 mM stock solution, you would add 1.13 mL of DMSO to 5 mg of RSL3 (Molecular Weight: 440.88 g/mol ).[5][6] It is crucial to ensure the compound is fully dissolved. Gentle warming to 37°C or brief ultrasonication can aid in dissolution.[6][7] Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][8]
Q4: I've made a DMSO stock, but the compound precipitates when I add it to my cell culture medium. What can I do?
A4: Precipitation upon dilution into aqueous media is a common issue. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.[5]
-
Dilution Method: Add the RSL3 stock solution to your medium drop-wise while vortexing or swirling the medium. This rapid mixing helps prevent the compound from immediately precipitating.
-
Intermediate Dilution: Consider a serial dilution. First, dilute your concentrated DMSO stock into a small volume of medium, then add this to your final experimental volume.
-
Pre-warm the Medium: Adding the stock solution to pre-warmed (37°C) medium can sometimes improve solubility.
-
Reduce Final Concentration: The insolubility may indicate that the desired final concentration of RSL3 is above its solubility limit in the final medium. You may need to lower the working concentration. The effective concentration for inducing ferroptosis is often in the nanomolar to low micromolar range.[6][8]
Q5: What is the mechanism of action for this compound?
A5: this compound is a potent and specific inducer of ferroptosis, an iron-dependent form of regulated cell death.[2][3][9] Its primary mechanism is the direct inhibition of the selenoenzyme Glutathione Peroxidase 4 (GPX4).[3][4][6][9] GPX4 is critical for detoxifying lipid hydroperoxides. By inactivating GPX4, RSL3 causes an accumulation of toxic lipid reactive oxygen species (ROS), leading to oxidative damage and cell death.[4][9][10] Some studies suggest RSL3 may also inhibit other antioxidant proteins, such as thioredoxin reductase 1 (TXNRD1), contributing to its potent ferroptotic induction.[11][12]
Data Summary
Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~30-100 mg/mL | [3][6] |
| Ethanol | ~15-28 mg/mL | [2] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble / Insoluble | [1][2] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL |
Experimental Protocols & Workflows
Protocol: Preparation of this compound Working Solution for Cell Culture
This protocol outlines the standard procedure for preparing a working solution of RSL3 from a solid compound for use in in vitro experiments.
Materials:
-
This compound (crystalline solid)
-
High-quality, anhydrous DMSO
-
Sterile microcentrifuge tubes
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Pre-warmed complete cell culture medium
-
Vortex mixer
Procedure:
-
Prepare Concentrated Stock Solution (e.g., 10 mM): a. Weigh out the desired amount of solid RSL3 (e.g., 5 mg). b. Add the appropriate volume of 100% DMSO to the solid to achieve the target concentration (e.g., add 1.13 mL DMSO to 5 mg RSL3 for a 10 mM stock).[5] c. Vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) or brief ultrasonication can be used to assist dissolution.[7] d. Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[8]
-
Prepare Final Working Solution: a. Thaw a single aliquot of the RSL3 stock solution. b. Determine the final concentration needed for your experiment (e.g., 1 µM). c. Add the required volume of the DMSO stock solution to your pre-warmed cell culture medium. Crucially, the final DMSO concentration should not exceed 0.5%. [5] d. Immediately mix the solution well by gentle swirling or pipetting to prevent precipitation. e. For the vehicle control, add the same volume of pure DMSO to a separate volume of medium.[13]
-
Treat Cells: a. Remove the existing medium from your cultured cells. b. Add the freshly prepared medium containing the RSL3 working solution (or vehicle control) to the cells. c. Incubate for the desired experimental duration.[13]
Visual Guides
Experimental Workflow for RSL3 Solubilization
Caption: Workflow for preparing RSL3 solutions.
RSL3 Mechanism of Action: GPX4 Inhibition Pathway
Caption: RSL3 inhibits GPX4, causing lipid ROS accumulation and ferroptosis.
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medkoo.com [medkoo.com]
- 5. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 10. Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
How to improve reproducibility in (1R,3S)-RSL3 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving the ferroptosis-inducing agent (1R,3S)-RSL3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from (1S,3R)-RSL3?
This compound is one of the stereoisomers of the RAS-selective lethal 3 (RSL3) compound. It is considered the less active enantiomer.[1] The more potent and commonly used isomer for inducing ferroptosis is (1S,3R)-RSL3.[2][3] It is critical to verify the specific isomer being used, as their efficacy can differ dramatically. For instance, in HT22 wild-type cells, the EC50 value for inducing cell death with this compound was 5.2 µM, whereas for (1S,3R)-RSL3 it was 0.004 µM.[1]
Q2: What is the primary mechanism of action for RSL3?
The canonical mechanism of action for the potent (1S,3R)-RSL3 isomer is the direct inhibition of Glutathione Peroxidase 4 (GPX4).[2][4][5] GPX4 is a crucial enzyme that reduces lipid hydroperoxides to lipid alcohols, thereby protecting cells from oxidative damage.[2] By inactivating GPX4, RSL3 leads to an accumulation of toxic lipid reactive oxygen species (ROS), which triggers a form of iron-dependent, regulated cell death known as ferroptosis.[4][6] However, recent evidence suggests that the mechanism may be more complex, with studies indicating that RSL3 might not directly inhibit purified GPX4 protein but could target other selenoproteins, such as thioredoxin reductase 1 (TXNRD1).[7][8][9] Some research also points to RSL3 acting as a broad, non-selective inhibitor of the selenoproteome, which could explain variations in its effects across different cell lines.[10][11]
Q3: My this compound treatment is showing no effect or a very weak effect. What could be the reason?
Several factors could contribute to a lack of efficacy:
-
Incorrect Isomer: You may be using the less active this compound isomer. For potent ferroptosis induction, (1S,3R)-RSL3 is the standard compound.[2][3]
-
Inappropriate Concentration: The effective concentration of RSL3 is highly cell-line dependent.[12] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell model.[13]
-
Compound Degradation: RSL3 solutions, particularly in DMSO, should be stored properly at -20°C or -80°C and protected from repeated freeze-thaw cycles.[1][4]
-
Cell Line Resistance: Not all cell lines are equally sensitive to RSL3-induced ferroptosis.[14] Some cell lines may have compensatory mechanisms or lower dependency on GPX4.[14][10]
Q4: I am observing high variability between my RSL3 experiments. How can I improve reproducibility?
To improve reproducibility, consider the following:
-
Standardize Protocols: Ensure consistent cell seeding densities (aim for 70-80% confluency at treatment), incubation times, and compound preparation methods.[13]
-
Control for Solvent Effects: Always include a vehicle control with the same final concentration of DMSO used in your RSL3 treatment wells.[13]
-
Verify Compound Quality: Use high-purity RSL3 (≥95%) and prepare fresh stock solutions regularly.[4] Store aliquots to avoid multiple freeze-thaw cycles.[15]
-
Monitor Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Use Positive and Negative Controls: Include a positive control for ferroptosis (e.g., the potent (1S,3R)-RSL3 isomer) and a negative control or rescue agent like Ferrostatin-1, a lipophilic antioxidant that blocks ferroptosis.[4][16]
Q5: Can RSL3 induce other forms of cell death besides ferroptosis?
Yes, while RSL3 is a classic ferroptosis inducer, it can trigger other cell death pathways, particularly at higher concentrations.[17] Some studies have shown that RSL3 can induce caspase-dependent apoptosis by promoting the cleavage of PARP1.[18] It is important to characterize the cell death phenotype using multiple assays to confirm ferroptosis, such as assessing lipid ROS accumulation and testing for rescue by iron chelators (e.g., deferoxamine) and lipophilic antioxidants (e.g., Ferrostatin-1), but not by caspase inhibitors (e.g., Z-VAD-FMK).[16][18]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Cell Death | 1. Using the less active this compound isomer. 2. RSL3 concentration is too low for the specific cell line. 3. Compound has degraded due to improper storage. 4. Cell line is resistant to RSL3. | 1. Confirm you are using the potent (1S,3R)-RSL3 isomer for inducing ferroptosis. 2. Perform a dose-response curve (e.g., 0.1 µM to 10 µM) to find the optimal concentration.[4][19] 3. Prepare fresh stock solutions in high-quality, anhydrous DMSO. Aliquot and store at -80°C for long-term stability.[1] 4. Test other ferroptosis inducers (e.g., Erastin) or use a different, more sensitive cell line. |
| High Variability in Results | 1. Inconsistent cell confluency at the time of treatment. 2. Repeated freeze-thaw cycles of RSL3 stock solution. 3. Variation in incubation time. 4. DMSO quality and concentration. | 1. Standardize cell seeding density to achieve 70-80% confluency at the start of the experiment.[13] 2. Aliquot stock solutions after the first use to minimize freeze-thaw cycles.[15] 3. Use a consistent and clearly defined incubation period (e.g., 24, 48 hours).[13] 4. Use high-grade, anhydrous DMSO and ensure the final concentration is consistent across all wells, including the vehicle control. |
| Cell Death is Not Rescued by Ferrostatin-1 | 1. RSL3 concentration is too high, causing off-target toxicity.[17] 2. The observed cell death is not ferroptosis. 3. Ferrostatin-1 concentration is too low or it was added too late. | 1. Lower the RSL3 concentration. Off-target effects are more common at doses above 10 µM.[17] 2. Investigate markers for other cell death pathways like apoptosis (caspase activation, PARP cleavage) or necroptosis.[18] 3. Pre-treat cells with an effective concentration of Ferrostatin-1 (e.g., 1-10 µM) for at least 1 hour before adding RSL3. |
| Conflicting Results with GPX4 Knockdown/Overexpression | 1. RSL3 may have GPX4-independent effects in your cell line. 2. The knockdown/overexpression efficiency is insufficient. | 1. Acknowledge that RSL3 sensitivity does not always correlate with GPX4 dependency.[14][10] RSL3 may be inhibiting other selenoproteins like TXNRD1.[8][9] 2. Confirm the level of GPX4 knockdown or overexpression via Western Blot or qPCR. |
Experimental Protocols & Data
RSL3 Stock Solution Preparation and Storage
| Parameter | Recommendation |
| Solvent | Anhydrous DMSO[4][15] |
| Stock Concentration | 10-40 mM (e.g., 40 mg/mL)[4] |
| Short-term Storage | -20°C (up to 1 month)[1][5] |
| Long-term Storage | -80°C (up to 1 year)[1][15] |
| Handling | Aliquot to avoid repeated freeze-thaw cycles.[4] Protect from light. |
RSL3 Potency in Different Cell Lines
The following table summarizes reported effective concentrations (EC₅₀) or half-maximal inhibitory concentrations (IC₅₀) of RSL3 isomers in various cell lines. Note the significant difference in potency between the (1S,3R) and (1R,3S) isomers.
| Cell Line | RSL3 Isomer | Parameter | Reported Value (µM) | Incubation Time |
| HT22 (wild-type) | This compound | EC₅₀ | 5.2[1] | 16 hours |
| HT22 (wild-type) | (1S,3R)-RSL3 | EC₅₀ | 0.004[1] | 16 hours |
| HN3 | (1S,3R)-RSL3 | IC₅₀ | 0.48[19] | 72 hours |
| HN3-rslR (resistant) | (1S,3R)-RSL3 | IC₅₀ | 5.8[19] | 72 hours |
| HCT116 (colorectal) | (1S,3R)-RSL3 | IC₅₀ | 4.084[12] | 24 hours |
| LoVo (colorectal) | (1S,3R)-RSL3 | IC₅₀ | 2.75[12] | 24 hours |
| HT29 (colorectal) | (1S,3R)-RSL3 | IC₅₀ | 12.38[12] | 24 hours |
General Protocol for Inducing Ferroptosis with RSL3
-
Cell Seeding : Plate cells in a multi-well plate at a density that ensures they reach 70-80% confluency on the day of treatment.[13]
-
Compound Preparation : Dilute the RSL3 stock solution in pre-warmed complete cell culture medium to the desired final concentration. Prepare a vehicle control with an equivalent amount of DMSO.
-
Treatment :
-
Incubation : Incubate the cells for the desired duration (e.g., 24-72 hours) at 37°C and 5% CO₂.[13]
-
Analysis : Assess cell viability (e.g., MTT assay), lipid peroxidation (e.g., C11-BODIPY staining followed by flow cytometry), or changes in protein expression (e.g., Western blot for GPX4).[13][20][21]
Visualized Pathways and Workflows
Caption: Canonical and emerging signaling pathways for (1S,3R)-RSL3-induced ferroptosis.
Caption: A logical workflow for troubleshooting irreproducible RSL3 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. medkoo.com [medkoo.com]
- 6. Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. Recharacterization of RSL3 reveals that the selenoproteome is a druggable target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Potent ferroptosis agent RSL3 induces cleavage of Pyroptosis-Specific gasdermins in Cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Probe RSL3 | Chemical Probes Portal [chemicalprobes.org]
- 18. RSL3 promotes PARP1 apoptotic functions by distinct mechanisms during ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. Ferroptosis Inducer RSL3 Inhibits Cell Death by Camptothecin-Induced Apoptosis [scirp.org]
- 21. Synergism of non-thermal plasma and low concentration RSL3 triggers ferroptosis via promoting xCT lysosomal degradation through ROS/AMPK/mTOR axis in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Recommended storage conditions for (1R,3S)-RSL3 powder
This technical support center provides guidance on the recommended storage, handling, and use of (1R,3S)-RSL3 powder for research purposes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and potential issues that researchers may encounter when working with this compound.
Q1: What are the recommended storage conditions for this compound powder?
For optimal stability, this compound powder should be stored at -20°C.[1][2][3][4][5][6][7] Under these conditions, the powder is stable for at least three to four years.[1][2][4] Some suppliers also suggest that for short-term storage (days to weeks), the powder can be kept at 0-4°C.[5] It is also recommended to protect the compound from air and light.[3]
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[1] For long-term storage, it is recommended to store stock solutions at -80°C, which can maintain stability for up to 6 months to 2 years.[2][8] For shorter-term storage (up to 1 month), -20°C is acceptable.[2] It is advisable to avoid repeated freeze-thaw cycles.[4] When preparing stock solutions, it is good practice to purge the solvent with an inert gas.[1]
Q3: My this compound is not dissolving properly. What should I do?
Ensure you are using a suitable solvent such as DMSO.[3][4][5][6][7] The solubility in DMSO is reported to be in the range of 2 mg/mL to 100 mg/mL.[6][7][8][9] If you encounter solubility issues, gentle warming (up to 60°C) and ultrasonication may aid in dissolution.[2][10] Be aware that hygroscopic DMSO can significantly impact the solubility of the product, so using fresh, high-quality DMSO is recommended.[2][4]
Q4: I am not observing the expected ferroptotic cell death in my experiments. What could be the reason?
Several factors could contribute to a lack of efficacy:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to RSL3-induced ferroptosis.[7][11] It is crucial to determine the optimal concentration and treatment duration for your specific cell line through a dose-response experiment.
-
Compound Potency: Ensure that your this compound is the active (1S,3R) enantiomer, as the (1R,3S) enantiomer is less active.[2]
-
Experimental Conditions: Factors such as cell density, media composition, and serum concentration can influence the cellular response to RSL3.
-
Mechanism of Action: While this compound is known to inhibit glutathione (B108866) peroxidase 4 (GPX4), some studies suggest its mechanism may be more complex, potentially involving other targets like thioredoxin reductase 1 (TXNRD1).[5][8] Consider these alternative mechanisms when interpreting your results.
Q5: I am observing off-target effects or toxicity in my experiments. How can I mitigate this?
Off-target effects can occur, especially at higher concentrations of this compound. To minimize these:
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Titrate the Concentration: Use the lowest effective concentration that induces ferroptosis in your model system.
-
Use Proper Controls: Include negative controls (e.g., vehicle-treated cells) and positive controls (e.g., other ferroptosis inducers) in your experiments. The inactive (1R,3R)-RSL3 enantiomer can also be used as a negative control.
-
Rescue Experiments: To confirm that the observed cell death is due to ferroptosis, perform rescue experiments with ferroptosis inhibitors like ferrostatin-1 or liproxstatin-1.[4]
Quantitative Data Summary
The following tables provide a summary of the storage and solubility data for this compound.
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Stability |
| Powder | -20°C | ≥ 4 years[1] |
| 4°C | 2 years[2] | |
| Stock Solution (in solvent) | -80°C | 6 months - 2 years[2][8] |
| -20°C | 1 month[2] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ~30-100 mg/mL[1][8] |
| Ethanol | ~25 mg/mL[1] |
| Dimethylformamide (DMF) | ~30 mg/mL[1] |
| DMSO:PBS (pH 7.2) (1:2) | ~0.33 mg/mL[1] |
Experimental Protocols & Workflows
Below are diagrams illustrating key experimental workflows related to the handling and application of this compound.
Caption: A typical workflow for preparing and using this compound in cell-based experiments.
Caption: A decision tree to troubleshoot experiments where this compound is not inducing the expected effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recharacterization of RSL3 reveals that the selenoproteome is a druggable target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Editorial: Ferroptosis and regulation mechanism in the tumor immune microenvironment for tumor progression and treatment [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
Technical Support Center: Troubleshooting (1R,3S)-RSL3 Ineffectiveness
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding the variable efficacy of (1R,3S)-RSL3, a potent inducer of ferroptosis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound induces ferroptosis, a form of iron-dependent regulated cell death, by directly inhibiting the selenoenzyme Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial antioxidant enzyme that neutralizes lipid hydroperoxides. By inhibiting GPX4, this compound leads to the accumulation of toxic lipid reactive oxygen species (ROS), ultimately causing cell death.
Q2: We are observing minimal or no cell death in our cell line when treated with this compound. What are the potential reasons for this resistance?
Several factors can contribute to cellular resistance to this compound. These can be broadly categorized as:
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Target-related factors:
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Low or absent GPX4 expression.
-
Mutations in the GPX4 gene that prevent this compound binding.
-
-
Compensatory mechanisms:
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Upregulation of parallel antioxidant systems, such as the Ferroptosis Suppressor Protein 1 (FSP1)/Coenzyme Q10 (CoQ10)/NAD(P)H pathway.
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Increased intracellular iron chelation.
-
-
Experimental variability:
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Incorrect dosage or instability of the compound.
-
Issues with cell culture conditions.
-
Troubleshooting Guide
Issue 1: Sub-optimal this compound Activity
If you are not observing the expected levels of ferroptosis, consider the following troubleshooting steps:
1.1. Verify GPX4 Expression and Activity:
-
Hypothesis: The target cell line may have low or absent GPX4 expression, rendering this compound ineffective.
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Recommendation: Assess GPX4 protein levels using Western blotting.
1.2. Investigate the FSP1-CoQ10 Pathway:
-
Hypothesis: Cells may be compensating for GPX4 inhibition through the FSP1 pathway, an alternative antioxidant system that can suppress ferroptosis.
-
Recommendation:
-
Measure FSP1 protein expression via Western blot.
-
Consider co-treatment with an FSP1 inhibitor, such as iFSP1, to see if sensitivity to this compound is restored.
-
1.3. Assess Intracellular Iron Levels:
-
Hypothesis: Insufficient intracellular labile iron can limit the Fenton reaction, which is necessary for the generation of lipid ROS and subsequent ferroptosis.
-
Recommendation:
-
Measure intracellular iron levels using commercially available kits.
-
Treat cells with an iron chelator, such as deferoxamine (B1203445) (DFO), as a negative control to confirm iron-dependency of cell death.
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, highlighting the differential sensitivity.
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| PANC-1 | Pancreatic Cancer | 0.02 | |
| BxPC-3 | Pancreatic Cancer | > 10 | |
| A549 | Lung Cancer | 0.1 - 1 | |
| H460 | Lung Cancer | > 1 |
Experimental Protocols
Western Blot for GPX4 and FSP1
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against GPX4 (e.g., Abcam, ab125066) and FSP1 (e.g., Abcam, ab222340) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Lipid ROS Measurement with C11-BODIPY
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Treatment: Treat cells with this compound at the desired concentration and time.
-
Staining: Add C11-BODIPY 581/591 (e.g., Thermo Fisher, C10445) to a final concentration of 2.5 µM and incubate for 30 minutes at 37°C.
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Washing: Wash cells twice with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. Oxidized C11-BODIPY will shift its fluorescence emission from red to green.
Visualizations
Caption: Mechanism of this compound-induced ferroptosis and the compensatory FSP1 pathway.
Factors influencing the efficacy of (1R,3S)-RSL3 in vivo
Welcome to the technical support center for (1R,3S)-RSL3, a potent inducer of ferroptosis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective in vivo use of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4).[1][2][3] By inactivating GPX4, RSL3 prevents the reduction of lipid peroxides, leading to their accumulation, subsequent oxidative membrane damage, and a form of iron-dependent programmed cell death known as ferroptosis.[1][2]
Q2: What is the difference between (1S,3R)-RSL3 and this compound?
A2: (1S,3R)-RSL3 is the active enantiomer that induces ferroptosis by inhibiting GPX4.[2][4] The (1R,3S) enantiomer is significantly less active and is often used as a negative control in experiments.[5] For instance, the EC50 values for inducing cell death in HT22 wild-type cells were 0.004 µM for (1S,3R)-RSL3 and 5.2 µM for this compound.[5]
Q3: Is this compound selective for cancer cells with specific mutations?
A3: this compound was initially identified for its selective lethality in cancer cells bearing oncogenic RAS mutations.[1][3] However, subsequent studies have shown its efficacy in various cancer cell types, including those without RAS mutations, such as in colorectal cancer and glioblastoma.[6][7] Its effectiveness appears to be more broadly linked to the cellular dependency on GPX4 for survival.
Q4: What are the known challenges of using this compound in vivo?
A4: The primary challenges for in vivo use of this compound are its poor pharmacokinetic properties and potential off-target toxicities at higher concentrations.[4][8] It has modest water solubility and is metabolically labile, which can limit its systemic exposure and efficacy.[2] Some studies also report cytotoxicity to normal cells at effective doses.[8]
Q5: Can the efficacy of this compound be enhanced in vivo?
A5: Yes, several strategies can enhance the in vivo efficacy of this compound. Combination therapies have shown promise. For example, combining RSL3 with iron supplementation can significantly increase its ferroptotic effect in prostate cancer models.[9] Additionally, combining it with other anti-cancer agents like cetuximab in colorectal cancer or enzalutamide (B1683756) in prostate cancer has demonstrated synergistic effects.[10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lack of or reduced efficacy in vivo | 1. Poor Pharmacokinetics: RSL3 has limited bioavailability and metabolic stability.[2][4] 2. Suboptimal Dosing or Administration Route: The dose may be too low or the administration route may not be optimal for the target tissue. 3. Cell Line Resistance: The target cells may have intrinsic or acquired resistance to ferroptosis. This could be due to high expression of anti-ferroptotic factors like FSP1 or low iron levels.[12] | 1. Optimize Formulation: Prepare RSL3 in a suitable vehicle to improve solubility and stability. Common vehicles include DMSO combined with corn oil or a mixture of PEG300, Tween80, and saline.[3][10] 2. Adjust Dosing and Administration: Increase the dose or frequency of administration based on preliminary toxicity studies. Consider alternative administration routes (e.g., intraperitoneal vs. subcutaneous) to improve exposure at the tumor site.[2][10][11] 3. Assess Biomarkers: Before in vivo studies, characterize your cell lines for ferroptosis sensitivity markers like GPX4, SLC7A11, and CD71 expression.[12] Consider combination therapies to overcome resistance. |
| High Toxicity or Adverse Effects in Animal Models | 1. Off-Target Effects: At higher concentrations (>10 µM in vitro), RSL3 can induce cell death that is not rescued by ferroptosis inhibitors, suggesting off-target activity.[4] 2. Vehicle Toxicity: The vehicle used to dissolve RSL3 may have its own toxicity. | 1. Dose Titration: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model. 2. Use Negative Control: Include a group treated with the inactive (1R,3R)-RSL3 diastereomer to distinguish specific from non-specific toxicity.[4] 3. Vehicle Control Group: Always include a control group that receives only the vehicle to assess its contribution to any observed toxicity. |
| Inconsistent or Variable Results Between Experiments | 1. Compound Instability: RSL3 may be unstable in certain solvents or under specific storage conditions. The ester group may be prone to hydrolysis.[4] 2. Variability in Animal Models: Differences in animal age, weight, or health status can impact drug metabolism and response. | 1. Proper Handling and Storage: Store RSL3 powder at -20°C.[1] Prepare fresh working solutions for each experiment and use them immediately.[3] Avoid repeated freeze-thaw cycles.[1] 2. Standardize Animal Cohorts: Use animals of the same age, sex, and weight range. Ensure consistent housing and handling conditions. |
Quantitative Data Summary
In Vitro IC50/EC50 Values for RSL3
| Cell Line | Cancer Type | IC50/EC50 (µM) | Duration (hours) | Reference |
| HCT116 | Colorectal Cancer | 4.084 | 24 | [6] |
| LoVo | Colorectal Cancer | 2.75 | 24 | [6] |
| HT29 | Colorectal Cancer | 12.38 | 24 | [6] |
| HT22 (WT) | - | 0.004 ((1S,3R)-RSL3) | 16 | [5] |
| HT22 (WT) | - | 5.2 (this compound) | 16 | [5] |
| A549 | Lung Cancer | ~0.5 | - | [13] |
In Vivo Dosages of (1S,3R)-RSL3
| Animal Model | Cancer Type | Dosage | Administration Route | Vehicle | Reference |
| Athymic Nude Mice | - | 100 mg/kg | Subcutaneous | - | [3] |
| NSG Mice | Prostate Cancer | 100 mg/kg | Intraperitoneal | 20 µL DMSO + 80 µL corn oil | [10] |
| BALB/c Nude Mice | Colorectal Cancer | 1 mg/kg | Intraperitoneal | - | [10] |
| NSG Mice | Prostate Cancer | 20 mg/kg | Intraperitoneal | - | [11] |
Key Experimental Protocols
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., 1 x 10^6 cells in PBS/Matrigel) into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize animals into treatment and control groups.
-
Drug Preparation: Prepare (1S,3R)-RSL3 in a suitable vehicle. For example, for intraperitoneal injection, dissolve RSL3 in DMSO to create a stock solution, then dilute with corn oil (e.g., 100 mg/kg in 20 µL DMSO plus 80 µL corn oil).[10] For subcutaneous administration, specific vehicle composition should be optimized.
-
Administration: Administer RSL3 or vehicle to the respective groups according to the planned schedule (e.g., twice a week).[2][10]
-
Monitoring: Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). Upregulation of PTGS2 (COX-2) can be used as a pharmacodynamic biomarker of RSL3 activity in tumors.[2][3]
Measurement of Reactive Oxygen Species (ROS)
-
Cell Seeding: Plate cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with RSL3 at the desired concentration and duration.
-
Staining: Wash the cells and incubate with an oxidation-sensitive fluorescent probe such as DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) at 37°C.[6][14]
-
Analysis: Detect the fluorescence intensity of the oxidized probe (DCF) using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.[6][14]
Visualizations
Signaling Pathway of RSL3-Induced Ferroptosis
Caption: RSL3 inhibits GPX4, leading to lipid peroxide accumulation and ferroptosis.
Experimental Workflow for Troubleshooting In Vivo Efficacy
References
- 1. invivogen.com [invivogen.com]
- 2. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Probe RSL3 | Chemical Probes Portal [chemicalprobes.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 7. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergism of non-thermal plasma and low concentration RSL3 triggers ferroptosis via promoting xCT lysosomal degradation through ROS/AMPK/mTOR axis in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RSL3 | RSL3 1S | GPX4 inhibitor | ferroptosis activator | TargetMol [targetmol.com]
- 11. Ferroptosis inducers are a novel therapeutic approach for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The efficacy of ferroptosis-inducing compounds IKE and RSL3 correlates with the expression of ferroptotic pathway regulators CD71 and SLC7A11 in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experimental Design for Long-Term (1R,3S)-RSL3 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing long-term studies involving the ferroptosis inducer, (1R,3S)-RSL3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inducer of ferroptosis, a form of iron-dependent regulated cell death. Its primary mechanism of action is the inhibition of the selenoenzyme Glutathione Peroxidase 4 (GPX4).[1][2][3] GPX4 is a crucial enzyme that neutralizes lipid hydroperoxides, thereby protecting cellular membranes from oxidative damage. By inactivating GPX4, RSL3 leads to the accumulation of lipid reactive oxygen species (ROS), resulting in membrane damage and ultimately, ferroptotic cell death.[2][3]
Q2: Are there off-target effects of this compound that I should be aware of in long-term studies?
A2: Yes, while this compound is a potent GPX4 inhibitor, it has been shown to have broader effects on the selenoproteome, including the inhibition of thioredoxin reductase 1 (TXNRD1).[1] At higher concentrations, RSL3 may also induce other forms of cell death, such as pyroptosis. Furthermore, non-lethal doses of RSL3 have been observed to have ferroptosis-independent effects. Therefore, it is crucial to carefully titrate the concentration of RSL3 for long-term studies to minimize off-target effects and to use appropriate controls to confirm that the observed phenotype is indeed due to ferroptosis.
Q3: What is a suitable solvent for this compound and how should it be stored?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the powdered form of RSL3 at -20°C or -80°C. Stock solutions in DMSO should be stored at -20°C for short-term use (up to one month) and at -80°C for longer-term storage (up to six months). It is advisable to avoid repeated freeze-thaw cycles of the stock solution.
Q4: What is the stability of this compound in cell culture medium?
A4: There is limited quantitative data on the long-term stability of this compound in aqueous cell culture media at 37°C. RSL3 contains a chloroacetamide group, which can be susceptible to hydrolysis in aqueous solutions over time.[4] For long-term experiments, it is best practice to perform periodic media changes with freshly diluted RSL3 to ensure a consistent effective concentration. The frequency of media changes will depend on the specific experimental setup and should be optimized by the researcher.
Q5: How can I monitor the induction of ferroptosis in my long-term experiments?
A5: Monitoring ferroptosis over the long term requires a multi-faceted approach. Key biomarkers and methods include:
-
Lipid Peroxidation: This is a hallmark of ferroptosis and can be measured using fluorescent probes like C11-BODIPY 581/591.
-
Iron Accumulation: The intracellular labile iron pool can be assessed with fluorescent probes such as FerroOrange or Phen Green SK.
-
Cell Viability: Standard cell viability assays (e.g., CCK-8, MTT) can be used to track cell death over time. It is crucial to include a ferroptosis inhibitor like Ferrostatin-1 or Liproxstatin-1 as a control to confirm that the observed cell death is indeed ferroptosis.
-
Protein Expression: Changes in the expression of key proteins can be monitored by western blotting. For instance, an increase in PTGS2 (COX-2) expression is often observed as a downstream marker of ferroptosis.[1]
-
Morphological Changes: Ferroptosis is associated with distinct mitochondrial morphology changes, such as shrinkage and increased membrane density, which can be observed by electron microscopy.
Troubleshooting Guides
Issue 1: No or minimal cell death is observed after RSL3 treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect RSL3 Concentration | The sensitivity to RSL3 is highly cell-line dependent. Perform a dose-response curve to determine the optimal concentration for your specific cell line. |
| Compound Degradation | Ensure that the RSL3 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in media for each experiment. |
| Cellular Resistance | Some cell lines may have intrinsic resistance to ferroptosis. This could be due to high expression of anti-ferroptotic proteins like FSP1 or GPX4.[5][6] Consider measuring the baseline expression of these proteins. |
| Antioxidants in Media | Some components in the cell culture media or serum may have antioxidant properties that interfere with RSL3-induced ferroptosis. |
| Incorrect Controls | Always include a positive control (a cell line known to be sensitive to RSL3) to ensure your experimental setup is working correctly. |
Issue 2: Excessive cell death is observed, even at low RSL3 concentrations.
| Possible Cause | Troubleshooting Step |
| High Sensitivity of Cell Line | Your cell line may be particularly sensitive to GPX4 inhibition. Perform a detailed dose-response and time-course experiment to find a suitable sub-lethal concentration for your long-term study. |
| Off-Target Cytotoxicity | At higher concentrations, RSL3 can induce other forms of cell death. Confirm ferroptosis by co-treatment with a specific ferroptosis inhibitor (e.g., Ferrostatin-1). If the inhibitor does not rescue cell death, off-target effects may be occurring. |
| Cumulative Toxicity | In long-term studies, even low concentrations of RSL3 can lead to cumulative toxicity. Consider intermittent dosing or further lowering the concentration. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture | Ensure consistent cell passage number, confluency, and overall cell health. |
| Inconsistent RSL3 Preparation | Prepare fresh dilutions of RSL3 from a validated stock solution for each experiment. Ensure thorough mixing. |
| Assay Variability | Standardize all assay protocols and ensure consistent incubation times and reagent concentrations. |
Data Presentation
Table 1: Recommended Concentration Ranges of this compound for In Vitro Studies
| Cell Line Type | Example Cell Lines | Reported IC50 / Effective Concentration (24-72h) | Recommended Starting Range for Long-Term Studies | Reference(s) |
| Colorectal Cancer | HCT116, LoVo, HT29 | 2.75 - 12.38 µM | 50 - 500 nM | [2][7] |
| Prostate Cancer | DU145, TRAMP-C2 | 0.1 - 1.2 µM | 10 - 100 nM | [8][9] |
| Head and Neck Cancer | HN3 | ~0.48 µM | 5 - 50 nM | |
| Lung Cancer | PC9, A549, H1299 | >1 µM (some resistance) | 100 - 1000 nM | [10][11] |
| Fibrosarcoma | HT-1080 | ~0.013 µM | 1 - 10 nM | |
| Neuronal Cells | HT22 | ~5.2 µM (for the less active (1R,3S) enantiomer) | User-defined, start low | [12] |
Note: These are starting recommendations. The optimal concentration for long-term studies will likely be significantly lower than the acute IC50 and must be empirically determined for each cell line and experimental goal.
Experimental Protocols
Protocol 1: Determining the Optimal Sub-Lethal Concentration of this compound for Long-Term Studies
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not lead to overconfluence during the course of the experiment (e.g., 7-10 days).
-
RSL3 Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM).
-
Treatment: Add the RSL3 dilutions to the cells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Time-Course Viability Assessment: At various time points (e.g., 24h, 48h, 72h, 5 days, 7 days), assess cell viability using a standard assay (e.g., CCK-8 or MTT).
-
Data Analysis: Plot cell viability against RSL3 concentration for each time point. The optimal sub-lethal concentration for long-term studies will be a concentration that causes a minimal but significant effect on cell viability or a desired biological endpoint over the extended period.
Protocol 2: Monitoring Ferroptosis in a Long-Term RSL3 Treatment Model
-
Experimental Setup: Culture cells in larger format vessels (e.g., 6-well plates or T-25 flasks) at the predetermined optimal sub-lethal concentration of RSL3. Include a vehicle control and a co-treatment group with RSL3 and a ferroptosis inhibitor (e.g., 1 µM Ferrostatin-1).
-
Media Changes: Perform regular media changes (e.g., every 2-3 days) with freshly prepared RSL3-containing medium to maintain a consistent compound concentration.
-
Biomarker Analysis at Multiple Time Points: At selected time points (e.g., Day 3, Day 7, Day 14), harvest cells for analysis:
-
Lipid Peroxidation: Stain a subset of cells with C11-BODIPY 581/591 and analyze by flow cytometry or fluorescence microscopy.
-
Labile Iron Pool: Stain a subset of cells with an iron-sensitive probe and analyze.
-
Western Blotting: Prepare cell lysates and perform western blotting for key ferroptosis-related proteins (e.g., GPX4, PTGS2).
-
Cell Viability: Perform a cell count and viability assessment.
-
Mandatory Visualization
Caption: RSL3 inhibits GPX4, leading to lipid peroxide accumulation and ferroptosis.
Caption: Workflow for optimizing and conducting long-term RSL3 experiments.
Caption: A decision tree for troubleshooting common issues in RSL3 studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Non-Lethal Doses of RSL3 Impair Microvascular Endothelial Barrier through Degradation of Sphingosie-1-Phosphate Receptor 1 and Cytoskeletal Arrangement in A Ferroptosis-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Rewiring toward Oxidative Phosphorylation Disrupts Intrinsic Resistance to Ferroptosis of the Colon Adenocarcinoma Cells | MDPI [mdpi.com]
- 6. GPX4-independent ferroptosis—a new strategy in disease’s therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Ferroptosis: Mechanisms in Disease and Kit Selection DOJINDO LABORATORIES [dojindo.com]
- 10. Synergism of non-thermal plasma and low concentration RSL3 triggers ferroptosis via promoting xCT lysosomal degradation through ROS/AMPK/mTOR axis in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cmdclabs.com [cmdclabs.com]
Validation & Comparative
Validating (1R,3S)-RSL3-Induced Ferroptosis with Ferrostatin-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental validation of (1R,3S)-RSL3-induced cell death using the well-established ferroptosis inhibitor, ferrostatin-1. Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, and this compound is a potent inducer of this pathway, primarily through the inhibition of glutathione (B108866) peroxidase 4 (GPX4).[1][2] Ferrostatin-1 serves as a critical tool to confirm that cell death induced by agents like this compound occurs via ferroptosis, owing to its specific function as a radical-trapping antioxidant that prevents lipid peroxidation.[3][4][5]
Comparative Analysis of Experimental Data
The following table summarizes quantitative data from representative studies, demonstrating the efficacy of ferrostatin-1 in rescuing various cell lines from this compound-induced ferroptosis.
| Cell Line | Treatment | Concentration | Assay | Result |
| HT-1080 (Fibrosarcoma) | (1S,3R)-RSL3 | 40 nM | Cell Viability (CCK-8) | Significant decrease in cell viability. |
| (1S,3R)-RSL3 + Ferrostatin-1 | 40 nM + 0.5 µM | Cell Viability (CCK-8) | Cell viability restored to control levels.[6] | |
| A549 (Lung Carcinoma) | RSL3 | ~0.5 µM (IC50) | Cell Viability | Potent induction of cell death. |
| RSL3 + Ferrostatin-1 | Not specified | Cell Viability | Cell death suppressed by at least 20-fold.[7] | |
| DU145 (Prostate Cancer) | RSL3 | 0.0001–10 µM | Cell Viability | Dose-dependent decrease in cell viability. |
| RSL3 + Ferrostatin-1 | Various + 10 µM | Cell Viability | Ferrostatin-1 rescued the cell death caused by RSL3. | |
| HCT116 (Colorectal Cancer) | RSL3 | 4.084 µM (IC50) | Cell Viability (CCK-8) | Significant decrease in cell viability.[5] |
| RSL3 + Liproxstatin-1* | 3 µM + Not specified | Cell Death (Flow Cytometry) | Rescue of RSL3-induced cell death.[5] | |
| HT22 (Hippocampal Neuronal) | RSL3 | 100 nM | Cell Viability (MTT) | Significant cytotoxicity. |
| RSL3 + Ferrostatin-1 | 100 nM + 1 µM | Cell Viability (MTT) | Protective effect against RSL3-induced cytotoxicity. |
*Liproxstatin-1 is another potent ferroptosis inhibitor with a similar mechanism to ferrostatin-1.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-induced ferroptosis and a typical experimental workflow for its validation with ferrostatin-1.
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is recommended to optimize concentrations and incubation times for specific cell lines.
Cell Viability Assay (MTT/CCK-8)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours at 37°C with 5% CO2.
-
Treatment:
-
For the rescue experiment, it is often beneficial to pre-treat cells with ferrostatin-1 (e.g., 0.1-10 µM) for 1-2 hours before adding this compound.[4]
-
Add this compound (e.g., 0.1-10 µM) to the designated wells, including those pre-treated with ferrostatin-1.
-
Include vehicle control (DMSO) and ferrostatin-1 only wells.
-
Incubate for the desired time period (e.g., 24-48 hours).
-
-
MTT/CCK-8 Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement:
-
For MTT, remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader. Cell viability is typically expressed as a percentage of the vehicle control.[3]
-
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay uses a fluorescent probe to detect lipid peroxidation, a hallmark of ferroptosis.
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with this compound and/or ferrostatin-1 as described for the viability assay.
-
C11-BODIPY Staining: Following treatment, incubate the cells with 2.5 µM C11-BODIPY 581/591 for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Analysis: Analyze the cells using fluorescence microscopy or flow cytometry. In the presence of lipid peroxidation, the fluorescence of the C11-BODIPY probe shifts from red to green.[3]
Cytotoxicity Assay (Lactate Dehydrogenase - LDH Release)
This assay quantifies the release of LDH from damaged cells into the culture medium as a measure of cytotoxicity.
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described above.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions. Typically, the collected supernatant is incubated with a reaction mixture that includes a substrate for LDH.
-
Absorbance Measurement: Measure the absorbance of the product at the specified wavelength (usually around 490 nm). The amount of LDH release is proportional to the number of dead cells.[8]
References
- 1. Resolving the paradox of ferroptotic cell death: Ferrostatin-1 binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron supplementation enhances RSL3-induced ferroptosis to treat naïve and prevent castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Ferroptosis Induction: (1R,3S)-RSL3 vs. Erastin
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various physiological and pathological contexts, including cancer biology and neurodegenerative diseases. Consequently, small molecule inducers of ferroptosis are invaluable tools for both basic research and as potential therapeutic agents. Among the most widely used inducers are (1R,3S)-RSL3 and erastin (B1684096). While both culminate in the lethal accumulation of lipid peroxides, their mechanisms of action are distinct, leading to different experimental considerations and potential therapeutic applications. This guide provides an objective comparison of their mechanisms, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Core Mechanisms of Action: A Tale of Two Pathways
This compound and erastin induce ferroptosis by targeting different nodes of the canonical ferroptosis pathway, which centrally involves the selenoenzyme Glutathione (B108866) Peroxidase 4 (GPX4). GPX4 is the primary enzyme responsible for reducing lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from oxidative damage.
This compound: The Direct Inhibitor of GPX4
This compound is a potent and specific inhibitor of GPX4.[1][2] It directly binds to and inactivates GPX4, leading to a rapid and robust accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.[1][2][3] This direct inhibition bypasses the need for glutathione (GSH) depletion.[3] However, some recent evidence suggests that the mechanism might be more complex, potentially involving the inhibition of thioredoxin reductase 1 (TXNRD1) or requiring other cellular factors for its full inhibitory effect on GPX4.[4]
Erastin: The System xc⁻ Inhibitor
Erastin, in contrast, acts upstream of GPX4 by inhibiting the cystine/glutamate antiporter, system xc⁻.[5] This transporter is responsible for the import of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH). By blocking system xc⁻, erastin leads to the depletion of intracellular GSH.[3][5] Since GPX4 requires GSH as a cofactor for its enzymatic activity, erastin-induced GSH depletion results in the indirect inactivation of GPX4, leading to the accumulation of lipid peroxides and ferroptosis.[5] Erastin has also been reported to have other targets, including the voltage-dependent anion channels (VDACs) on the mitochondria and the tumor suppressor p53, which can also contribute to ferroptosis induction.
Signaling Pathway Diagrams
To visually compare the mechanisms of this compound and erastin, the following signaling pathway diagrams were generated using the DOT language.
Quantitative Comparison of this compound and Erastin
The potency of this compound and erastin can vary significantly depending on the cell line and experimental conditions. The following table summarizes their half-maximal inhibitory concentration (IC50) values in various cancer cell lines.
| Inducer | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| This compound | HN3 | Head and Neck Cancer | 0.48 | 72 | [6] |
| A549 | Non-small cell lung cancer | 0.5 | 24 | [6] | |
| H1975 | Non-small cell lung cancer | 0.15 | 24 | [6] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.71 | 96 | [6] | |
| MCF7 | Luminal Breast Cancer | > 2 | 72 | [6][7] | |
| Erastin | HeLa | Cervical Cancer | 30.88 | 24 | [6] |
| SiHa | Cervical Cancer | 29.40 | 24 | [6] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 40 | 24 | [6] | |
| MCF-7 | Breast Cancer | 80 | 24 | [6] | |
| HGC-27 | Gastric Cancer | 14.39 | Not Specified | [6] |
Key Experimental Differences and Considerations
The distinct mechanisms of this compound and erastin lead to observable differences in cellular responses, which can be leveraged to dissect the ferroptosis pathway.
| Parameter | This compound | Erastin | Key Findings |
| GSH Levels | Largely unaffected | Significantly depleted | Erastin's effect on GSH is a key differentiator and can be rescued by N-acetylcysteine (NAC) supplementation.[3] |
| Iron Dependence | Iron-dependent (rescued by iron chelators like DFO) | Can be iron-independent in some contexts | RSL3-induced cell death is consistently rescued by iron chelation, while the effect on erastin-induced death can be cell-type dependent.[2][8] |
| Lipid Peroxidation | Induces lipid peroxidation | Induces lipid peroxidation | Both compounds lead to the accumulation of lipid ROS, a hallmark of ferroptosis, which can be blocked by lipophilic antioxidants like Ferrostatin-1.[2][3] |
| Caspase Activation | Does not typically activate caspases | May induce some caspase activation in certain cell lines | RSL3-induced cell death is generally caspase-independent, while erastin can sometimes trigger parallel apoptotic pathways.[2][8] |
Experimental Protocols
Accurate and reproducible assessment of ferroptosis is crucial. Below are detailed methodologies for key experiments used to compare this compound and erastin.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay quantifies the number of viable cells in a culture after treatment with the compounds.
Workflow Diagram:
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound and erastin in complete culture medium. As controls, include a vehicle-only (DMSO) group and co-treatment with a ferroptosis inhibitor like Ferrostatin-1 (1 µM).
-
Incubation: Add the compounds to the respective wells and incubate for the desired time points (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution.
-
For CellTiter-Glo® assay: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent.
-
-
Measurement:
-
MTT: Measure the absorbance at 570 nm using a microplate reader.
-
CellTiter-Glo®: Measure luminescence after a brief incubation period.
-
-
Data Analysis: Normalize the readings to the vehicle control and plot a dose-response curve to determine the IC50 value.
Lipid Peroxidation Assay (C11-BODIPY™ 581/591)
This assay utilizes a fluorescent probe to detect lipid peroxidation, a key hallmark of ferroptosis.
Workflow Diagram:
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate) and treat with effective concentrations of this compound or erastin for a shorter duration (e.g., 6, 12, or 24 hours).
-
Probe Staining: Add the C11-BODIPY™ 581/591 probe (e.g., at 2.5-5 µM) to the culture medium and incubate for 30-60 minutes at 37°C.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS.
-
Analysis:
-
Flow Cytometry: Resuspend cells in PBS and analyze immediately. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope to visualize the shift in fluorescence.
-
Glutathione (GSH) Assay
This assay measures the intracellular levels of glutathione, which is depleted by erastin but not by this compound.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound or erastin. After the desired incubation period, harvest the cells and lyse them according to the instructions of a commercially available GSH assay kit.
-
Assay Procedure: Follow the manufacturer's protocol, which typically involves a colorimetric or fluorometric reaction.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the GSH concentration and normalize it to the protein concentration of the cell lysate. Compare the GSH levels in treated cells to the vehicle control. In gastric cancer cells, erastin treatment has been shown to reduce GSH levels, while RSL3 treatment can lead to an increase in GSH, possibly due to reduced consumption by the inhibited GPX4.[9]
Conclusion
This compound and erastin are both powerful tools for inducing ferroptosis, but their distinct mechanisms of action necessitate careful consideration in experimental design and interpretation. This compound acts as a direct and potent inhibitor of GPX4, providing a clean system for studying the downstream events of GPX4 inactivation. Erastin, by targeting system xc⁻ and depleting GSH, offers a model to investigate the upstream regulation of ferroptosis and the interplay between amino acid metabolism and oxidative stress. By understanding their fundamental differences and employing the appropriate experimental assays, researchers can effectively leverage these compounds to unravel the complexities of ferroptosis and its role in health and disease.
References
- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Silencing TRPM2 enhanced erastin- and RSL3-induced ferroptosis in gastric cancer cells through destabilizing HIF-1α and Nrf2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (1R,3S)-RSL3 and Other GPX4 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the well-characterized GPX4 inhibitor, (1R,3S)-RSL3, with other notable inhibitors such as ML162 and FIN56. This analysis is supported by experimental data on their mechanisms of action, cellular efficacy, and the methodologies used for their evaluation.
Glutathione (B108866) Peroxidase 4 (GPX4) is a critical enzyme in the cellular defense against oxidative damage, specifically by reducing lipid hydroperoxides. Its inhibition has been identified as a key mechanism to induce ferroptosis, an iron-dependent form of regulated cell death, which has emerged as a promising therapeutic strategy in oncology.[1][2] this compound is a potent and widely used small molecule to induce ferroptosis through the direct inhibition of GPX4.[3][4] However, the landscape of GPX4 inhibitors is evolving, with new compounds and a deeper understanding of their mechanisms of action continually emerging.
Comparative Efficacy of GPX4 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other GPX4 inhibitors in various cancer cell lines, providing a quantitative comparison of their cytotoxic effects. It is important to note that the sensitivity to these inhibitors can vary significantly across different cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | HT-1080 | Fibrosarcoma | ~0.02 µM | [5] |
| H1299 | Non-small cell lung cancer | 59 nM | [4] | |
| H23 | Non-small cell lung cancer | 95 nM | [4] | |
| HCC827 | Non-small cell lung cancer | 87 nM | [4] | |
| BT474 | Luminal Breast Cancer | 0.059 µM | [6] | |
| MCF7 | Luminal Breast Cancer | > 2 µM | [6] | |
| ML162 | HRAS G12V-expressing BJ fibroblasts | Fibroblasts | 25 nM | [6] |
| Wild-type BJ fibroblasts | Fibroblasts | 578 nM | [6] | |
| FIN56 | LN229 | Glioblastoma | 4.2 µM | [7] |
| U118 | Glioblastoma | 2.6 µM | [7] |
Mechanisms of Action: More Than Just GPX4 Inhibition
While initially characterized as direct and specific inhibitors of GPX4, recent evidence suggests a more complex mechanism of action for some of these compounds.
This compound is a class II ferroptosis inducer that was identified to covalently bind to the active site selenocysteine (B57510) of GPX4, thereby inactivating the enzyme.[8] This leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.[3] However, some studies have proposed that RSL3 may also target other selenoproteins, such as thioredoxin reductase 1 (TXNRD1), which could contribute to its ferroptosis-inducing activity.[9][10]
ML162 , another covalent inhibitor, was also initially believed to directly target GPX4.[8] Similar to RSL3, more recent findings suggest that ML162 may not directly inhibit purified GPX4 but rather acts as a potent inhibitor of TXNRD1.[9][10]
FIN56 is a class III ferroptosis inducer with a distinct dual mechanism of action. It induces ferroptosis by promoting the degradation of GPX4 protein and by activating squalene (B77637) synthase, an enzyme in the mevalonate (B85504) pathway.[11][12] This activation leads to a depletion of coenzyme Q10, an endogenous antioxidant, further sensitizing cells to lipid peroxidation.[12][13]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures involved in studying these inhibitors, the following diagrams are provided in the DOT language.
Caption: Signaling pathways of GPX4 inhibitors.
Caption: Experimental workflow for assessing ferroptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of GPX4 inhibitors are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay determines the dose-dependent cytotoxic effect of GPX4 inhibitors.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
GPX4 inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of the GPX4 inhibitor and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[14]
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay measures the accumulation of lipid ROS, a hallmark of ferroptosis.
Materials:
-
Cells treated with GPX4 inhibitor
-
C11-BODIPY 581/591 dye
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the GPX4 inhibitor at the desired concentration and for the specified time.
-
Dye Loading: After treatment, wash the cells with PBS and incubate with C11-BODIPY 581/591 (typically 1-10 µM) in serum-free medium for 30-60 minutes at 37°C, protected from light.[15][16]
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Analysis:
-
Flow Cytometry: Resuspend the cells in PBS and analyze using a flow cytometer. The oxidized C11-BODIPY emits green fluorescence (e.g., FITC channel), while the reduced form emits red fluorescence (e.g., PE-Texas Red channel). An increase in the green/red fluorescence ratio indicates lipid peroxidation.[15]
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope using appropriate filter sets to detect the shift from red to green fluorescence.[16]
-
Protocol 3: In Vitro GPX4 Enzyme Activity Assay
This assay directly measures the enzymatic activity of GPX4 and the inhibitory effect of the compounds.
Materials:
-
Purified recombinant GPX4 enzyme
-
GPX4 inhibitor
-
Assay Buffer (e.g., Tris-HCl, pH 7.6)
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
Substrate (e.g., cumene (B47948) hydroperoxide or phosphatidylcholine hydroperoxide)
-
96-well UV-transparent plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing assay buffer, GSH, GR, and NADPH.
-
Inhibitor Addition: Add the GPX4 inhibitor at various concentrations or a vehicle control to the respective wells.
-
Enzyme Addition: Add the purified GPX4 enzyme to all wells except for the no-enzyme control.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of NADPH consumption for each condition. The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the vehicle control.[17][18]
Conclusion
The study of GPX4 inhibitors is a rapidly advancing field with significant therapeutic potential. While this compound remains a cornerstone tool for inducing ferroptosis, a nuanced understanding of its and other inhibitors' mechanisms of action is crucial for accurate interpretation of experimental results. The recent findings suggesting off-target effects of RSL3 and ML162 on TXNRD1 highlight the importance of using multiple, well-characterized compounds and complementary assays to validate findings.[9][10] FIN56, with its dual mechanism of action, offers an alternative approach to induce ferroptosis and may overcome potential resistance mechanisms.[11][12] This comparative guide provides a framework for researchers to design and interpret experiments aimed at exploring the therapeutic potential of targeting GPX4 in various diseases.
References
- 1. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 2. Recent Progress of Glutathione Peroxidase 4 Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ferroptosis Inducer RSL3 Inhibits Cell Death by Camptothecin-Induced Apoptosis [scirp.org]
- 4. GPX4 overexpressed non-small cell lung cancer cells are sensitive to RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy [frontiersin.org]
- 9. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 13. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abpbio.com [abpbio.com]
- 17. youtube.com [youtube.com]
- 18. Glutathione Peroxidase 4 (GPX4) Activity Assay Kit - Elabscience® [elabscience.com]
Confirming GPX4 as the Primary Target of (1R,3S)-RSL3: A Comparative Guide
An objective analysis of experimental evidence supporting Glutathione (B108866) Peroxidase 4 (GPX4) as the principal target of the ferroptosis inducer (1R,3S)-RSL3, alongside a comparison with alternative ferroptosis-inducing agents and a discussion of emerging alternative hypotheses.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental data confirming GPX4 as the primary molecular target of this compound, a potent inducer of ferroptosis. We present a comparative analysis of this compound with other commonly used ferroptosis inducers, supported by quantitative data from cellular and biochemical assays. Furthermore, this guide includes detailed experimental protocols for key validation experiments and discusses recent findings that suggest a more complex mechanism of action for RSL3, involving potential off-target effects on other selenoproteins.
Evidence Supporting GPX4 as the Primary Target
This compound is a small molecule that has been widely characterized as a specific inhibitor of GPX4.[1][2][3] This interaction is central to its mechanism of inducing ferroptosis, an iron-dependent form of regulated cell death driven by the accumulation of lipid peroxides. The primary evidence supporting GPX4 as the direct target of this compound is multifaceted and includes genetic, biochemical, and proteomic approaches.
Genetic studies have demonstrated that the cellular sensitivity to this compound is directly correlated with GPX4 expression levels. Overexpression of GPX4 renders cells resistant to RSL3-induced ferroptosis, whereas knockdown or knockout of GPX4 sensitizes them to the compound.[2][4]
Biochemically, the interaction between RSL3 and GPX4 has been quantified, with a reported dissociation constant (Kd) of 111 nM as determined by microscale thermophoresis with a labeled His-tagged GPX4(U46C) protein. Furthermore, only the (1S,3R) stereoisomer of RSL3 is active in inducing cell death, while the (1R,3R) isomer is inactive, suggesting a specific and stereoselective interaction with its target.[5]
Chemoproteomic approaches, such as affinity-based protein profiling using a biotinylated RSL3 analog, have identified GPX4 as the top binding partner in cell lysates. These experiments provide unbiased evidence for a direct physical interaction between RSL3 and GPX4 within the cellular environment.
Comparative Analysis of Ferroptosis Inducers
This compound is often categorized as a Class II ferroptosis inducer, acting through direct inhibition of GPX4. This mechanism distinguishes it from other classes of ferroptosis inducers, such as Erastin (Class I) and FIN56 (Class III).
| Feature | This compound | Erastin | FIN56 |
| Primary Mechanism | Direct covalent inhibition of GPX4 | Inhibition of the cystine/glutamate antiporter (system Xc-), leading to glutathione depletion | Induces degradation of GPX4 protein and depletion of Coenzyme Q10 |
| Effect on GSH | No direct effect on glutathione levels | Depletes intracellular glutathione (GSH) | Indirectly impacts GSH utilization through GPX4 degradation |
| Reported IC50 (Cell Viability) | Varies by cell line (e.g., 0.48 µM in HN3, 2.75 µM in LoVo, 4.084 µM in HCT116)[2][3] | Varies by cell line | Varies by cell line |
| Stereospecificity | Yes, (1S,3R) isomer is active | Not applicable | Not applicable |
The RSL3-GPX4 Signaling Pathway
The canonical pathway of RSL3-induced ferroptosis is initiated by the direct inactivation of GPX4. This enzymatic blockade leads to an accumulation of lipid hydroperoxides, which, in the presence of labile iron, undergo Fenton reactions to generate highly reactive lipid radicals. This cascade of lipid peroxidation ultimately compromises membrane integrity, leading to cell death.
Caption: The signaling pathway of this compound-induced ferroptosis, highlighting the central inhibitory role of RSL3 on GPX4.
Emerging Evidence for Alternative Targets
Recent studies have introduced a more nuanced view of RSL3's mechanism of action. Some research suggests that (1S,3S)-RSL3 may not directly inhibit purified GPX4 in vitro but instead targets another selenoprotein, thioredoxin reductase 1 (TXNRD1), with an IC50 of 7.9 µM.[1] Thermal shift assays have shown that RSL3 stabilizes TXNRD1 but not GPX4.[1] Other proteomic studies propose that RSL3 acts as a pan-selenoprotein inhibitor, questioning the singular role of GPX4 as its primary target, especially in certain cancer cell lines.[6] This conflicting evidence underscores the importance of using multiple validation methods and appropriate controls in ferroptosis research.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of this compound and other ferroptosis inducers.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Protein | Assay Type | Reported Value |
| GPX4 (U46C mutant) | Microscale Thermophoresis | Kd = 111 nM |
| TXNRD1 | Enzymatic Assay | IC50 = 7.9 µM[1] |
Table 2: Cellular Potency of Ferroptosis Inducers (IC50)
| Compound | Cell Line | IC50 (µM) | Exposure Time |
| This compound | HCT116 | 4.084 | 24h[2] |
| LoVo | 2.75 | 24h[2] | |
| HT29 | 12.38 | 24h[2] | |
| HN3 | 0.48 | 72h[3] | |
| A549 | ~0.5 | Not Specified[1] | |
| Erastin | HT-1080 | Varies | Varies |
| FIN56 | HT-29 | Varies | Varies |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings related to RSL3's mechanism of action.
Experimental Workflow: Target Validation
Caption: A typical experimental workflow for validating the cellular target of a small molecule inhibitor like this compound.
Lipid Peroxidation Assay using C11-BODIPY 581/591
This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation, a key hallmark of ferroptosis, by flow cytometry.
Materials:
-
C11-BODIPY 581/591 (e.g., from Thermo Fisher Scientific)
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Accutase or other cell dissociation reagent
-
Flow cytometer
Procedure:
-
Probe Preparation: Prepare a 10 mM stock solution of C11-BODIPY 581/591 in anhydrous DMSO. Protect from light and store at -20°C.
-
Cell Treatment: Seed cells in a suitable format (e.g., 6-well plate) and treat with this compound, a positive control (e.g., cumene (B47948) hydroperoxide), and/or a ferroptosis inhibitor (e.g., ferrostatin-1) for the desired time.
-
Staining:
-
For adherent cells, wash once with pre-warmed PBS.
-
Add fresh, pre-warmed cell culture medium containing 1-2 µM C11-BODIPY 581/591 to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Cell Harvesting:
-
Wash the cells twice with PBS.
-
For adherent cells, detach using Accutase or a gentle cell scraper.
-
Resuspend the cells in PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately on a flow cytometer.
-
The unoxidized probe fluoresces in the red channel (e.g., excitation ~581 nm, emission ~591 nm).
-
Upon oxidation by lipid peroxides, the fluorescence shifts to the green channel (e.g., excitation ~488 nm, emission ~510 nm).
-
Quantify the shift from red to green fluorescence as a measure of lipid peroxidation.
-
Labile Iron Pool Measurement using FerroOrange
This protocol outlines the use of the fluorescent probe FerroOrange to detect intracellular ferrous iron (Fe2+), a key component of the labile iron pool that drives ferroptosis.
Materials:
-
FerroOrange (e.g., from Dojindo or Cell Signaling Technology)
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Probe Preparation: Prepare a 1 mM stock solution of FerroOrange in anhydrous DMSO. Protect from light and store at -20°C.[7]
-
Cell Treatment: Culture cells and perform desired treatments in a suitable format for imaging or flow cytometry.
-
Washing: Aspirate the culture medium and wash the cells three times with HBSS or serum-free medium.[7]
-
Staining:
-
Analysis:
-
For fluorescence microscopy: Wash the cells twice with HBSS and observe immediately.
-
For flow cytometry: Detach adherent cells, if necessary, and resuspend in HBSS for analysis.
-
Increased fluorescence intensity of FerroOrange corresponds to a higher concentration of intracellular labile ferrous iron.
-
GPX4 Activity Assay (Coupled Enzyme Method)
This protocol describes a common method to measure the enzymatic activity of GPX4 in cell lysates.
Materials:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.6, 0.5 mM EDTA)
-
NADPH
-
Glutathione Reductase (GR)
-
Reduced Glutathione (GSH)
-
GPX4 substrate (e.g., phosphatidylcholine hydroperoxide (PCOOH) or cumene hydroperoxide)
-
Cell lysis buffer (e.g., Assay Buffer with 0.1% Triton X-100)
-
Spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
Cell Lysate Preparation:
-
Treat cells with this compound or vehicle control.
-
Harvest cells and lyse in cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Reaction Mixture Preparation: In a microplate or cuvette, prepare a reaction mixture containing Assay Buffer, NADPH, GR, and GSH.
-
Assay:
-
Add a specific amount of cell lysate to the reaction mixture and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding the GPX4 substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
-
Calculation: Calculate the rate of NADPH consumption (the change in absorbance per minute). The GPX4 activity is proportional to this rate, and can be normalized to the total protein concentration in the lysate.
Note: It is crucial to include appropriate controls, such as a reaction without cell lysate and a reaction with lysate from cells treated with a known GPX4 inhibitor.
Conclusion
References
- 1. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FerroOrange (#36104) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Reproducibility of (1R,3S)-RSL3 Effects in Different Cancer Models: A Comparative Guide
(1R,3S)-RSL3 , a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4), has emerged as a key small molecule for inducing ferroptosis, a form of iron-dependent regulated cell death. Its efficacy in killing cancer cells has been documented across a variety of tumor types, yet the reproducibility and sensitivity of its effects can vary significantly between different cancer models. This guide provides a comparative analysis of the effects of this compound across various cancer cell lines, supported by quantitative data and detailed experimental protocols to aid researchers in designing and interpreting their experiments.
Comparative Efficacy of RSL3 Across Cancer Cell Lines
The cytotoxic effect of RSL3 is not uniform across all cancer cells. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, demonstrate a wide range of sensitivity to RSL3-induced ferroptosis. This variability is often linked to the intrinsic molecular characteristics of the cancer cells, including the expression levels of GPX4 and other components of the ferroptosis pathway.
| Cancer Type | Cell Line | IC50 of RSL3 (24h treatment) | Key Findings |
| Colorectal Cancer | HCT116 | 4.084 µM[1][2] | RSL3 induces ferroptosis in a dose- and time-dependent manner.[1][2] |
| LoVo | 2.75 µM[1][2] | Sensitivity is associated with increased ROS levels and labile iron pool.[1][3] | |
| HT29 | 12.38 µM[1][2] | Overexpression of GPX4 can rescue cells from RSL3-induced death.[1][3] | |
| Fibrosarcoma | HT1080 | (S)-RSL3: 13 nM (72h) | The (1S,3R) stereoisomer is significantly more potent than the (1R,3R) stereoisomer.[4] |
| (R)-RSL3: 903 nM (72h) | |||
| Prostate Cancer | DU-145 | ~0.6 µM (48h)[5] | Iron supplementation enhances RSL3-induced ferroptosis.[5] |
| TRAMP-C2 | ~1.2 µM (48h)[5] | ||
| Glioblastoma | U87 | More sensitive | RSL3 induces cell death in a dose-dependent manner.[6] |
| U251 | Less sensitive | The NF-κB pathway is involved in RSL3-induced ferroptosis in glioblastoma cells.[6] | |
| Non-Small Cell Lung Cancer | Various | Sensitive and Non-sensitive groups | Sensitivity to RSL3 is associated with endogenous GPX4 expression levels.[7] |
Core Signaling Pathway of RSL3-Induced Ferroptosis
RSL3 primarily acts by covalently binding to and inhibiting GPX4. This inhibition leads to an accumulation of lipid reactive oxygen species (ROS), ultimately culminating in ferroptotic cell death.
Caption: RSL3 inhibits GPX4, leading to lipid peroxide accumulation and ferroptosis.
Experimental Protocols
Reproducibility of experimental findings is contingent on standardized protocols. Below are methodologies for key assays used to evaluate the effects of RSL3.
Cell Viability Assay (CCK-8/MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate to achieve 70-80% confluency at the time of treatment.[8]
-
Treatment: Replace the medium with fresh medium containing various concentrations of RSL3 or a vehicle control (e.g., DMSO).[8]
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).[8]
-
Reagent Addition: Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate for 1-4 hours at 37°C.[8]
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[8]
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.[8]
Lipid Peroxidation Assay (C11-BODIPY)
This assay quantifies lipid ROS, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Procedure:
-
Cell Treatment: Treat cells with RSL3 as described for the cell viability assay.
-
Staining: At the end of the treatment, incubate cells with the C11-BODIPY probe.
-
Analysis: Measure the shift in fluorescence from red to green, indicative of lipid peroxidation, using flow cytometry.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins, such as GPX4.
Procedure:
-
Cell Lysis: Lyse RSL3-treated and control cells in RIPA buffer.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[8]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[8]
-
Blocking and Antibody Incubation: Block the membrane and incubate with a primary antibody against the protein of interest (e.g., GPX4), followed by an HRP-conjugated secondary antibody.[8]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).[8]
Experimental Workflow for Assessing RSL3 Effects
A typical workflow for investigating the effects of RSL3 in a cancer model is outlined below.
Caption: A standard workflow for in vitro evaluation of RSL3's effects on cancer cells.
Factors Influencing RSL3 Reproducibility
Several factors can contribute to the variable responses observed with RSL3 treatment:
-
GPX4 Expression: Cells with higher endogenous levels of GPX4 may be more sensitive to RSL3.[7]
-
Iron Metabolism: The intracellular labile iron pool is critical for the execution of ferroptosis.
-
Redox State: The overall antioxidant capacity of a cell can influence its susceptibility to RSL3-induced oxidative stress.
-
Other Cell Death Pathways: Recent studies suggest that RSL3 can also induce apoptosis and pyroptosis in some cancer cells, indicating off-target effects or pathway crosstalk.[9][10]
-
Stereoisomer Purity: The (1S,3R) stereoisomer of RSL3 is significantly more potent in some cell lines; the purity of the compound used can therefore affect results.[4]
-
Pan-Selenoprotein Inhibition: Emerging evidence suggests that RSL3 may not be entirely specific to GPX4 and can inhibit other selenoproteins, which could contribute to its cytotoxic effects.[4][11][12]
References
- 1. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 2. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recharacterization of RSL3 reveals that the selenoproteome is a druggable target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron supplementation enhances RSL3-induced ferroptosis to treat naïve and prevent castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Potent ferroptosis agent RSL3 induces cleavage of Pyroptosis-Specific gasdermins in Cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RSL3 promotes PARP1 apoptotic functions by distinct mechanisms during ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
Validating the Specificity of (1R,3S)-RSL3 for Ferroptosis Over Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (1R,3S)-RSL3-induced ferroptosis and classical apoptosis, offering experimental data and detailed protocols to validate the specificity of this compound. This compound is widely recognized as a potent inducer of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1][2] However, emerging evidence suggests potential crosstalk with apoptotic pathways, necessitating rigorous validation for researchers investigating cell death mechanisms.[3][4][5]
Distinguishing Ferroptosis and Apoptosis
Ferroptosis and apoptosis are distinct forms of programmed cell death with unique morphological and biochemical features.[6][7] While apoptosis is characterized by cell shrinkage, membrane blebbing, chromatin condensation, and caspase activation, ferroptosis is defined by mitochondrial shrinkage, increased mitochondrial membrane density, and the iron-dependent accumulation of lipid reactive oxygen species (ROS).[6][7][8]
This compound Mechanism of Action
This compound is the less active enantiomer of the potent ferroptosis inducer RSL3 ((1S,3R)-RSL3).[9] It primarily functions by inhibiting glutathione (B108866) peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid hydroperoxides.[10][11] Inhibition of GPX4 leads to an accumulation of lipid-based reactive oxygen species (ROS), ultimately resulting in oxidative cell death.[11][12] While its primary target is GPX4, some studies suggest that RSL3 may have broader effects on other antioxidant proteins.[13][14]
Comparative Analysis of Cellular Responses
To differentiate between this compound-induced ferroptosis and apoptosis, a panel of assays targeting the distinct hallmarks of each pathway is essential. The following tables summarize key quantitative assays and their expected outcomes when treating cells with this compound versus a classical apoptosis inducer (e.g., staurosporine).
Table 1: Key Biomarkers and Assays for Differentiating Ferroptosis and Apoptosis
| Feature | Ferroptosis (induced by this compound) | Apoptosis (induced by Staurosporine) | Assay/Detection Method |
| Iron Dependence | High | Low | Iron Chelators (e.g., Deferoxamine), Iron Probes (e.g., Phen Green SK, FerroOrange)[6][15] |
| Lipid Peroxidation | High | Low | C11-BODIPY 581/591, Liperfluo, Malondialdehyde (MDA) Assay, 4-Hydroxynonenal (4-HNE) Staining[1][2][16] |
| Glutathione (GSH) Levels | Depleted | Unchanged or slightly decreased | GSH/GSSG-Glo™ Assay, ThiolTracker™ Violet |
| Caspase-3/7 Activity | Low/No Activity | High Activity | Caspase-3/7 Glo® Assay, Fluorometric Caspase-3/7 assays[17][18][19] |
| DNA Fragmentation | Minimal/Absent | Significant | TUNEL Assay, DNA Laddering Assay[8][20] |
| Mitochondrial Morphology | Shrunken, increased membrane density | Maintained initially, followed by permeabilization | Transmission Electron Microscopy (TEM)[1] |
| Nuclear Morphology | Normal, no chromatin condensation | Chromatin condensation and fragmentation | Hoechst or DAPI staining[6] |
| Plasma Membrane Integrity | Compromised (late stage) | Maintained (early stage), blebbing | Propidium Iodide (PI) or SYTOX Green Staining[15] |
Table 2: Expected Quantitative Outcomes of Key Assays
| Assay | This compound Treatment | Staurosporine Treatment | Negative Control |
| Lipid ROS (e.g., C11-BODIPY) | Significant increase in fluorescence | No significant change | Baseline fluorescence |
| Caspase-3/7 Activity | No significant increase in luminescence/fluorescence | Significant increase in luminescence/fluorescence | Baseline activity |
| Cell Viability with Inhibitors | |||
| + Ferrostatin-1 (Ferroptosis inhibitor) | Rescue of cell viability | No effect on cell viability | High cell viability |
| + Z-VAD-FMK (Pan-caspase inhibitor) | No effect on cell viability | Rescue of cell viability | High cell viability |
Signaling Pathways and Experimental Workflow
To visually represent the distinct mechanisms and the experimental approach to validate this compound specificity, the following diagrams are provided.
Caption: Simplified signaling pathway of this compound-induced ferroptosis.
References
- 1. Ferroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 2. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RSL3 promotes PARP1 apoptotic functions by distinct mechanisms during ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RSL3 promotes PARP1 apoptotic functions by distinct mechanisms during ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Characteristics and Biomarkers of Ferroptosis [frontiersin.org]
- 7. Studying cell death | Abcam [abcam.com]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 [ouci.dntb.gov.ua]
- 11. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 12. Frontiers | ROS induced lipid peroxidation and their role in ferroptosis [frontiersin.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase: Role of PDI in RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. Ferroptosis Research Solutions | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. biocompare.com [biocompare.com]
- 18. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - DE [thermofisher.com]
- 19. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. bmglabtech.com [bmglabtech.com]
A Comparative Guide to Ferroptosis Inducers: (1S,3R)-RSL3 vs. FIN56
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a significant area of interest in cancer biology and neurodegenerative diseases. The ability to pharmacologically induce this pathway is crucial for its study and potential therapeutic exploitation. This guide provides an objective, data-driven comparison of two widely used ferroptosis inducers: (1S,3R)-RSL3 and FIN56, which operate through distinct mechanisms.
Executive Summary
(1S,3R)-RSL3 (hereafter referred to as RSL3) is a potent, Class II ferroptosis inducer that acts through the direct and covalent inhibition of Glutathione (B108866) Peroxidase 4 (GPX4).[1][2] Its targeted mechanism makes it a valuable tool for studying the direct consequences of GPX4 inactivation. In contrast, FIN56 is a Class III inducer with a dual mechanism of action: it promotes the degradation of GPX4 protein and separately activates squalene (B77637) synthase (SQS) in the mevalonate (B85504) pathway, leading to the depletion of the antioxidant Coenzyme Q10 (CoQ10).[3][4][5] This multi-pathway action provides a different model for inducing ferroptosis that also involves metabolic dysregulation.
The choice between RSL3 and FIN56 depends on the experimental objective. RSL3 is ideal for specific inquiries into the role of GPX4, while FIN56 is suited for studies where the interplay between GPX4 loss and metabolic disruption is of interest.
*Note on Stereoisomers: The user query specified (1R,3S)-RSL3. It is critical to note that this is the less active enantiomer. The potent, widely-studied ferroptosis inducer is the (1S,3R)-RSL3 enantiomer, which will be the focus of this guide and is referred to as RSL3.[1][6] The EC50 value for this compound in inducing cell death in HT22 cells is 5.2 µM, whereas the active (1S,3R)-RSL3 has an EC50 of 0.004 µM in the same cell line.[6]
Mechanism of Action
The fundamental difference between RSL3 and FIN56 lies in how they compromise the GPX4-mediated defense against lipid peroxidation.
(1S,3R)-RSL3: Direct GPX4 Inhibition
RSL3 is a small molecule that covalently binds to and inactivates GPX4.[1][7] GPX4 is the primary enzyme responsible for reducing toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), using glutathione (GSH) as a cofactor.[1] By directly inhibiting GPX4's enzymatic activity, RSL3 causes a rapid buildup of lipid reactive oxygen species (ROS), leading to oxidative damage of cell membranes and ultimately, ferroptotic cell death.[7][8]
FIN56: Dual-Mechanism Induction
FIN56 induces ferroptosis through two distinct but converging mechanisms.[3][9]
-
GPX4 Degradation: FIN56 promotes the degradation of the GPX4 protein.[4] This process is dependent on the activity of Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis, although the precise link remains under investigation.[3][9] Recent studies also suggest that autophagy may play a role in this FIN56-induced GPX4 degradation.[10][11]
-
Mevalonate Pathway Modulation: FIN56 binds to and activates Squalene Synthase (SQS), a key enzyme in the cholesterol biosynthesis pathway.[4][9] This activation is thought to deplete the pool of farnesyl pyrophosphate (FPP), shunting it towards squalene production.[3] A critical consequence is the reduced synthesis of non-steroidogenic products like Coenzyme Q10 (CoQ10), a vital lipophilic antioxidant that can independently protect against lipid peroxidation.[3][5] The depletion of CoQ10 enhances cellular susceptibility to ferroptosis.
Quantitative Performance Data
The efficacy of ferroptosis inducers can vary significantly depending on the cell line and experimental conditions. The following tables summarize available data to provide a quantitative comparison.
Table 1: Effective Concentrations and IC50 Values
| Compound | Cell Line | Cancer Type | IC50 / Effective Conc. | Time (h) | Reference |
| (1S,3R)-RSL3 | HT-1080 | Fibrosarcoma | ~0.007 µM (IC50) | Not Specified | [2] |
| HT-22 | Mouse Hippocampal | 0.004 µM (EC50) | 16 | [6] | |
| HCT116 | Colorectal Cancer | 4.084 µM (IC50) | 24 | [2] | |
| LoVo | Colorectal Cancer | 2.75 µM (IC50) | 24 | [2] | |
| HT29 | Colorectal Cancer | 12.38 µM (IC50) | 24 | [2] | |
| U87 | Glioblastoma | More sensitive than U251 | 24 | [12] | |
| BJeLR | Fibroblasts | 0.5 µM | 10 | [4] | |
| FIN56 | Bladder Cancer Lines | Bladder Cancer | 0.1 nM - 100 µM (Range Tested) | 72 | [13] |
| BJeLR | Fibroblasts | 5 µM | 10 | [4] | |
| HT-1080 | Fibrosarcoma | 10 µM | 5 | [14] |
Table 2: Comparison of Biomarker Modulation
| Biomarker | Effect of (1S,3R)-RSL3 | Effect of FIN56 | Key Difference | Reference |
| GPX4 Protein Level | No significant change or slight decrease.[4][8] | Substantial decrease (degradation).[4][11] | FIN56 actively degrades GPX4 protein, while RSL3 primarily inhibits its function. | [4] |
| GPX4 Activity | Directly and rapidly inhibited.[4][7] | Indirectly lost due to protein degradation.[4] | RSL3 is a direct enzymatic inhibitor. | [4] |
| Lipid ROS | Rapid accumulation.[4] | Slower, more gradual accumulation compared to RSL3.[4] | The direct inhibition by RSL3 leads to a faster onset of lipid peroxidation. | [4] |
| Coenzyme Q10 | Not a primary target. | Depleted due to SQS activation.[3][5] | FIN56 uniquely impacts the mevalonate pathway to reduce CoQ10 levels. | [3][5] |
| Glutathione (GSH) | Does not deplete GSH.[1][4] | Does not deplete GSH.[4] | Both compounds act downstream of GSH synthesis. | [4] |
Experimental Protocols
The following are generalized protocols for key experiments used to study and quantify ferroptosis induced by RSL3 and FIN56.
Cell Viability Assay (MTT or CCK-8)
This protocol assesses cell metabolic activity as an indicator of viability after treatment.
-
Materials: 96-well plate, complete cell culture medium, RSL3/FIN56 stock solutions (in DMSO), Ferrostatin-1 (optional inhibitor), MTT or CCK-8 reagent, microplate reader.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to achieve 70-80% confluency at the time of treatment.[15]
-
Treatment: Prepare serial dilutions of RSL3 or FIN56 in culture medium. Remove old medium and add the treatment media. Include control wells with DMSO vehicle and wells with the inducer plus an inhibitor like Ferrostatin-1 (1-2 µM) to confirm ferroptosis-specific death.[15]
-
Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[15]
-
Assay: Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).
-
Analysis: Normalize absorbance values to the vehicle control to determine the percentage of cell viability.
-
Lipid Peroxidation Measurement (C11-BODIPY 581/591)
This assay directly measures lipid peroxidation, a hallmark of ferroptosis.
-
Materials: Treated cells, C11-BODIPY 581/591 probe, PBS, flow cytometer or fluorescence microscope.
-
Procedure:
-
Treatment: Treat cells with RSL3 or FIN56 for the desired time course (e.g., 2, 5, or 10 hours).[14]
-
Staining: During the last 30-60 minutes of incubation, add C11-BODIPY 581/591 probe (e.g., at 1-5 µM) to the culture medium.
-
Harvesting (for Flow Cytometry): Wash cells with PBS, detach with trypsin, and resuspend in PBS or flow buffer.
-
Analysis:
-
Flow Cytometry: Analyze cells immediately. The unoxidized probe fluoresces red (e.g., PE-Texas Red channel), while the oxidized probe shifts to green fluorescence (e.g., FITC channel). The ratio of green to red fluorescence indicates the level of lipid peroxidation.[16]
-
Microscopy: Wash cells with PBS and image immediately using appropriate filter sets to visualize the shift from red to green fluorescence.
-
-
Western Blot for GPX4 Protein Levels
This protocol determines if the inducer causes degradation of the GPX4 protein.
-
Materials: Treated cells, lysis buffer (e.g., RIPA buffer with protease inhibitors), protein quantification kit (e.g., BCA), SDS-PAGE gels, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibody (anti-GPX4), loading control antibody (e.g., anti-β-actin or anti-GAPDH), HRP-conjugated secondary antibody, ECL substrate, imaging system.[15]
-
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice. Scrape and collect the lysate, then centrifuge to pellet cell debris.
-
Quantification: Determine the protein concentration of the supernatant.
-
Electrophoresis: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.[15]
-
Blocking & Incubation: Block the membrane for 1 hour, then incubate with primary antibodies (anti-GPX4 and a loading control) overnight at 4°C.[15]
-
Secondary Antibody: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[15]
-
Analysis: Quantify band intensities and normalize the GPX4 signal to the loading control to compare protein levels across different treatments. A significant decrease in the GPX4 band in FIN56-treated cells compared to RSL3 and control is expected.
-
References
- 1. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. invivogen.com [invivogen.com]
- 8. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 9. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 11. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (1R,3S)-RSL3: A Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of (1R,3S)-RSL3, ensuring the safety of laboratory personnel and adherence to institutional and regulatory standards.
This compound is a potent inducer of ferroptosis and a valuable tool in cancer research and drug development. While the Safety Data Sheet (SDS) for its stereoisomer, (1S,3R)-RSL3, indicates that the compound is not classified as hazardous under the Globally Harmonized System (GHS), it is imperative that all laboratory chemicals be handled and disposed of with care and in accordance with established safety protocols. This guide provides step-by-step procedures for the proper disposal of this compound in a laboratory setting.
Key Data for Handling and Disposal of this compound
For quick reference, the following table summarizes key information pertinent to the safe handling and disposal of this compound.
| Property | Data | Source |
| Chemical Name | This compound | N/A |
| Synonym | (1R,3S)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1-[4-(methoxycarbonyl)phenyl]-1H-pyrido[3,4-b]indole-3-carboxylic acid, methyl ester | --INVALID-LINK-- |
| CAS Number | 1219810-16-8 | --INVALID-LINK-- |
| Hazard Classification | Not classified as hazardous according to GHS (for (1S,3R)-RSL3) | --INVALID-LINK-- |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
| Storage | Store at -20°C | --INVALID-LINK-- |
| Disposal Consideration | Smaller quantities can be disposed of with household waste (for (1S,3R)-RSL3), but official regulations must be followed. | --INVALID-LINK-- |
Signaling Pathway of RSL3-Induced Ferroptosis
This compound induces a form of programmed cell death known as ferroptosis. The primary mechanism of action involves the inhibition of the selenoenzyme glutathione (B108866) peroxidase 4 (GPX4). GPX4 plays a critical role in cellular defense against oxidative stress by reducing lipid hydroperoxides to non-toxic lipid alcohols. By inhibiting GPX4, RSL3 leads to an accumulation of lipid-based reactive oxygen species (ROS), which ultimately results in iron-dependent cell death.
Step-by-Step Disposal Procedures
The following procedures provide a framework for the disposal of this compound. It is crucial to always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as regulations can vary.
Unused or Expired this compound (Solid)
For the disposal of the pure, solid compound:
-
Consult Institutional Policy : Before proceeding, review your institution's chemical waste disposal guidelines. Many institutions require all chemical waste, regardless of hazard classification, to be disposed of through their EHS department.[1][2]
-
Container and Labeling :
-
If possible, keep the this compound in its original, clearly labeled container.[3]
-
If the original container is not available, use a new, clean, and chemically compatible container with a secure lid.
-
Label the container clearly with the full chemical name: "this compound" and the quantity. Do not use abbreviations.[1]
-
Affix a hazardous waste tag if required by your institution.[1]
-
-
Segregation and Storage :
-
Waste Pickup :
-
Arrange for a chemical waste pickup through your institution's EHS department.[5]
-
This compound Solutions (e.g., in DMSO)
For solutions of this compound, typically in a solvent like DMSO:
-
Do Not Dispose Down the Drain : Organic solvents such as DMSO should never be poured down the sink.[1]
-
Waste Collection :
-
Collect the this compound solution in a designated, compatible waste container. This is often a plastic carboy for non-halogenated organic solvent waste.
-
Ensure the container is properly labeled with "Hazardous Waste" (or as required by your institution), and list all chemical constituents, including the solvent (e.g., "DMSO") and the solute ("this compound"), along with their approximate concentrations or volumes.[1]
-
-
Storage and Pickup :
Contaminated Labware
For disposable labware (e.g., pipette tips, microfuge tubes, gloves) that has come into contact with this compound:
-
Solid Waste Stream :
-
Collect all contaminated solid waste in a designated container, such as a labeled bag or pail for chemically contaminated debris.[6]
-
-
Labeling :
-
Clearly label the container as "Chemically Contaminated Waste" and specify the contaminant, "this compound".
-
-
Disposal :
Empty this compound Containers
For the original vial or container that is now empty:
-
Triple Rinsing :
-
Rinse the container three times with a suitable solvent (e.g., DMSO followed by ethanol (B145695) or acetone).
-
Collect the rinsate as hazardous waste and add it to your designated solvent waste container. The first rinse, in particular, must be treated as hazardous waste.[9]
-
-
Container Disposal :
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.
By following these procedures and consulting with your local safety office, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 6. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. acs.org [acs.org]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling (1R,3S)-RSL3
Essential Safety and Handling Guide for (1R,3S)-RSL3
This compound , a potent inhibitor of glutathione (B108866) peroxidase 4 (GPX4) and a key inducer of ferroptosis, requires careful handling in a laboratory setting to ensure the safety of researchers and maintain experimental integrity.[1][2] While a Safety Data Sheet (SDS) for (1S,3R)-RSL3 indicates the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to adhere to standard laboratory safety protocols due to its potent biological activity. This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
Consistent with guidelines for handling potentially hazardous drugs, appropriate PPE should be worn at all times when working with this compound to prevent skin and respiratory exposure.[3][4][5]
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent direct skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.[3] | To prevent inhalation of the compound, especially if in powdered form. |
Safe Handling and Operational Plan
Proper handling procedures are critical to minimize exposure and prevent contamination.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Recommended storage temperature is -20°C.[6]
Preparation of Stock Solutions:
-
All handling of the powdered form should be conducted in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust.
-
Use appropriate tools (e.g., spatula, weigh paper) to handle the powder. Avoid creating dust.
-
When dissolving in a solvent, add the solvent slowly to the compound to prevent splashing.
Experimental Use:
-
Clearly label all solutions containing this compound.
-
Work in a designated area to prevent cross-contamination.
-
After handling, thoroughly wash hands and any exposed skin.
Emergency Procedures
Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Clean the spill area with a suitable detergent and water.
-
Collect all contaminated materials in a sealed container for proper disposal.
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound should be considered chemical waste.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, sealed waste container labeled as chemical waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a sealed bag and dispose of as chemical waste. |
| Liquid Waste (e.g., stock solutions, cell culture media) | Collect in a labeled, sealed, and appropriate chemical waste container. |
Visualizing the Safe Handling Workflow
The following diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. gerpac.eu [gerpac.eu]
- 4. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 5. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
